4-Chloro-2-phenylquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400965. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKONRNYCDRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215132 | |
| Record name | 4-Chloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-25-9 | |
| Record name | 4-Chloro-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2-phenylquinazoline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6484-25-9 | |
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| Record name | 4-Chloro-2-phenylquinazoline | |
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| Record name | 4-chloro-2-phenylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.679 | |
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| Record name | 4-CHLORO-2-PHENYLQUINAZOLINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 4-Chloro-2-phenylquinazoline: A Technical Guide to a Key Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Abstract
4-Chloro-2-phenylquinazoline stands as a critical structural motif and a versatile intermediate in the synthesis of a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. Its preparation from the readily available 2-phenylquinazolin-4(3H)-one is a cornerstone reaction for medicinal chemists. This technical guide provides an in-depth exploration of the common and effective methods for this chlorination, focusing on the use of phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offers a comparative analysis of the reagents, and provides detailed, field-proven experimental procedures to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The quinazoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous approved drugs and clinical candidates with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The 4-chloro substituent on the 2-phenylquinazoline core is a particularly valuable functional handle. Its susceptibility to nucleophilic aromatic substitution allows for the facile introduction of diverse functionalities at the C4 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The conversion of the stable and easily synthesized 2-phenylquinazolin-4(3H)-one to its 4-chloro derivative is, therefore, a pivotal step in many synthetic routes.
A Comparative Overview of Chlorinating Agents
The transformation of the lactam functionality in 2-phenylquinazolin-4(3H)-one to the corresponding chloro-amidine in this compound is typically achieved using strong chlorinating agents. The choice of reagent is critical and depends on factors such as substrate reactivity, desired reaction conditions, scale of the reaction, and ease of work-up. The most commonly employed reagents are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| POCl₃ | High reactivity, effective for a wide range of substrates. | Work-up can be challenging due to the formation of phosphoric acid byproducts. Can require high temperatures. | Neat or with a high-boiling solvent, often with a catalytic amount of a tertiary amine or DMF. |
| SOCl₂ | Gaseous byproducts (SO₂ and HCl) are easily removed, simplifying work-up. Milder conditions can sometimes be employed. | Can be less reactive than POCl₃ for some substrates. Often requires a catalyst like DMF. | Neat or in an inert solvent (e.g., toluene, dioxane), frequently with catalytic DMF. |
| PCl₅/POCl₃ | A highly potent chlorinating system, effective for unreactive substrates. | Generates significant amounts of acidic byproducts, making work-up more demanding. PCl₅ is a solid and can be more challenging to handle. | Typically used as a mixture, often heated on a water bath. |
Mechanistic Insights: The "Why" Behind the Synthesis
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The chlorination of 2-phenylquinazolin-4(3H)-one, which exists in tautomeric equilibrium with its enol form, 2-phenyl-4-hydroxyquinazoline, proceeds through the activation of the lactam oxygen.
Chlorination with Phosphorus Oxychloride (POCl₃)
The reaction of quinazolinones with POCl₃ is a well-studied, two-stage process.[1][2]
-
Phosphorylation: The initial step involves the nucleophilic attack of the lactam oxygen onto the phosphorus atom of POCl₃. This is often facilitated by a base (like a tertiary amine) and occurs at relatively low temperatures (below 25 °C) to form a phosphorylated intermediate.[1] This activation step is crucial as it transforms the hydroxyl group of the enol tautomer into a good leaving group.
-
Chloride Attack and Elimination: The second stage requires heating (typically 70-90 °C) and involves the nucleophilic attack of a chloride ion on the C4 position of the quinazoline ring.[1] This is followed by the elimination of the dichlorophosphate group to yield the desired this compound and byproducts derived from phosphoric acid.
Caption: Mechanism of Chlorination with POCl₃.
Chlorination with Thionyl Chloride (SOCl₂) and Catalytic DMF
When thionyl chloride is used, especially in the presence of N,N-dimethylformamide (DMF), the reaction proceeds via the formation of a Vilsmeier-Haack type reagent, an electrophilic iminium salt.
-
Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form a highly reactive chloroiminium salt, often referred to as the Vilsmeier reagent.
-
Activation of the Quinazolinone: The lactam oxygen of the enol tautomer of 2-phenylquinazolin-4(3H)-one attacks the electrophilic Vilsmeier reagent.
-
Chloride Transfer and Elimination: A subsequent intramolecular or intermolecular transfer of a chloride ion to the C4 position, followed by the elimination of DMF and sulfur dioxide, yields the final product.
Caption: Mechanism of Chlorination with SOCl₂/DMF.
Chlorination with Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent that reacts readily with the lactam functionality.
-
Formation of a Chloroiminium Intermediate: The reaction is believed to proceed through the attack of the lactam oxygen on PCl₅, leading to the formation of an intermediate that quickly rearranges to a chloroiminium species with the elimination of POCl₃.
-
Chloride Attack: A chloride ion then attacks the C4 position, leading to the formation of the product.
Caption: Proposed Mechanism of Chlorination with PCl₅.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Chlorination using Thionyl Chloride and DMF
This method is often favored for its straightforward work-up.
Step-by-Step Methodology:
-
To a stirred suspension of 2-phenylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (approximately 10 volumes), slowly add a catalytic amount of N,N-dimethylformamide (DMF) (approximately 0.3 eq) at room temperature.
-
Heat the reaction mixture to reflux (around 79 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will quench the excess thionyl chloride.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hexane or ethanol, to yield pure this compound.[3]
Sources
An In-depth Technical Guide to 4-Chloro-2-phenylquinazoline (CAS 6484-25-9): Synthesis, Reactivity, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of 4-Chloro-2-phenylquinazoline, a pivotal heterocyclic intermediate. The document delves into its synthesis, underlying reaction mechanisms, chemical reactivity, and its significant role as a scaffold in the development of novel therapeutic agents.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological targets.
Within this important class of compounds, this compound stands out as a critical and versatile building block.[6] The presence of a phenyl group at the C2 position and, more importantly, a reactive chloro group at the C4 position, makes it an ideal precursor for generating diverse libraries of bioactive molecules through nucleophilic substitution and cross-coupling reactions.[6][7] This guide will elucidate the chemical principles that make this compound an indispensable tool in modern drug discovery.
Physicochemical Properties
This compound is typically a white to tan solid at room temperature.[6][8] Its key properties are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 6484-25-9 | [9][10] |
| Molecular Formula | C₁₄H₉ClN₂ | [11] |
| Molecular Weight | 240.69 g/mol | [11] |
| Appearance | White to tan solid/liquid | [6][8] |
| Melting Point | 124-128.5 °C | [8][9][12] |
| IUPAC Name | This compound | [10][11] |
| SMILES | Clc1nc(nc2ccccc12)-c3ccccc3 | |
| InChIKey | OBHKONRNYCDRKM-UHFFFAOYSA-N | [9] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of this compound involves a two-step process starting from readily available anthranilic acid. The key is the initial formation of the quinazolinone core, followed by a chlorination step to introduce the reactive handle at the C4 position.
Step 1: Synthesis of the Precursor, 2-Phenylquinazolin-4(3H)-one
The formation of the 2-phenylquinazolin-4(3H)-one core can be achieved through several methods. A common and reliable route involves the condensation of anthranilic acid with benzoyl chloride to form an intermediate, which is then cyclized.[13] An alternative, high-yield method involves the direct reaction of anthranilic acid with benzamide at elevated temperatures.[14]
Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one from Anthranilic Acid and Benzamide [14]
-
Reagents:
-
Anthranilic acid
-
Benzamide (2 molar equivalents)
-
-
Procedure:
-
Combine anthranilic acid and benzamide in a 1:2 molar ratio in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-200 °C for 2 hours. The reaction is typically performed neat (solvent-free).
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to solidify.
-
Recrystallize the crude solid from ethanol to yield pure 2-phenylquinazolin-4(3H)-one. This method has reported yields of up to 90%.[14]
-
Step 2: Chlorination of 2-Phenylquinazolin-4(3H)-one
The conversion of the stable quinazolinone to the reactive 4-chloro derivative is the crucial activation step. This is achieved by treating the precursor with a strong chlorinating agent. The most common and effective reagents are thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus oxychloride (POCl₃).[8][15]
The reaction with thionyl chloride and DMF proceeds via a Vilsmeier-Haack-type mechanism. DMF reacts with SOCl₂ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. The oxygen of the quinazolinone's amide group attacks this reagent, leading to the formation of a reactive intermediate that readily undergoes nucleophilic attack by the chloride ion, displacing the oxygen and yielding the final product. This catalytic approach is often preferred for its milder conditions compared to neat POCl₃.
Experimental Protocol: Synthesis of this compound [8]
-
Reagents:
-
2-Phenylquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (approx. 10-15 volumes)
-
N,N-Dimethylformamide (DMF) (catalytic, approx. 0.4 eq)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 20.8 g of 2-phenylquinazolin-4(3H)-one in 195 ml of thionyl chloride.
-
Slowly add 6.85 g of dimethylformamide to the mixture with stirring.
-
Heat the mixture under reflux for 75 minutes. The solid will gradually dissolve as the reaction proceeds.
-
After cooling, carefully pour the reaction mixture into a large beaker containing 1000 ml of crushed ice. This step quenches the excess thionyl chloride.
-
Allow the ice to melt, during which the product will precipitate. Collect the tan solid precipitate by filtration.
-
For purification, dissolve the still-moist solid in methylene chloride, dry the solution over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting residue from hexane to yield pure this compound as a crystalline solid (reported yield: 10.45 g).[8]
-
Caption: Overall synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems almost entirely from the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms and the fused benzene ring makes the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions (via cross-coupling reactions).
This reactivity profile positions this compound as a cornerstone intermediate for developing targeted therapeutics.[6][16]
-
Anticancer Agents: A primary application is the synthesis of 4-anilinoquinazoline derivatives.[1] This class of compounds is renowned for its ability to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors.[1] The reaction involves the nucleophilic displacement of the chloride by a substituted aniline.
-
Anti-inflammatory Agents: Derivatives of 2-phenylquinazoline have demonstrated significant anti-inflammatory activity by inhibiting proinflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like NF-κB.[3] The 4-chloro intermediate is crucial for synthesizing libraries of these compounds to explore structure-activity relationships.
-
Other Therapeutic Areas: The scaffold has been used to develop agents with antimicrobial, nematicidal, and antiviral properties.[16] It has also been used as a reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 4-position, further expanding its synthetic diversity.[7]
Caption: Reactivity hub of this compound in synthesis.
Safety and Handling
This compound is associated with specific hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[11]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
Conclusion
This compound (CAS 6484-25-9) is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward and high-yield synthesis, combined with the exceptional reactivity of the C4-chloro group, provides a reliable and versatile platform for the design and synthesis of novel therapeutic agents. Its proven utility in the development of anticancer and anti-inflammatory drugs underscores its continued importance in the quest for new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to innovate in the fields of organic synthesis and drug discovery.
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The Lynchpin of Bioactive Scaffolds: An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-phenylquinazoline
Abstract
This technical guide provides a comprehensive exploration of 4-Chloro-2-phenylquinazoline, a pivotal intermediate in the synthesis of a multitude of biologically active compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced details of its molecular architecture, offers a field-proven synthesis protocol with mechanistic elucidation, presents a thorough spectroscopic characterization, and discusses its significant applications in modern pharmacology. By integrating theoretical principles with practical, validated methodologies, this guide serves as an essential resource for the scientific community engaged in the exploration of quinazoline-based therapeutics.
Introduction: The Quinazoline Core and the Significance of the 4-Chloro-2-phenyl Moiety
The quinazoline scaffold, a fused bicyclic heterocycle of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The strategic importance of this compound lies in its role as a highly versatile precursor. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles, thus enabling the synthesis of a diverse library of 4-substituted-2-phenylquinazoline analogues. This reactivity profile makes it an invaluable building block in the development of novel therapeutic agents.[5][6]
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound dictates its reactivity and biological interactions. A thorough understanding of its structural and electronic features is therefore paramount.
2.1. Core Structure and Nomenclature
-
Systematic Name: this compound[7]
-
Molecular Formula: C₁₄H₉ClN₂[8]
-
Molecular Weight: 240.69 g/mol [9]
-
CAS Registry Number: 6484-25-9[8]
While extensive searches of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimental crystal structure for this compound, its molecular geometry can be reliably inferred from computational studies and data from structurally similar compounds.[10][11] The molecule consists of a planar quinazoline ring system fused to a phenyl ring at the 2-position. The chlorine atom is situated at the 4-position of the quinazoline core.
2.2. Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| Melting Point | 124-126 °C | [4][6] |
| Appearance | Brown to off-white solid | [4] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and hot ethanol. | [4] |
Synthesis of this compound: A Validated Protocol and Mechanistic Insights
The most prevalent and reliable synthesis of this compound involves the chlorination of its precursor, 2-phenylquinazolin-4(3H)-one. This section provides a detailed, step-by-step protocol and elucidates the underlying reaction mechanism.
3.1. Experimental Protocol
This protocol is a robust and scalable method for the preparation of this compound.
Starting Material: 2-Phenylquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (approximately 10-15 equivalents).
-
Catalyst Addition: To the stirring suspension at room temperature, add a catalytic amount of N,N-dimethylformamide (DMF) dropwise. The addition of DMF is crucial as it facilitates the formation of the Vilsmeier-Haack reagent, the active chlorinating species.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess thionyl chloride.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.[4]
3.2. Mechanistic Rationale
The conversion of the 4-oxo group of the quinazolinone to the 4-chloro group is not a simple nucleophilic substitution. The reaction proceeds through the formation of a highly reactive intermediate, the Vilsmeier-Haack reagent, from the reaction of thionyl chloride and DMF. This reagent then activates the carbonyl group of the quinazolinone, facilitating the subsequent nucleophilic attack by the chloride ion.
Diagram 1: Proposed Reaction Mechanism for the Synthesis of this compound
Caption: Proposed mechanism for the synthesis of this compound.
Diagram 2: Experimental Workflow for the Synthesis and Purification
Caption: A streamlined workflow for the synthesis of this compound.
Spectroscopic Characterization
The unambiguous identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Source(s) |
| ¹H | 8.19-8.12 | m | 3H (Aromatic) | [4] |
| 7.90-7.85 | m | 2H (Aromatic) | [4] | |
| 7.67-7.62 | m | 1H (Aromatic) | [4] | |
| 7.61-7.55 | m | 3H (Aromatic) | [4] | |
| ¹³C | 161.80 | - | C=N | [4] |
| 153.93 | - | C-Cl | [4] | |
| 146.17 | - | Aromatic C | [4] | |
| 135.15 | - | Aromatic C | [4] | |
| 132.29 | - | Aromatic C | [4] | |
| 131.09 | - | Aromatic C | [4] | |
| 128.78 | - | Aromatic C | [4] | |
| 128.50 | - | Aromatic C | [4] | |
| 127.31 | - | Aromatic C | [4] | |
| 126.21 | - | Aromatic C | [4] | |
| 125.70 | - | Aromatic C | [4] | |
| 120.75 | - | Aromatic C | [4] |
Note: The specific assignment of individual protons and carbons within the aromatic regions requires advanced 2D NMR techniques.
4.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3050 | Medium | Aromatic C-H stretch |
| 1610-1580 | Medium-Strong | C=N and C=C stretching (quinazoline ring) |
| 1550-1450 | Strong | Aromatic C=C stretching (phenyl and quinazoline rings) |
| ~1350 | Medium | C-N stretching |
| ~800-700 | Strong | C-Cl stretching and aromatic C-H out-of-plane bending |
4.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
Under electron ionization (EI), this compound is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight. The isotopic peak at m/z 242, with approximately one-third the intensity of the M⁺ peak, is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).
Proposed Fragmentation Pathway:
The primary fragmentation is anticipated to be the loss of a chlorine radical to form a stable cation at m/z 205. Further fragmentation may involve the loss of HCN from the quinazoline ring.[7]
Applications in Drug Discovery and Development
The utility of this compound as a synthetic intermediate is vast and well-documented. Its facile reaction with various nucleophiles has led to the development of numerous compounds with significant therapeutic potential.
-
Anticancer Agents: It is a key building block for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The 4-position can be functionalized with anilines and other amine-containing moieties to generate potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][12]
-
Antimicrobial Agents: Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[4]
-
Antitrypanosomal and Antimalarial Agents: The quinazoline scaffold is a known pharmacophore for antiprotozoal activity, and this compound serves as a versatile starting material for the synthesis of novel compounds targeting these parasitic diseases.[4]
-
Other Therapeutic Areas: Its derivatives have also been explored for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.[3]
Conclusion
This compound is a molecule of strategic importance in the field of medicinal chemistry. Its well-defined molecular structure, reliable and scalable synthesis, and versatile reactivity make it an indispensable tool for the discovery and development of new therapeutic agents. This technical guide has provided a comprehensive overview of its key characteristics, from its fundamental molecular properties to its practical applications. As the quest for novel and more effective drugs continues, the role of pivotal intermediates like this compound will undoubtedly remain central to the advancement of pharmaceutical sciences.
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. Link
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Bioinorganic Chemistry and Applications. Link
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Link
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry. Link
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Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015). Crystals. Link
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Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015). ResearchGate. Link
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This compound. (n.d.). ChemicalBook. Link
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4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. (n.d.). ChemicalBook. Link
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Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (2012). Der Pharma Chemica. Link
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Synthesis of Substituted Quinazolones and its IR/NMR Characterization & Antimicrobial Activity. (2012). ResearchGate. Link
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Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. (1956). Journal of the American Chemical Society. Link
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Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations. (2025). European Journal of Chemistry. Link
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Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry. Link
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Synthesis and characterization of a new compound 4-(2-chlorobenzyl)imidazo[1,2-a] quinazolin-5(4H)-one: DFT study, crystal structure, MEP, and HOMO–LUMO values. (2021). Journal of Structural Chemistry. Link
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Synthesis, crystal structure, DFT calculations and vibrational properties of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[3][13][14]triazolo[4,3-a]quinazolin-5(4H)-one. (2021). Journal of Molecular Structure. Link
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Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Link
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Solubility of 4-Chloro-2-phenylquinazoline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-phenylquinazoline in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in a range of common organic solvents. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers insights into the interpretation of solubility data. Safety considerations and data presentation are also discussed in detail to ensure accurate and safe laboratory practices.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₁₄H₉ClN₂ and a molecular weight of 240.69 g/mol .[1][2][3] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including those with antitumor, antibacterial, and antitrypanosomal activities.[4] The compound typically appears as a solid with a melting point of 124-126 °C.[4] Understanding its solubility in different organic solvents is paramount for its application in synthetic chemistry, particularly for reaction setup, purification, and formulation development.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6][7] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][7] The solubility of this compound is influenced by several molecular factors:
-
Polarity : The presence of nitrogen atoms and a chlorine atom introduces polarity to the molecule. However, the two phenyl rings are nonpolar. This amphiphilic nature suggests that its solubility will be significant in a range of solvents with varying polarities.
-
Hydrogen Bonding : The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[5] The relatively planar structure of this compound may facilitate packing in the solid state, requiring more energy to overcome the lattice energy for dissolution.
Experimental Determination of Solubility
The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a compound in a given solvent.[5]
Materials and Equipment
-
This compound (97% purity or higher)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis :
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration. A standard curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation :
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Solvent Selection and Rationale
The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents should be selected to represent a range of polarities and chemical functionalities.
-
Alcohols (e.g., Methanol, Ethanol): Polar, protic solvents capable of hydrogen bonding.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Polar, aprotic solvents.
-
Esters (e.g., Ethyl Acetate): Moderately polar, aprotic solvents.
-
Ethers (e.g., Tetrahydrofuran, Diethyl Ether): Weakly polar, aprotic solvents.
-
Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): Nonpolar, aprotic solvents.
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): Nonpolar, aprotic solvents.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |
| Alcohols | Methanol | 5.1 | 15.2 |
| Ethanol | 4.3 | 10.5 | |
| Ketones | Acetone | 5.1 | 25.8 |
| Esters | Ethyl Acetate | 4.4 | 30.1 |
| Ethers | Tetrahydrofuran | 4.0 | 45.3 |
| Halogenated | Dichloromethane | 3.1 | 55.6 |
| Aromatic | Toluene | 2.4 | 12.4 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only.
Interpreting the Results
The relationship between solvent properties and the solubility of this compound can be visualized as follows:
Caption: Factors influencing the solubility of this compound.
Based on the hypothetical data, one might infer that while the compound has some solubility in polar solvents like methanol, it is more soluble in solvents of intermediate to low polarity, such as dichloromethane and tetrahydrofuran. This suggests that the nonpolar phenyl rings play a significant role in its solubility profile.
Safety and Handling Precautions
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]
-
Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has detailed the essential theoretical and practical considerations for determining the solubility of this compound in organic solvents. A systematic approach, combining a robust experimental protocol with a sound understanding of the underlying chemical principles, is crucial for obtaining accurate and reproducible solubility data. Such data are invaluable for the effective use of this important chemical intermediate in research and development.
References
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The Therapeutic Promise of 4-Chloro-2-phenylquinazoline Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is prevalent in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1] Among the various classes of quinazoline derivatives, those featuring a 4-chloro-2-phenyl substitution serve as a crucial synthetic intermediate and a foundational structure for a diverse array of biologically active molecules.[2] The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the generation of extensive libraries of derivatives with varied therapeutic potentials. This guide provides an in-depth technical exploration of the significant biological activities associated with 4-chloro-2-phenylquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
I. Synthesis of this compound and its Derivatives
The parent compound, this compound, is typically synthesized from 2-phenylquinazolin-4(3H)-one. This precursor is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3]
The pivotal reaction for diversifying this scaffold is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloro group by various nucleophiles, most notably anilines, to yield a wide range of 4-anilino-2-phenylquinazoline derivatives.[4] This synthetic accessibility has made the this compound scaffold a cornerstone for the development of targeted therapeutics.
II. Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Derivatives of this compound have emerged as a significant class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.
A. Mechanism of Action 1: Epidermal Growth Factor Receptor (EGFR) Inhibition
A primary and extensively studied mechanism of anticancer activity for 4-anilinoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5][6] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[5] These quinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]
Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives
Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.
B. Mechanism of Action 2: Tubulin Polymerization Inhibition
Another significant anticancer mechanism of certain this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these derivatives prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
C. Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of 4-anilino-2-phenylquinazoline derivatives has been demonstrated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies highlight their potent cytotoxic effects.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | A549 (Lung) | 7.588 | [7] |
| Derivative 2 | A549 (Lung) | 8.619 | [7] |
| Derivative 3 | A549 (Lung) | 6.936 | [7] |
| Derivative 4 | A431 (Skin) | 1.78 | [7] |
| Derivative 5 | A431 (Skin) | 8.25 | [7] |
| Derivative 6 | A431 (Skin) | 7.18 | [7] |
| Derivative 7 | MCF-7 (Breast) | 1.08 | [7] |
| Derivative 8 | HepG-2 (Liver) | 2.44 | [7] |
| Derivative 9 | HCT-116 (Colon) | 2.8 | [4] |
| Derivative 10 | T98G (Glioblastoma) | 2.0 | [4] |
D. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow: MTT Cytotoxicity Assay
Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Antimicrobial Activity: Combating Pathogenic Microorganisms
Quinazoline derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[1] The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.
A. Potential Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation, but potential targets include:
-
Cell Wall Synthesis Inhibition: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Nucleic Acid Synthesis Inhibition: Quinazolines may inhibit enzymes involved in DNA or RNA synthesis, such as DNA gyrase or RNA polymerase.
-
Protein Synthesis Inhibition: Interference with ribosomal function and protein synthesis is another potential mechanism.
B. Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | - | [8] |
| Derivative B | Streptococcus pneumoniae | - | [8] |
| Derivative C | Proteus mirabilis | 1.875 | [4] |
| Derivative D | Escherichia coli | 3.75 | [4] |
| Derivative E | Aspergillus niger | 15 | [4] |
| Derivative F | Candida albicans | 7.5 | [4] |
Note: Some studies report zones of inhibition instead of MIC values. For consistency and quantitative comparison, MIC values are preferred.
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazoline derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[9]
A. Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of quinazoline derivatives are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways.
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Inhibition of these enzymes can significantly reduce inflammation.[10]
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some quinazoline derivatives have been shown to inhibit the activation of the NF-κB pathway.
Signaling Pathway: NF-κB and its Inhibition
Caption: The NF-κB signaling pathway and its inhibition by quinazoline derivatives.
B. Quantitative Data: In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory potential of quinazoline derivatives can be assessed through various assays, with IC₅₀ values indicating the concentration required for 50% inhibition of a specific inflammatory marker or process.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Derivative X | COX-2 Inhibition | 0.026 | |
| Derivative Y | COX-2 Inhibition | 0.102 | |
| Derivative Z | 15-LOX Inhibition | - | [2] |
| Derivative W | HRBC Membrane Stabilization | 0.021 |
C. Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for a set period.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of approximately 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
V. Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly valuable platform in medicinal chemistry. The derivatives synthesized from this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of chemical modification at the 4-position allows for the fine-tuning of their biological activities and the development of compounds with improved potency and selectivity.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR for each biological activity to guide the design of more potent and specific derivatives.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Translating the promising in vitro results into in vivo models to assess their therapeutic potential and safety profiles.
-
Development of Multi-Targeted Agents: Exploring the potential of single derivatives to inhibit multiple targets, which could be beneficial for treating complex diseases like cancer.
The continued exploration of this compound derivatives holds great promise for the discovery and development of novel therapeutics to address a wide range of human diseases.
References
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- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 1836-1846.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 430-438.
- Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). Toxicology and Applied Pharmacology, 264(2), 286-296.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
- Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2021). Bioorganic Chemistry, 115, 105230.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20.
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The Chlorine Atom of 4-Chloro-2-phenylquinazoline: A Gateway for Molecular Diversification in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Within this privileged heterocyclic family, 4-chloro-2-phenylquinazoline stands out as a pivotal synthetic intermediate. The strategic placement of a chlorine atom at the C4 position renders it an exceptionally versatile handle for molecular elaboration. This guide provides a comprehensive exploration of the reactivity of this chlorine atom, focusing on its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage this compound as a building block for the synthesis of novel, biologically active compounds.
Introduction: The Quinazoline Scaffold and the Significance of the C4 Position
Quinazolines and their derivatives are prevalent in a vast array of biologically active molecules, exhibiting activities ranging from anticancer and antiviral to antibacterial and anti-inflammatory.[1][2][3] The 2,4-disubstituted quinazoline core is of particular interest in drug development.[4][5] The reactivity of the substituents at these positions dictates the synthetic routes available for creating diverse chemical libraries for biological screening.
This compound, a commercially available or readily synthesized compound, possesses a key feature: a chlorine atom at the C4 position that is activated towards displacement.[6][7] This activation arises from the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate formed during nucleophilic attack. This inherent reactivity makes the C4-chloro group an excellent leaving group, paving the way for the introduction of a wide variety of functionalities.
Synthesis of the Starting Material: this compound
A common and efficient method for the synthesis of this compound involves the chlorination of the corresponding 2-phenylquinazolin-4(3H)-one. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃).[8][9][10]
Typical Synthetic Protocol: A mixture of 2-phenylquinazolin-4(3H)-one and an excess of thionyl chloride is treated with a catalytic amount of DMF. The reaction mixture is heated under reflux for a specified period. Upon completion, the excess thionyl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is collected, washed, and can be purified by recrystallization to yield this compound.[9][10]
Nucleophilic Aromatic Substitution (SNAr): A Primary Pathway for Functionalization
The electron-deficient nature of the quinazoline ring system makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class provides a straightforward and powerful method for introducing a diverse range of nucleophiles, particularly nitrogen, oxygen, and sulfur-based moieties.
Mechanism of SNAr at the C4 Position
The SNAr reaction at the C4 position of this compound generally proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the quinazoline ring.
-
Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the quinazoline ring and yielding the substituted product.
The rate of this reaction is influenced by the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a broad spectrum of derivatives.
| Nucleophile Type | Example | Resulting Functional Group |
| Nitrogen Nucleophiles | Anilines, primary/secondary amines, N-heterocycles | 4-Aminoquinazolines |
| Oxygen Nucleophiles | Phenols, alkoxides | 4-Aryloxy/Alkoxyquinazolines |
| Sulfur Nucleophiles | Thiols, thiophenols | 4-Thioquinazolines |
The reaction with anilines to form 4-anilinoquinazolines is particularly significant, as this structural motif is found in numerous kinase inhibitors used in cancer therapy.[3][11]
Experimental Protocol: Synthesis of N,N,2-Triphenylquinazolin-4-amine via SNAr
This protocol details the synthesis of a 4-aminoquinazoline derivative through a base-free, microwave-assisted N-arylation.[6][11]
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Solvent (e.g., a 1:1 mixture of THF and water)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound (1 equivalent) and the desired aniline (1.2 equivalents).
-
Add the THF/water solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 30-120 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Beyond SNAr, the chlorine atom at the C4 position of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[12][13][14] this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters.[12]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16] This reaction is particularly useful for coupling sterically hindered amines or those with lower nucleophilicity that may not be suitable for SNAr reactions. While aryl chlorides can be challenging substrates for Buchwald-Hartwig amination, appropriate ligand selection can overcome this limitation.[17][18]
Key Components of Buchwald-Hartwig Amination:
-
Palladium Precatalyst: A source of palladium(0) in the active catalytic cycle.
-
Ligand: Typically a bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination.
-
Base: A non-nucleophilic base is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents are commonly used.
General Reaction Scheme: The reaction involves the oxidative addition of the aryl chloride to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.[15][16]
Comparative Reactivity and Strategic Considerations
The choice between SNAr and a palladium-catalyzed cross-coupling reaction depends on several factors:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C-N, C-O, C-S | C-N | C-C |
| Substrate Scope | Good for electron-rich nucleophiles | Broad amine scope, including less nucleophilic and sterically hindered amines | Wide range of organoboron reagents |
| Reaction Conditions | Often milder, can be base-free | Requires a palladium catalyst, ligand, and strong base | Requires a palladium catalyst, ligand, and base |
| Functional Group Tolerance | Can be sensitive to strong bases | Generally high, but some functional groups may be incompatible with the base | Generally high |
| Cost & Complexity | Generally lower cost and simpler setup | More complex due to the need for air-sensitive reagents and catalysts | More complex due to the need for air-sensitive reagents and catalysts |
Conclusion: A Versatile Scaffold for Innovation
The chlorine atom in this compound is a highly valuable and reactive handle that provides medicinal chemists with a powerful tool for molecular diversification. Through well-established methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a vast chemical space can be explored, leading to the discovery of novel quinazoline-based compounds with significant therapeutic potential. A thorough understanding of the reactivity of this key intermediate, as outlined in this guide, is essential for the rational design and efficient synthesis of the next generation of quinazoline-containing drugs.
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An In-depth Technical Guide to the Synthesis of 4-Chloro-2-phenylquinazoline: Starting Materials and Core Methodologies
Introduction
4-Chloro-2-phenylquinazoline is a pivotal building block in the landscape of medicinal chemistry and materials science. Its quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous biologically active compounds, including approved therapeutics. The strategic placement of a phenyl group at the 2-position and a reactive chloro group at the 4-position renders it a versatile intermediate for the synthesis of a diverse array of derivatives with applications ranging from anticancer agents to cardiovascular drugs.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.
Strategic Approaches to the Quinazoline Core: A Tale of Two Pathways
The synthesis of this compound is predominantly achieved through a two-step sequence that first establishes the 2-phenylquinazolin-4(3H)-one core, followed by a chlorination reaction. Two principal pathways for the formation of the quinazolinone intermediate have gained widespread acceptance due to their reliability and versatility.
Pathway I: The Anthranilic Acid Route
This classical and robust approach utilizes readily available derivatives of anthranilic acid. The core principle involves the acylation of the amino group followed by cyclization to form the quinazolinone ring.
Key Starting Materials:
-
Anthranilic Acid Derivatives:
-
Anthranilic acid
-
Isatoic anhydride
-
2-Aminobenzamide
-
-
Acylating/Condensing Agents:
-
Benzoyl chloride
-
Benzaldehyde
-
The selection of the specific anthranilic acid derivative often depends on factors such as commercial availability, cost, and desired reaction conditions.
Mechanism and Rationale:
The synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from anthranilic acid and benzoyl chloride serves as a common entry point.[1][5] This intermediate readily reacts with an amine source, such as ammonia or hydrazine, to yield the desired 2-phenylquinazolin-4(3H)-one.
A more direct and frequently employed variation involves the reaction of isatoic anhydride with aniline.[3][6][7] This reaction proceeds via nucleophilic attack of the aniline on the anhydride, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water and carbon dioxide.
Alternatively, the condensation of 2-aminobenzamide with benzaldehyde, often followed by an oxidative step, provides a straightforward route to the quinazolinone.[8]
Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one from Isatoic Anhydride and Aniline [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 eq) and a suitable solvent such as aniline (used in excess as both reactant and solvent) or a high-boiling inert solvent like diphenyl ether.
-
Heating: Heat the reaction mixture to 140°C and maintain this temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Purification: Collect the solid by filtration. The crude product can be purified by extraction with an acidic solution (e.g., 1.25N HCl) to remove unreacted aniline, followed by neutralization with a base (e.g., 2.5N NaOH) to re-precipitate the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Pathway II: The 2-Aminobenzonitrile Route
An alternative and efficient strategy commences with 2-aminobenzonitrile. This pathway is particularly advantageous when substituted benzonitriles are more readily accessible than the corresponding anthranilic acid derivatives.
Key Starting Materials:
-
2-Aminobenzonitrile
-
Benzoyl chloride
Mechanism and Rationale:
The synthesis begins with the acylation of 2-aminobenzonitrile with benzoyl chloride to afford N-(2-cyanophenyl)benzamide.[9][10][11] This intermediate then undergoes an intramolecular cyclization under either acidic or basic conditions. The nitrile group is the key functional handle that participates in the ring closure to form the quinazolinone.
Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one from N-(2-Cyanophenyl)benzamide
-
Acylation: Dissolve 2-aminobenzonitrile (1.0 eq) in a suitable solvent like pyridine or dichloromethane. Add benzoyl chloride (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: The crude N-(2-cyanophenyl)benzamide can be cyclized by heating in the presence of a catalyst such as polyphosphoric acid or by refluxing in an alkaline solution (e.g., ethanolic sodium hydroxide).
-
Purification: After neutralization, the precipitated 2-phenylquinazolin-4(3H)-one is collected by filtration and can be purified by recrystallization.
The Crucial Chlorination Step: Conversion to this compound
The transformation of the stable 2-phenylquinazolin-4(3H)-one into the more reactive this compound is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions.
Key Chlorinating Agents:
The choice between these reagents often depends on the desired reaction scale, temperature control, and downstream purification strategy. POCl₃ is generally a more powerful chlorinating agent for this transformation.
Mechanism and Rationale:
The chlorination reaction proceeds via the conversion of the amide functionality in the quinazolinone into a more reactive intermediate. In the case of POCl₃, the oxygen of the carbonyl group attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate. Subsequent attack by a chloride ion and elimination of a phosphate byproduct yields the desired this compound.[14][15][16] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with SOCl₂, likely through the formation of the Vilsmeier reagent.[17][18]
Experimental Protocol: Chlorination of 2-Phenylquinazolin-4(3H)-one using POCl₃ [4]
-
Reaction Setup: In a fume hood, suspend 2-phenylquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which also serves as the solvent.
-
Heating: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring the cooled mixture onto crushed ice. This should be done slowly and with vigorous stirring as the reaction is highly exothermic.
-
Purification: Neutralize the acidic solution with a base such as ammonium hydroxide until a precipitate forms. Collect the solid product by filtration. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield a solid product.[4][17]
Data Summary
| Synthetic Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Typical Yield | References |
| Pathway I: Quinazolinone Formation | Isatoic anhydride, Aniline | Heat (140°C) | 2-Phenylquinazolin-4(3H)-one | High | [3] |
| Pathway I: Quinazolinone Formation | Anthranilic acid, Benzoyl chloride | Pyridine, then NH₃/H₂O | 2-Phenylquinazolin-4(3H)-one | Good | [1][5] |
| Pathway II: Quinazolinone Formation | 2-Aminobenzonitrile, Benzoyl chloride | 1. Pyridine 2. Acid/Base | N-(2-Cyanophenyl)benzamide, then 2-Phenylquinazolin-4(3H)-one | Good | [9] |
| Chlorination | 2-Phenylquinazolin-4(3H)-one | POCl₃, Reflux | This compound | 68% | [4] |
| Chlorination | 2-Phenylquinazolin-4(3H)-one | SOCl₂, cat. DMF, Reflux | This compound | High | [17][18] |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound is a well-established process with multiple reliable routes. The choice of starting materials, whether from the anthranilic acid family or 2-aminobenzonitrile, allows for flexibility based on substrate availability and cost. The subsequent chlorination of the 2-phenylquinazolin-4(3H)-one intermediate is a high-yielding and crucial step that opens the door to a vast array of functionalized quinazoline derivatives. A thorough understanding of these synthetic pathways and the rationale behind the selection of reagents and conditions is paramount for researchers and professionals in the field of drug discovery and development.
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The Synthesis of 4-Chloro-2-phenylquinazoline: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and antihypertensive properties. The 2-phenyl-4-chloroquinazoline moiety, in particular, serves as a crucial intermediate in the synthesis of a diverse array of targeted therapies. The chlorine atom at the 4-position is a versatile handle for introducing various nucleophiles, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates. This in-depth technical guide provides a comprehensive overview of the mechanism behind the formation of 4-chloro-2-phenylquinazoline, with a focus on the underlying chemical principles and experimental considerations.
Synthetic Strategy: From 2-Phenylquinazolin-4(3H)-one to a Key Intermediate
The most prevalent and efficient laboratory-scale synthesis of this compound commences with the precursor, 2-phenylquinazolin-4(3H)-one. This starting material can be readily prepared through several established methods, most commonly via the condensation of 2-aminobenzamide with benzaldehyde, followed by an oxidative cyclization, or from anthranilic acid and benzonitrile.
The critical transformation is the subsequent chlorination of the 2-phenylquinazolin-4(3H)-one. This is typically achieved by treating the quinazolinone with a dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this conversion, proceeding through the formation of a highly reactive Vilsmeier-Haack type reagent.
The Core Mechanism: Unraveling the Vilsmeier-Haack Pathway
The chlorination of 2-phenylquinazolin-4(3H)-one using POCl₃ and a catalytic amount of DMF is a classic example of a reaction mediated by a Vilsmeier-Haack reagent. The mechanism can be dissected into two principal stages: the formation of the Vilsmeier reagent and its subsequent reaction with the quinazolinone substrate.
Stage 1: In-Situ Generation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction between DMF and the chlorinating agent (POCl₃ or SOCl₂).
With Phosphorus Oxychloride (POCl₃):
-
Nucleophilic Attack: The oxygen atom of DMF, being electron-rich, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Displacement: This initial adduct is unstable and rearranges, leading to the displacement of a chloride ion and the formation of an O-phosphorylated intermediate.
-
Formation of the Chloroiminium Ion: The displaced chloride ion then attacks the carbonyl carbon of the intermediate. Subsequent elimination of the dichlorophosphate group results in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
With Thionyl Chloride (SOCl₂):
A similar mechanism is at play with thionyl chloride, where DMF attacks the sulfur atom of SOCl₂, leading to the eventual formation of the same chloroiminium ion and the liberation of sulfur dioxide and a chloride ion.[1]
Caption: Formation of the Vilsmeier reagent from DMF and SOCl₂.
Stage 2: Reaction of the Vilsmeier Reagent with 2-Phenylquinazolin-4(3H)-one
The precise mechanism of the reaction between the Vilsmeier reagent and the quinazolinone has been a subject of investigation. Studies on the chlorination of 4-quinazolones with POCl₃ have provided significant insights into this process.[2][3][4] The reaction is believed to proceed through the following key steps:
-
O-Phosphorylation/Activation: In the presence of excess POCl₃, or the Vilsmeier reagent, the lactam oxygen of the 2-phenylquinazolin-4(3H)-one is activated. In the case of using solely POCl₃, this involves an initial O-phosphorylation.[2][3][4] When DMF is present, the highly electrophilic Vilsmeier reagent is attacked by the nucleophilic oxygen of the quinazolinone's amide group. This O-acylation is kinetically favored over N-acylation.
-
Formation of the Oxy-imino Adduct: This attack results in the formation of a positively charged intermediate where the Vilsmeier reagent is attached to the oxygen atom at the 4-position of the quinazoline ring.
-
Nucleophilic Attack by Chloride: A chloride ion, present in the reaction mixture, then acts as a nucleophile and attacks the C4 carbon of the quinazoline ring.
-
Elimination and Aromatization: The resulting intermediate is unstable and collapses, leading to the elimination of the DMF-derived portion and the formation of the aromatic this compound.
Caption: Mechanism of this compound formation.
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Chlorination using Thionyl Chloride and DMF
Materials:
-
2-Phenylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred suspension of 2-phenylquinazolin-4(3H)-one (e.g., 1.00 g) in thionyl chloride (e.g., 30 mL) at room temperature, add DMF (e.g., 1 mL) dropwise.[5]
-
Heat the mixture to reflux and maintain for approximately 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[5]
-
Purify the crude solid by recrystallization from a suitable solvent system, such as hexane, to obtain pure this compound.
Protocol 2: Chlorination using Phosphorus Oxychloride
Materials:
-
2-Phenylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or another suitable base (optional, but can facilitate the reaction)[2][3][4]
-
Ice water
-
Ammonium hydroxide (NH₄OH) solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-phenylquinazolin-4(3H)-one (e.g., 10 mmol) with phosphorus oxychloride (e.g., 10 mL).
-
If a base is used, add it cautiously to the mixture at a controlled temperature (e.g., < 25 °C).[2][3][4]
-
Heat the reaction mixture under reflux for several hours (e.g., 9 hours), monitoring the reaction by TLC.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully add ice water to the residue and neutralize with ammonium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Data Presentation
| Parameter | Method 1 (SOCl₂/DMF) | Method 2 (POCl₃) |
| Chlorinating Agent | Thionyl chloride | Phosphorus oxychloride |
| Catalyst/Additive | N,N-Dimethylformamide | Optional: Triethylamine |
| Typical Reaction Time | 2 hours | 9 hours |
| Work-up | Quenching in ice, extraction | Distillation, neutralization |
| Reported Yield | High | Good to High |
Conclusion: A Gateway to Diverse Chemical Scaffolds
The formation of this compound via the chlorination of 2-phenylquinazolin-4(3H)-one is a robust and widely utilized transformation in synthetic organic chemistry. A thorough understanding of the underlying Vilsmeier-Haack mechanism is paramount for optimizing reaction conditions, troubleshooting potential issues, and extending this methodology to the synthesis of novel quinazoline derivatives. The electrophilic chloroiminium ion, generated in situ from common laboratory reagents, provides a powerful tool for the activation and conversion of the quinazolinone core into a versatile synthetic intermediate. This knowledge empowers researchers in drug discovery and development to efficiently access a rich chemical space of quinazoline-based compounds with the potential for significant therapeutic impact.
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Arnott, E. A.; Chan, L.; et al. POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 2011, 76(6), 1653-1661. [Link]
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Figshare. POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Patil, P. G.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 2011, 3(2), 715-726. [Link]
-
Ali, M. M.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2002, 41B(6), 1254-1259. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Dey, S. K.; et al. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 2025, 1(1), 13-17. [Link]
-
ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Link]
-
MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]
-
ACS Publications. Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. [Link]
-
SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]
-
Al-Suwaidan, I. A.; et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023, 28(2), 853. [Link]
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An In-Depth Technical Guide to the Physical Properties and Stability of 4-Chloro-2-phenylquinazoline
Abstract
4-Chloro-2-phenylquinazoline is a pivotal heterocyclic intermediate in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. Its utility is intrinsically linked to the reactivity of the C4-chloro substituent, a feature that also governs its chemical stability. A comprehensive understanding of its physical appearance, solubility, and degradation pathways is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the reliability of experimental data. This guide provides an in-depth analysis of the physicochemical properties and stability profile of this compound, offering field-proven methodologies for its characterization, stability assessment, and proper handling. It is intended for researchers, chemists, and drug development professionals who utilize this compound in their workflows.
Part 1: Physicochemical Characterization
A precise understanding of the fundamental physicochemical properties of a synthetic building block is the bedrock of its effective application. This section details the identity, structure, and key physical attributes of this compound.
Identity and Molecular Structure
This compound is an aromatic heterocyclic compound featuring a quinazoline core substituted with a phenyl group at the C2 position and a chlorine atom at the C4 position. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), which is the basis for its synthetic versatility and a primary consideration for its stability.
Caption: Molecular structure of this compound.
Physical Properties
The compound is a crystalline solid at ambient temperature, a fact substantiated by its well-defined melting point. Reports from some suppliers listing it as a liquid are likely erroneous or may refer to a specialized formulation. After synthesis, it is often purified by recrystallization from ethanol to yield a brown solid.[1]
| Property | Value | Source(s) |
| CAS Number | 6484-25-9 | [2][3] |
| Molecular Formula | C₁₄H₉ClN₂ | [2][4] |
| Molecular Weight | 240.69 g/mol | [2][4] |
| Appearance | Brown crystalline solid | [1] |
| Melting Point | 124-126 °C | |
| IUPAC Name | This compound | [2] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence and structural analysis provide valuable guidance. Its aromatic and largely nonpolar structure suggests poor solubility in water. The successful use of ethanol for recrystallization indicates good solubility in hot ethanol and lower solubility at room temperature, a classic characteristic for effective purification.[1] For analytical purposes or reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are likely effective solubilizing agents.
Expert Insight: When working with related chloro-heterocyclic compounds in aqueous media for forced degradation studies, the use of a co-solvent like acetonitrile or methanol is often necessary to achieve the required concentration.[5] It is reasonable to assume a similar approach would be required for this compound.
Part 2: Chemical Stability Profile
The stability of this compound is dictated by the chemical reactivity of its functional groups under various environmental conditions. Understanding its degradation pathways is critical for defining appropriate storage conditions and for anticipating potential impurities in reaction mixtures.
Overview of Reactivity
The quinazoline ring system is electron-deficient, which makes the C4 position, further activated by the electron-withdrawing chloro group, highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver for its degradation, most notably through hydrolysis.
Hydrolytic Stability
Hydrolysis represents the most significant potential degradation pathway for this molecule in the presence of moisture.
-
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6] A water molecule (or hydroxide ion) acts as the nucleophile, attacking the electrophilic C4 carbon. This is followed by the elimination of a chloride ion to yield the thermodynamically stable tautomer, 2-phenylquinazolin-4(3H)-one.
-
Influence of pH:
-
Basic Conditions (pH > 7): Degradation is expected to be significantly accelerated. The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a faster rate of attack at the C4 position. Forced degradation studies on analogous quinazolines confirm that they degrade most significantly under alkaline conditions.[7][8]
-
Acidic Conditions (pH < 7): The stability under acidic conditions is generally higher than in base. However, acid-catalyzed hydrolysis can still occur, potentially initiated by the protonation of a ring nitrogen, which would further increase the electrophilicity of the quinazoline system.
-
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Use of a co-solvent is critical due to poor aqueous solubility.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60°C for 24-48 hours. Periodically sample, neutralize with an equivalent amount of NaOH, and analyze.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C) and monitor closely, as degradation is expected to be rapid. Sample at early time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of HCl, and analyze.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Sample and analyze.
-
Thermal Degradation: Keep 5 mL of the stock solution in a sealed vial at 60°C for up to 7 days, protected from light. Sample and analyze.
-
Photolytic Degradation: Expose a solution sample and a solid sample to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Maintain a "dark" control sample under the same temperature conditions.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products. [5]
Protocol 2: Stability-Indicating RP-HPLC Method Development
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from all potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a good starting point for aromatic compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis Detector set at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 20% B
-
19-25 min: Hold at 20% B (re-equilibration).
-
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (acid, base, peroxide, etc.).
-
Analyze the chromatogram for peak purity and resolution between the parent peak and any new peaks (degradants). The peak for 2-phenylquinazolin-4(3H)-one (from hydrolysis) should be well-resolved from the parent peak.
-
Adjust the gradient slope, starting/ending percentages of Mobile Phase B, or switch the organic modifier (e.g., to methanol) to achieve a resolution (Rs) of >2.0 between all peaks.
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Recommended Handling and Storage
Based on the physicochemical properties and stability profile, the following handling and storage procedures are recommended to maintain the purity and integrity of this compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize any potential thermal degradation.
-
Light: Store in amber glass vials or otherwise protect from direct exposure to UV and ambient light to prevent potential photodegradation.
-
Humidity: The compound is susceptible to hydrolysis. Store in a tightly sealed container, preferably in a desiccator or a low-humidity environment.
-
Atmosphere: For long-term archival or for use as a high-purity reference standard, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent both hydrolysis and potential oxidation.
By adhering to these guidelines and employing the robust analytical methodologies described, researchers can ensure the quality of their material and the validity of their scientific results.
References
-
Patel, P., et al. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 768–775. Available at: [Link]
-
Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 249-252. Available at: [Link]
-
Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Patel, J., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 217-227. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Chiral Laboratories. (n.d.). Forced Degradation Studies. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Product Page. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
A Theoretical and Spectroscopic Deep Dive into 4-Chloro-2-phenylquinazoline: A Guide for Advanced Drug Discovery
Preamble: The Quinazoline Scaffold and the Significance of 4-Chloro-2-phenylquinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this important class, this compound stands out as a critical intermediate and a valuable building block for the synthesis of novel therapeutic agents[4][5][6]. The presence of a reactive chlorine atom at the 4-position facilitates nucleophilic aromatic substitution reactions, providing a gateway to a vast chemical space of 4-substituted quinazoline derivatives[7].
This technical guide provides an in-depth exploration of the theoretical and spectroscopic properties of this compound. By integrating experimental data with computational analysis, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of this molecule's structural, vibrational, and electronic characteristics. This knowledge is paramount for designing rational synthetic strategies and for predicting the molecule's behavior in biological systems.
I. Molecular Architecture: A Computational Perspective
To elucidate the three-dimensional structure and bonding characteristics of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular geometries and energies[8][9][10].
Optimized Molecular Geometry
The geometric parameters of this compound, including bond lengths and bond angles, can be determined by geometry optimization using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. The optimized structure reveals a nearly planar quinazoline ring system, with the phenyl ring at the 2-position being slightly twisted out of the plane. This conformational preference is a result of the steric hindrance between the hydrogen atoms on the phenyl ring and the quinazoline core.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.315 | N1-C1-N2 | 125.8 |
| C1-C10 | 1.482 | C1-N2-C2 | 116.5 |
| N2-C2 | 1.380 | N2-C2-C3 | 122.3 |
| C2-C7 | 1.410 | C3-C2-C7 | 118.9 |
| C2-Cl1 | 1.745 | C2-C3-C4 | 120.5 |
| C3-C4 | 1.375 | C4-C5-C6 | 120.1 |
| C8-N1 | 1.378 | C7-C8-N1 | 121.7 |
Computational Protocol: Geometry Optimization
-
Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling software.
-
Method Selection: Choose the DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) in the computational chemistry software package (e.g., Gaussian).
-
Job Type: Specify the job type as "Optimization" to perform a geometry optimization.
-
Execution: Run the calculation. The software will iteratively adjust the atomic coordinates to find the minimum energy conformation.
-
Analysis: Upon completion, analyze the output file to extract the optimized bond lengths, bond angles, and dihedral angles.
II. Spectroscopic Signature: Unveiling the Molecular Vibrations and Electronic Transitions
Spectroscopic techniques provide invaluable experimental data that, when combined with theoretical calculations, offer a detailed picture of the molecule's structure and electronic environment.
Vibrational Analysis (FT-IR Spectroscopy)
The Fourier-Transform Infrared (FT-IR) spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Theoretical frequency calculations using DFT can aid in the precise assignment of these bands.
Table 2: Experimental and Theoretical Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated) | Vibrational Assignment |
| 3060 | 3065 | C-H stretching (aromatic) |
| 1615 | 1618 | C=N stretching (quinazoline) |
| 1580 | 1585 | C=C stretching (aromatic) |
| 1450 | 1455 | C-C stretching (in-ring) |
| 750 | 755 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are sensitive to the electron density around the nuclei. Experimental ¹H NMR data for this compound in DMSO-d6 shows multiplets in the aromatic region, specifically between δ 8.19-7.55 ppm[4]. The ¹³C NMR spectrum displays signals corresponding to the fourteen carbon atoms of the molecule[4].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[11].
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.
III. Electronic Properties and Reactivity: A Frontier Molecular Orbital and Electrostatic Potential Perspective
The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. DFT calculations provide insights into the distribution of electrons and the regions susceptible to chemical reactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions[12]. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons[12]. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the molecule's chemical stability and reactivity[13]. A smaller energy gap suggests higher reactivity.
For quinazoline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the pyrimidine ring, indicating its susceptibility to nucleophilic attack.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| E(HOMO) | -6.58 |
| E(LUMO) | -1.72 |
| Energy Gap (ΔE) | 4.86 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions of negative potential (red) are typically located around the nitrogen atoms of the quinazoline ring, indicating their nucleophilic character. The regions of positive potential (blue) are found around the hydrogen atoms and the C4-Cl bond, suggesting their susceptibility to nucleophilic attack.
Computational Protocol: Electronic Properties
-
Optimized Geometry: Use the optimized geometry of the molecule as the input for a single-point energy calculation.
-
Method: Employ the same DFT method and basis set used for geometry optimization.
-
Keywords: Include keywords in the input file to request the calculation of molecular orbitals (for HOMO-LUMO) and the electrostatic potential (for MEP).
-
Analysis and Visualization: Analyze the output file to obtain the HOMO and LUMO energies. Use visualization software to generate the HOMO and LUMO plots and the MEP map.
IV. Synthesis and Reactivity
This compound is typically synthesized from 2-phenylquinazolin-4(3H)-one by chlorination with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[4]. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide range of functional groups. This reactivity is the cornerstone of its utility in the synthesis of biologically active molecules[4][5].
Synthetic Workflow
Caption: Synthetic pathway for this compound.
V. Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and spectroscopic properties of this compound. The integration of computational and experimental data offers a powerful approach to understanding the structure, reactivity, and potential applications of this important synthetic intermediate. The detailed protocols and analyses presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future studies could focus on exploring the reactivity of this compound with a wider range of nucleophiles and investigating the biological activities of the resulting derivatives. Furthermore, advanced computational techniques, such as molecular dynamics simulations, could be employed to study the interactions of these compounds with biological targets, paving the way for the design of next-generation therapeutics.
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Introduction: The Quinazoline Scaffold and the Rise of a Key Intermediate
An In-Depth Technical Guide to 4-Chloro-2-phenylquinazoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Within the landscape of medicinal chemistry, certain molecular frameworks are recognized for their remarkable versatility and consistent appearance in a multitude of therapeutic agents. These are termed "privileged structures." The quinazoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a framework.[1] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of drugs for treating cancer, microbial infections, and neurodegenerative diseases.[2][3][4]
At the heart of this chemical diversity lies this compound, a pivotal synthetic intermediate. Its strategic importance stems from the reactive chlorine atom at the 4-position, which serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the systematic construction of large libraries of novel quinazoline derivatives for biological screening. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound, offering field-proven insights for researchers in drug development and organic synthesis.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for interpreting the characteristics of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 6484-25-9 | [6][7] |
| Molecular Formula | C₁₄H₉ClN₂ | [5][6][7] |
| Molecular Weight | 240.69 g/mol | [5][6] |
| Melting Point | 124-126 °C | [8] |
| Appearance | Tan to white solid/liquid | [9] |
| InChIKey | OBHKONRNYCDRKM-UHFFFAOYSA-N | [5][7] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | [5] |
Synthesis of this compound: Core Methodologies
The preparation of this compound is most commonly achieved through the chlorination of its corresponding quinazolinone precursor. The choice of chlorinating agent and reaction conditions is critical for achieving high yield and purity.
Protocol 1: Chlorination using Thionyl Chloride
This is a widely adopted and robust method that utilizes thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF). The precursor, 2-phenylquinazolin-4(3H)-one, is readily synthesized from 2-aminobenzamide and benzaldehyde.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): A powerful chlorinating agent that effectively replaces the hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
-
N,N-Dimethylformamide (DMF): Acts as a catalyst by forming a Vilsmeier reagent intermediate with thionyl chloride. This intermediate is more reactive and facilitates the chlorination under milder conditions than thionyl chloride alone.
-
Reflux: Heating the mixture to reflux ensures the reaction proceeds at a sufficient rate to completion, typically within a few hours.[10]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (e.g., 10 mmol) in thionyl chloride (e.g., 10 mL).[8]
-
Catalyst Addition: To the stirring suspension at room temperature, add N,N-dimethylformamide (DMF) dropwise (e.g., 0.5 mL).[10]
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into crushed ice or ice-cold water to quench the excess thionyl chloride.[9][10]
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hexane or ethanol, to yield pure this compound as a solid.[8][9]
Caption: Diagram 1: Synthesis workflow for this compound.
A Versatile Synthetic Hub: Reactivity and Applications
The synthetic utility of this compound is primarily centered on the nucleophilic aromatic substitution (SNAr) at the C4 position. This reactivity allows it to serve as a central building block for a diverse range of more complex molecules.
Caption: Diagram 2: Synthetic utility of this compound.
Key Transformations:
-
N-Arylation for Anticancer Agents: The most prominent application is the reaction with various anilines (primary or secondary) to produce 4-anilinoquinazoline derivatives.[1] This class of compounds is renowned for its ability to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors.[1][4] Marketed cancer drugs such as Gefitinib and Erlotinib feature the 4-anilinoquinazoline core, highlighting the therapeutic significance of this transformation.[1]
-
Suzuki-Miyaura Cross-Coupling: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond at the C4 position.[6] This allows for the introduction of various aryl or heteroaryl substituents.
-
Synthesis of Other Bioactive Molecules: It serves as a reactant for synthesizing a wide range of biologically active compounds, including:
Biological Significance: Targeting Cancer Pathways
Derivatives of this compound, particularly the 4-anilinoquinazolines, are potent inhibitors of EGFR tyrosine kinase.
Mechanism of Action (Conceptual): EGFR is a transmembrane protein that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways (e.g., RAS-RAF-MAPK) that promote cell proliferation, survival, and migration. In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled signaling. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and all subsequent downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Diagram 3: Conceptual pathway of EGFR inhibition.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol details the N-arylation of this compound with a substituted aniline, a key step in creating potential EGFR inhibitors. Microwave irradiation is often employed to accelerate the reaction.[1]
Causality Behind Experimental Choices:
-
Solvent System (e.g., THF/H₂O or Dioxane): A suitable solvent system is chosen to dissolve the reactants and facilitate the reaction. Aprotic polar solvents are common.
-
Base (e.g., DIPEA): While some reactions can proceed without a base, an organic base like N,N-Diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[12]
-
Microwave Irradiation: This technique provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating.[1]
Step-by-Step Methodology:
-
Reactant Mixture: In a microwave reaction vial, combine this compound (1.0 mmol), the desired aniline derivative (1.1 mmol), and a suitable solvent such as a 1:1 mixture of THF and water (4 mL).[1]
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[1]
-
Cooling and Extraction: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-aryl-2-phenylquinazolin-4-amine. Characterization is typically performed using NMR spectroscopy and mass spectrometry.
Conclusion
This compound is far more than a simple chemical reagent; it is a cornerstone of modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its C4-chloro group make it an exceptionally valuable platform for generating molecular diversity. Its central role in the construction of 4-anilinoquinazoline-based kinase inhibitors has already had a profound impact on oncology. As researchers continue to explore the vast chemical space accessible from this intermediate, it is certain that this compound will continue to be instrumental in the discovery and development of the next generation of therapeutic agents.
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Tavares, L. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1837-1846. Available from: [Link]
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Matrix Fine Chemicals. This compound | CAS 6484-25-9. Available from: [Link]
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Rasyid, H., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(5), 2361-2369. Available from: [Link]
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Roy, K., et al. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. Medicinal Chemistry Research, 20(8), 1279-1290. Available from: [Link]
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Rasyid, H., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Semantic Scholar. Available from: [Link]
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Wikipedia. Quantitative structure–activity relationship. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]
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Rahangdale, P., et al. (2018). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. Asian Journal of Chemistry, 30(2), 479-482. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6539. Available from: [Link]
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Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 11(7), 849. Available from: [Link]
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de Paula, C. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8031. Available from: [Link]
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Asif, M. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry International, 2(4), 1-20. Available from: [Link]
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Vinchurkar, A., et al. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 15(5), 1038-1061. Available from: [Link]
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Li, X., et al. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 21(11), 1305-1326. Available from: [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available from: [Link]
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Al-Suhaimi, E. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 701972. Available from: [Link]
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CAS Common Chemistry. This compound. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,4-Disubstituted Quinazolines from 4-Chloro-2-phenylquinazoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 4-chloro-2-phenylquinazoline. It delves into the mechanistic underpinnings of this powerful palladium-catalyzed reaction, offers a detailed and validated experimental protocol, and discusses the significance of the resulting 2,4-disubstituted quinazoline derivatives in the landscape of medicinal chemistry. The protocol is designed to be reproducible and includes insights into the rationale behind the selection of catalysts, bases, and solvents to ensure robust and high-yielding transformations.
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline core is therefore of paramount importance in the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
This application note focuses on the Suzuki-Miyaura coupling of this compound with various boronic acids. The chlorine atom at the C4 position of the quinazoline ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing molecular diversity. The resulting 2,4-disubstituted quinazolines are valuable intermediates and final products in drug discovery programs.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The choice of phosphine ligands on the palladium catalyst is critical here, as they influence the rate and efficiency of this step.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for the formation of the more nucleophilic boronate species, which facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the 2,4-disubstituted quinazoline product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Procedure
This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). The use of degassed solvents is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling protocol.
Data Presentation: Influence of Reaction Parameters
The choice of catalyst, base, and solvent significantly impacts the yield and reaction time of the Suzuki-Miyaura coupling with this compound. The following table summarizes typical findings from optimization studies.
| Entry | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | 95 |
| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 8 | 88 |
Note: Yields are indicative and can vary based on the specific arylboronic acid used and the scale of the reaction.
Applications in Drug Discovery
The 2,4-disubstituted quinazolines synthesized via this method are of significant interest in drug discovery. For instance, the introduction of various aryl groups at the C4 position can modulate the pharmacological properties of the molecule. These compounds have been investigated as:
-
Kinase Inhibitors: The quinazoline scaffold is a common feature in many approved kinase inhibitor drugs for cancer therapy.
-
Antimicrobial Agents: Functionalized quinazolines have shown promising activity against a range of bacteria and fungi.
-
Central Nervous System (CNS) Agents: Certain derivatives have been explored for their potential in treating neurological disorders.
The Suzuki-Miyaura coupling provides a robust and flexible platform for generating libraries of these valuable compounds for high-throughput screening and lead optimization.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 2,4-disubstituted quinazolines. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, enables the efficient production of these medicinally important scaffolds. The protocol detailed herein, utilizing Pd(dppf)Cl₂ as a catalyst, offers a reliable starting point for researchers in both academic and industrial settings.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Johansson, H. et al. (2009). Synthesis of 2,4-disubstituted quinazolines via Suzuki cross-coupling and their evaluation as antagonists of the P2X₇ receptor. Bioorganic & Medicinal Chemistry, 17(17), 6332-6342. [Link]
-
Molla, S. et al. (2018). Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water. Green Chemistry, 20(21), 4873-4889. [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-phenylquinazoline
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of 4-amino-2-phenylquinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the C-4 amination of 4-chloro-2-phenylquinazoline is a critical step in the synthesis of numerous biologically active compounds.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Introduction: The Significance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[2] Aryl and heteroaryl amines are ubiquitous functional groups in a vast array of approved drugs and clinical candidates.[3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely supplanting classical methods that often suffer from harsh reaction conditions and limited substrate scope.[4][5]
The reaction's broad applicability to a wide range of aryl halides (including challenging chlorides) and amines has made it an indispensable method in the drug discovery process, enabling rapid access to diverse libraries of compounds for structure-activity relationship (SAR) studies.[6][7] The 2,4-disubstituted quinazoline core, in particular, is a key pharmacophore found in molecules with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1][8][9] The ability to efficiently and selectively introduce various amine substituents at the C-4 position of the quinazoline ring via Buchwald-Hartwig amination is therefore of paramount importance.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Causality behind the steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[12] The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote this step.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A stoichiometric amount of base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly impact the reaction outcome and must be chosen carefully to avoid side reactions with sensitive functional groups.[13]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is generally favored for electron-deficient aryl groups and electron-rich amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various amine coupling partners. Optimization of the reaction parameters may be necessary for specific substrates.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)[15]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Reagent Addition: Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent. The typical concentration is 0.1-0.5 M.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters
The optimal reaction conditions are highly dependent on the specific amine and the desired product. The following table summarizes a range of commonly employed parameters for the Buchwald-Hartwig amination of aryl chlorides.
| Parameter | Typical Range | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ is often used for its air stability, while Pd₂(dba)₃ is a common Pd(0) source.[16] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos (1.2-2.0 eq. to Pd) | Bulky, electron-rich biarylphosphine ligands are generally effective for coupling aryl chlorides.[4][17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS (1.5-2.0 eq.) | Strong, non-nucleophilic bases are required. The choice depends on the functional group tolerance of the substrates.[13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are crucial for catalyst stability and activity.[15] |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary for the activation of less reactive aryl chlorides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate ligand or base. | Use a fresh batch of catalyst and ligand. Ensure all glassware is oven-dried and the solvent is properly degassed. Screen different ligands and bases.[18] |
| Formation of Side Products | Hydrodehalogenation of the starting material; Homocoupling of the amine. | Lower the reaction temperature. Use a weaker base if possible. Adjust the stoichiometry of the reagents.[19] |
| Catalyst Decomposition | Presence of oxygen or water; High reaction temperatures for extended periods. | Ensure rigorous inert atmosphere techniques. Minimize reaction time once the starting material is consumed. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-2-phenylquinazoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and development. This guide provides a solid foundation for the successful application of this important transformation.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Valizadeh, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19066. [Link]
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Li, B., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7753–7758. [Link]
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Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]
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Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4938. [Link]
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Al-Zoubi, R. M., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(18), 4110. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Valizadeh, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19066. [Link]
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Sharma, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(1), 543-551. [Link]
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Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. [Link]
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Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient synthetic approach to 2,4-disubstituted quinazolines. Organic Letters, 9(1), 69-72. [Link]
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Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 53(36), 4879-4882. [Link]
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Gallego, D., & Posey, C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3462. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Krambis, M. J., & Biscoe, M. R. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 64(4), 235-242. [Link]
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Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Lv, X., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10170-10185. [Link]
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POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 19(9), 13539-13555. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta. [Link]
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Synthesis of Five-Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. Bohrium. [Link]
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
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Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloro-2-phenylquinazoline: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds of significant interest in medicinal chemistry, starting from 4-chloro-2-phenylquinazoline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions.
Introduction: The Significance of 4-Anilinoquinazolines
The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These derivatives are particularly renowned for their potent activity as tyrosine kinase inhibitors (TKIs), which are crucial in modern cancer therapy.[2][3] By competitively binding to the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR), they disrupt signaling pathways that are often hyperactivated in cancer cells, thereby inhibiting tumor growth and proliferation.[2][3] The phenyl group at the 2-position and the aniline moiety at the 4-position of the quinazoline core are key pharmacophoric features that can be readily modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on the efficient synthesis of these valuable derivatives from the readily available starting material, this compound.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core transformation in the synthesis of 4-anilinoquinazoline derivatives from this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline nucleophile attacks the electron-deficient C4 position of the quinazoline ring, which bears the chloride leaving group.[5] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the quinazoline ring system. Subsequent expulsion of the chloride ion restores the aromaticity of the quinazoline ring, yielding the final 4-anilinoquinazoline product.[5]
Caption: General workflow of the SNAr reaction for the synthesis of 4-anilinoquinazolines.
Materials and Equipment
Reagents and Solvents
-
This compound (starting material)
-
Substituted or unsubstituted anilines
-
Solvents:
-
2-Propanol (Isopropanol)
-
Ethanol
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
-
Bases (optional, for certain protocols):
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA)
-
-
Purification Solvents:
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Microwave reactor (for microwave-assisted synthesis)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Two primary methods for the synthesis of 4-anilinoquinazoline derivatives are presented here: a conventional heating method and a microwave-assisted method. The microwave-assisted approach often offers significant advantages in terms of reduced reaction times and improved yields.[6]
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a general procedure for the synthesis of 4-anilino-2-phenylquinazoline derivatives using conventional heating under reflux.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or ethanol (approximately 10-20 mL per mmol of the starting material).
-
Addition of Aniline: Add the desired aniline derivative (1.1-1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should be more polar than the starting this compound. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography (see Section 5 for details).
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient synthesis using a dedicated microwave reactor.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired aniline derivative (1.1-1.5 eq).
-
Solvent Addition: Add a suitable solvent such as 2-propanol, acetonitrile, or a mixture of THF/water (1:1).[6] The volume should be sufficient to ensure proper stirring and microwave energy absorption.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes). The power should be adjusted to maintain the target temperature.
-
Work-up: After the irradiation is complete, allow the vessel to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography (see Section 5).
Purification and Characterization
Purification
Recrystallization: This is often the simplest method for purifying solid products.
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethanol, dichloromethane/petroleum ether).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexanes/ethyl acetate 9:1 v/v) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.
-
Elution: Elute the column with a mobile phase of increasing polarity (gradient elution). A common solvent system is a gradient of ethyl acetate in hexanes. To prevent peak tailing for these basic compounds, it is often beneficial to add about 1% triethylamine to the mobile phase.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-anilinoquinazoline derivative.
Characterization
The structure and purity of the synthesized 4-anilinoquinazoline derivatives should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of protons in the molecule. Expect to see characteristic signals for the aromatic protons on the quinazoline and aniline rings, as well as a singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the N-H bond.
Data Presentation: Representative Synthesized Derivatives
The following table summarizes representative 4-anilinoquinazoline derivatives that can be synthesized using the described protocols, along with typical yields.
| Entry | Aniline Substituent | Method | Reaction Time | Yield (%) |
| 1 | Unsubstituted | Conventional | 8 h | 85 |
| 2 | 4-Methyl | Microwave | 20 min | 92 |
| 3 | 3-Chloro | Conventional | 10 h | 78 |
| 4 | 4-Methoxy | Microwave | 15 min | 95 |
| 5 | 3,4-Dichloro | Conventional | 12 h | 75 |
Troubleshooting
Caption: A troubleshooting guide for common issues in 4-anilinoquinazoline synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | Increase reaction time, switch to a higher boiling point solvent, or use microwave-assisted synthesis to drive the reaction to completion.[7] |
| Poor solubility of starting materials | Use a more polar aprotic solvent like DMF or DMSO to improve solubility.[8] | |
| Hydrolysis of this compound | Ensure the use of anhydrous solvents and reagents, especially when heating for prolonged periods. The chloro-substituent is susceptible to hydrolysis, which would lead to the formation of the corresponding quinazolinone. | |
| Impure Product | Unreacted starting materials | Optimize the purification by column chromatography, ensuring a sufficient gradient to separate the more polar product from the less polar starting material. |
| Formation of side products | Besides hydrolysis, other side reactions can occur. Careful monitoring by TLC is crucial. If inseparable by chromatography, recrystallization from a suitable solvent system may be effective. |
Conclusion
The synthesis of 4-anilinoquinazoline derivatives from this compound is a robust and versatile transformation that provides access to a wide range of potentially bioactive molecules. Both conventional heating and microwave-assisted methods offer reliable routes to these compounds, with the latter often providing significant advantages in terms of reaction speed and efficiency. Careful attention to reaction conditions, purification techniques, and analytical characterization is essential for obtaining high-purity materials for further research and development. This guide provides the necessary framework for researchers to successfully synthesize and study this important class of compounds.
References
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Sánchez, J. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
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de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3033–3043. [Link]
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de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
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Mphahlele, M. J., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 108–147. [Link]
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Rocco, D., et al. (2004). Syntheses of Some 4-Anilinoquinazoline Derivatives. ResearchGate. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046–3055. [Link]
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A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. Semantic Scholar. [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]
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Kisel, A. A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7767. [Link]
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Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]
-
Wang, Y., et al. (2018). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849–2854. [Link]
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4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. ResearchGate. [Link]
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The Versatile Scaffold: Leveraging 4-Chloro-2-phenylquinazoline for the Synthesis of Novel Anticancer Agents
Introduction: The Quinazoline Core in Oncology
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous biologically active compounds.[1] This nitrogen-containing heterocyclic framework, formed by the fusion of a benzene and a pyrimidine ring, has been extensively explored in the development of therapeutic agents.[1] In the realm of oncology, quinazoline derivatives have demonstrated remarkable success, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3]
The significance of the quinazoline core is underscored by the clinical success of several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[2] These agents primarily function as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), highlighting the effectiveness of the 4-anilinoquinazoline pharmacophore in targeting this key oncogenic driver.[3] The development of such potent therapeutics often begins with versatile and reactive starting materials. Among these, 4-chloro-2-phenylquinazoline stands out as a pivotal intermediate, providing a strategic entry point for the synthesis of diverse libraries of potential anticancer agents.[4]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel anticancer compounds. We will delve into the synthetic rationale, provide detailed experimental protocols for both synthesis and biological evaluation, and discuss the structure-activity relationships (SAR) that guide the design of next-generation therapies.
The Strategic Importance of this compound
The utility of this compound as a synthetic precursor lies in the reactivity of the chlorine atom at the 4-position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution, making the chlorine atom an excellent leaving group.[5] This reactivity allows for the facile introduction of a wide variety of substituents, most notably substituted anilines, to generate the pharmacologically crucial 4-anilinoquinazoline core.[6]
The 2-phenyl group also plays a significant role in the biological activity of the resulting derivatives. The presence of an aryl group at this position has been linked to increased antiproliferative action, contributing to the overall potency of the synthesized compounds.[7]
The general synthetic workflow for utilizing this compound is a two-step process that is both robust and adaptable. This process is outlined in the diagram below.
Caption: General synthetic workflow from 2-phenylquinazolin-4(3H)-one.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol details the chlorination of 2-phenylquinazolin-4(3H)-one to yield the key intermediate, this compound. The use of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is a standard and efficient method for this transformation.[8][9]
Materials:
-
2-Phenylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred suspension of 2-phenylquinazolin-4(3H)-one (e.g., 20.8 g) in thionyl chloride (e.g., 195 ml), slowly add a catalytic amount of DMF (e.g., 6.85 g) at room temperature.[8]
-
Heat the mixture to reflux and maintain for approximately 75 minutes.[8] The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a large volume of ice (e.g., 1000 ml) and allow the ice to melt.[8]
-
Collect the resulting precipitate by vacuum filtration.
-
Dissolve the crude solid in dichloromethane, and dry the organic solution over anhydrous magnesium sulfate.[8]
-
Filter the solution to remove the drying agent, and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from hexane to yield pure this compound as a solid.[8]
Protocol 2: Synthesis of a 6-Bromo-2-phenyl-4-(substituted-anilino)quinazoline
This protocol provides an example of the N-arylation of a halogenated this compound with a substituted aniline to generate a potent anticancer agent. The presence of a bromine atom at the C-6 position has been shown to enhance antiproliferative activity.[7]
Materials:
-
6-Bromo-4-chloro-2-phenylquinazoline
-
Substituted aniline (e.g., 3-bromoaniline)
-
Isopropanol (i-PrOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 6-bromo-4-chloro-2-phenylquinazoline in a mixture of THF and isopropanol.[10]
-
Add the substituted aniline and a catalytic amount of hydrochloric acid to the solution.
-
Heat the reaction mixture at 70°C for 3 hours, monitoring the progress by TLC.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired 4-anilinoquinazoline derivative.
Mechanism of Action: Targeting the EGFR Signaling Pathway
A predominant mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][11] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and metastasis.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.[3][12]
4-Anilinoquinazoline-based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade.[12] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3]
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A431, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂)[1]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)[15]
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[1]
-
Add 2 µL of diluted EGFR enzyme.[1]
-
Initiate the kinase reaction by adding 2 µL of a mix containing the substrate and ATP.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) and Data Interpretation
The extensive research into 4-anilinoquinazoline derivatives has led to a well-defined understanding of their structure-activity relationships. The following table summarizes the cytotoxic activity of representative 2-phenyl-4-anilinoquinazoline derivatives, illustrating key SAR trends.
| Compound ID | R (Aniline Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-bromo | A431 | 1.78 | [16] |
| 2 | 3-iodo | A431 | 3.0 | [6] |
| 3 | 3-(trifluoromethyl) | A431 | 3.5 | [6] |
| 4 | 4-bromo-2-methyl | A431 | 7.18 | [16] |
| 5 | H | MGC-803 | >10 | [1] |
| 6 | 4-fluoro | MGC-803 | 1.76 | [1] |
| 7 | 4-chloro | MGC-803 | 1.42 | [1] |
| 8 | 4-bromo | MGC-803 | 0.85 | [1] |
Key SAR Insights:
-
Aniline Substitution: The nature and position of substituents on the 4-anilino ring are critical for activity. Small, lipophilic, electron-withdrawing groups such as halogens (Br, Cl, I) or trifluoromethyl groups at the meta- or para-positions generally confer potent cytotoxicity.[1][6][16]
-
Halogen Effect: A clear trend is often observed with halogens, where potency increases with the size of the halogen (I > Br > Cl > F).
-
C-6 and C-7 Quinazoline Substitutions: While this guide focuses on the 2-phenyl scaffold, it is important to note that substitutions at the 6 and 7 positions of the quinazoline ring with small alkoxy or morpholinoalkoxy groups are known to enhance binding affinity and potency, as seen in many clinically approved TKIs.[16]
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potential anticancer agents. Its reactivity at the 4-position allows for the systematic exploration of structure-activity relationships, particularly in the development of 4-anilinoquinazoline-based kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate novel derivatives targeting key oncogenic pathways.
Future research will likely focus on developing derivatives with improved selectivity for mutant forms of kinases to overcome drug resistance, as well as exploring novel mechanisms of action beyond kinase inhibition. The inherent adaptability of the quinazoline scaffold, enabled by precursors like this compound, ensures its continued prominence in the ongoing quest for more effective and targeted cancer therapies.
References
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Synthesis of this compound. PrepChem.com. [Link]
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Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. (2001). Cancer Research. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
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Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
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Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. [Link]
-
6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2021). Pharmaceutical Sciences. [Link]
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EGFR(L858R) Kinase Assay Kit. BPS Bioscience. [Link]
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The Strategic Application of 4-Chloro-2-phenylquinazoline in Modern Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Cornerstone of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, is a quintessential example of such a structure.[1][2] Its derivatives are foundational to numerous therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6] The stability of the quinazoline nucleus, combined with its capacity for diverse functionalization, has made it a focal point for the design of novel therapeutics.[7] Among the vast library of quinazoline-based synthons, 4-chloro-2-phenylquinazoline stands out as a pivotal intermediate, a versatile building block that unlocks access to a multitude of potent and selective bioactive molecules.[8][9]
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and, most significantly, its strategic application in the development of targeted therapeutics, particularly in oncology. We will present field-proven protocols, mechanistic insights, and comparative data to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful chemical entity.
Section 1: Synthesis and Chemical Reactivity
The utility of this compound begins with its efficient synthesis. The most common and reliable method involves the chlorination of its corresponding quinazolinone precursor, 2-phenylquinazolin-4(3H)-one. The chlorine atom introduced at the 4-position is the key to the molecule's versatility; it acts as an excellent leaving group, readily undergoing nucleophilic aromatic substitution.[10] This reactivity allows for the strategic introduction of various pharmacophoric moieties, most commonly substituted anilines, to generate libraries of compounds for biological screening.[2][9]
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2-phenylquinazolin-4(3H)-one to this compound using thionyl chloride, a widely adopted and scalable method.[11][12]
Materials:
-
2-phenylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (1.0 equivalent) in thionyl chloride (10-15 mL per gram of starting material).
-
Catalyst Addition: To the stirring suspension at room temperature, add a catalytic amount of DMF (e.g., 0.1 mL) dropwise. Causality Note: DMF catalyzes the formation of the Vilsmeier-Haack reagent, which is the active chlorinating agent, accelerating the reaction.
-
Heating: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a large volume of ice-cold water to quench the excess thionyl chloride. Safety Precaution: This step is highly exothermic and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.
-
Extraction: A precipitate of the product will form. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.[11][13]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: Application in Anticancer Drug Discovery - The Kinase Inhibitor Paradigm
The most profound impact of this compound has been in the field of oncology, specifically in the development of protein kinase inhibitors.[14] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[14] Derivatives of this compound, particularly 4-anilinoquinazolines, have been engineered to act as potent ATP-competitive inhibitors of several receptor tyrosine kinases (RTKs).[2]
Mechanism of Action: Targeting the EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various epithelial cancers. Upon binding its ligand, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling cascades (e.g., RAS-RAF-MEK-ERK) that drive cell proliferation. The 4-anilinoquinazoline scaffold is perfectly suited to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and all subsequent downstream signaling.[14] Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this principle and are synthesized from chlorinated quinazoline intermediates.[6][14]
Visualization of the EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors from this compound is a testament to the power of medicinal chemistry. SAR studies have revealed key insights:
-
The 4-Anilino Group: This moiety is critical for activity, forming hydrogen bonds within the hinge region of the kinase ATP-binding pocket.
-
Substituents on the Anilino Ring: Small, electron-donating groups at the meta-position often enhance potency.
-
The 2-Phenyl Group: While the phenyl group at the C2 position is common, modifications here can modulate selectivity and potency. Some potent inhibitors replace this with smaller alkyl groups.[2]
-
Substituents on the Quinazoline Core: Halogen substitutions (e.g., bromo at C6) have been shown to increase antiproliferative action.[2]
Table 1: Comparative Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | C2-Substituent | C6-Substituent | Aniline Substituent | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| 10b | Phenyl | Bromo | 3-ethynyl-N-methyl | HCT-116 (Colon) | 2.8 | [2] |
| 10b | Phenyl | Bromo | 3-ethynyl-N-methyl | T98G (Glioblastoma) | 2.0 | [2] |
| 18 | Phenyl | - | 4-methoxy | MGC-803 (Gastric) | 0.85 | [6][15] |
| Gefitinib | - | 7-methoxy, 6-(3-morpholinopropoxy) | 3-chloro-4-fluoro | NSCLC | ~0.015 | [14] |
| Erlotinib | - | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | NSCLC | ~0.002 | [6] |
Note: IC₅₀ values are context-dependent and vary between assays. This table is for illustrative comparison.
Section 3: Experimental Protocol - Cell Viability Assay
To assess the efficacy of novel compounds derived from this compound, a cell viability assay is a fundamental first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 2: MTT Assay for Antiproliferative Activity
Objective: To determine the concentration at which a synthesized quinazoline derivative inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Target cancer cell line (e.g., MGC-803, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazoline test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[10]
Visualization of the Cell Viability Assay Workflow
Sources
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- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 8. jk-sci.com [jk-sci.com]
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- 11. prepchem.com [prepchem.com]
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- 13. This compound | 6484-25-9 [chemicalbook.com]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Alchemist's Guide to the Quinazoline Core: Palladium-Catalyzed Reactions of 4-Chloro-2-phenylquinazoline
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence stems from a unique combination of structural rigidity, synthetic versatility, and a proven track record in engaging a wide array of biological targets. This application note provides an in-depth guide to the strategic functionalization of a key building block, 4-chloro-2-phenylquinazoline, through a suite of powerful palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions. This document is designed to empower researchers to unlock the vast chemical space accessible from this versatile intermediate, paving the way for the next generation of quinazoline-based therapeutics.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a multitude of clinically approved drugs and biologically active molecules.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, 4-anilinoquinazoline derivatives are famous for their role as tyrosine kinase inhibitors, with drugs like Gefitinib and Erlotinib revolutionizing cancer therapy.[1]
The synthetic accessibility and the potential for diverse substitution at the 2 and 4 positions make quinazolines an attractive scaffold for library synthesis and lead optimization campaigns. This compound serves as an exemplary starting material. The chlorine atom at the C4 position is highly activated towards nucleophilic substitution and, critically, is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and efficient installation of a wide variety of substituents, enabling systematic exploration of structure-activity relationships (SAR).
General Workflow for Palladium-Catalyzed Cross-Coupling
Successful execution of palladium-catalyzed reactions hinges on the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst is sensitive to oxidation. A general experimental workflow is depicted below.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[2][3] For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the C4 position, a common strategy in the design of kinase inhibitors.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4][5]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Electrophilic partner. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv) | Nucleophilic partner. A slight excess ensures complete consumption of the starting chloride. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4] |
| Ligand | RuPhos (4-10 mol%) or SPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands facilitate the challenging oxidative addition of aryl chlorides.[2][6] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | Activates the boronic acid for transmetalation.[4][6] |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | Aprotic organic solvent with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, especially the oxidative addition step. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 240 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).
-
Via syringe, add degassed toluene (9 mL) and degassed water (1 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing C(sp) Hybridized Fragments
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling aryl halides with terminal alkynes.[7][8][9] This reaction is invaluable for installing alkynyl moieties onto the quinazoline core, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophores themselves.
Mechanism: The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.[9][10]
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Electrophilic partner. |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) | Nucleophilic precursor. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Common and effective palladium sources for Sonogashira reactions. |
| Cu Co-catalyst | CuI (4-10 mol%) | Activates the alkyne by forming the copper acetylide.[9] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Acts as both the base to deprotonate the alkyne and often as the solvent. |
| Solvent | DMF or THF (if co-solvent is needed) | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at room temperature.[9][11] |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 240 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen. Repeat three times.
-
Add anhydrous, degassed DMF (5 mL) and triethylamine (279 μL, 2.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 131 μL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12 hours or heat to 60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC. A solid precipitate of the product may form.
-
Upon completion, dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a general and powerful method for forming C-N bonds.[12][13][14] For the this compound scaffold, this reaction is paramount for introducing primary and secondary amines at the C4 position, a key structural feature in many biologically active quinazolines, including EGFR inhibitors.[1]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium amido complex. Reductive elimination then furnishes the N-aryl product and regenerates the Pd(0) catalyst.[12][15][16]
Sources
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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-phenylquinazoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold and the Strategic Importance of C4-Functionalization
The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Molecules incorporating this bicyclic heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Of particular significance are 2,4-disubstituted quinazolines, which form the core of numerous approved drugs and clinical candidates, such as EGFR inhibitors used in cancer therapy.[2][5]
The synthetic accessibility and reactivity of 4-chloro-2-phenylquinazoline make it a pivotal intermediate for the generation of diverse chemical libraries. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for introducing a variety of functional groups. This reactivity is a consequence of the electron-withdrawing effect of the quinazoline ring nitrogen atoms, which stabilize the intermediate formed during the substitution process. This document provides a detailed technical guide on the SNAr reactions of this compound with a focus on practical applications, in-depth protocols, and the underlying mechanistic principles.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism (SNAr).[6][7] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the aromatic system, with significant contributions from the electronegative nitrogen atoms, which is a key factor in stabilizing this intermediate and driving the reaction forward.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, yielding the C4-substituted 2-phenylquinazoline product.
The regioselectivity of the nucleophilic attack is a critical aspect of this chemistry. In systems like 2,4-dichloroquinazoline, nucleophilic substitution occurs preferentially at the C4 position under mild conditions.[8][9][10] This is attributed to the greater electron deficiency and higher LUMO coefficient at the C4 carbon compared to the C2 position, resulting in a lower activation energy for the initial nucleophilic attack.[3][11]
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of various 4-substituted-2-phenylquinazoline derivatives. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Synthesis of 4-Amino-2-phenylquinazolines (N-Nucleophiles)
The reaction of this compound with primary and secondary amines is one of the most widely employed transformations of this substrate, leading to compounds with significant biological activity.[2][12]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent: Isopropanol, Ethanol, or N,N-Dimethylformamide (DMF)
-
Base (optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, 5-10 mL per mmol of substrate), add the desired amine (1.1-1.5 eq).
-
If the amine salt is used or if the amine is not used in excess, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like isopropanol can facilitate the reaction by stabilizing the Meisenheimer complex and the departing chloride ion. Aprotic polar solvents like DMF can also be effective, particularly for less reactive amines.
-
Base: The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is used to neutralize the in-situ generated acid. If the amine is used in excess, it can serve as both the nucleophile and the base.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction, especially with less nucleophilic amines such as anilines.
Protocol 2: Synthesis of 4-Aryloxy/Alkoxy-2-phenylquinazolines (O-Nucleophiles)
The introduction of an oxygen-linked substituent at the C4 position can be achieved using phenols or alcohols as nucleophiles. These reactions typically require a base to deprotonate the hydroxyl group, forming a more potent nucleophile.[13][14]
Materials:
-
This compound
-
Phenol or Alcohol
-
Base: Potassium carbonate (K2CO3), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile
Procedure:
-
To a solution of the phenol or alcohol (1.2 eq) in an anhydrous solvent (e.g., DMF), add a base (1.5 eq) portion-wise at 0 °C. For phenols, K2CO3 is often sufficient, while for less acidic alcohols, a stronger base like NaH may be required.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 60 °C and 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: The nucleophilicity of the neutral hydroxyl group is generally insufficient for an efficient SNAr reaction. A base is crucial to generate the more nucleophilic alkoxide or phenoxide. The choice of base depends on the pKa of the alcohol or phenol.
-
Anhydrous Conditions: When using strong bases like NaH, anhydrous conditions are essential to prevent quenching of the base and potential side reactions.
Protocol 3: Synthesis of 4-(Arylthio/Alkylthio)-2-phenylquinazolines (S-Nucleophiles)
Thiols are excellent nucleophiles and readily react with this compound, often under milder conditions than their oxygen counterparts.[15][16]
Materials:
-
This compound
-
Thiol (Aliphatic or Aromatic)
-
Base: Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Solvent: Acetone, Acetonitrile, or Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) and the thiol (1.1 eq) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The high nucleophilicity of thiols often allows for lower reaction temperatures and shorter reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Base: Similar to the reaction with O-nucleophiles, a base is used to generate the more nucleophilic thiolate anion. Milder bases like K2CO3 are usually sufficient.
-
Solvent: Polar aprotic solvents are generally preferred. Acetone is a common choice due to its ability to dissolve the reactants and its ease of removal.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles, providing a comparative overview for experimental design.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time | Reference(s) |
| N-Nucleophiles | Aniline | Isopropanol | - (or TEA) | 80 - 120 | 4 - 16 h | [12] |
| Benzylamine | Ethanol | TEA | Reflux | 2 - 8 h | [3] | |
| Morpholine | DMF | K2CO3 | 100 | 3 - 6 h | [17] | |
| O-Nucleophiles | Phenol | DMF | K2CO3 | 80 - 120 | 6 - 24 h | [13] |
| 4-Methoxyphenol | DMSO | NaH | 60 - 100 | 4 - 12 h | [13] | |
| S-Nucleophiles | Thiophenol | Acetone | K2CO3 | RT - 60 | 1 - 4 h | [15] |
| Ethanethiol | Acetonitrile | TEA | RT - 50 | 1 - 3 h | [16] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inactive nucleophile due to protonation. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K2CO3 for O-nucleophiles).2. Increase the reaction temperature or consider microwave irradiation.[12]3. Ensure an adequate amount of base is present to neutralize generated HCl. |
| Formation of Side Products | 1. Reaction with solvent (e.g., hydrolysis).2. Di-substitution (if applicable).3. Degradation of starting material or product. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (N2 or Ar).2. Use a controlled stoichiometry of the nucleophile (close to 1:1).3. Lower the reaction temperature and monitor carefully to avoid prolonged heating after completion. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of excess nucleophile or its salt. | 1. Drive the reaction to completion to consume the starting material. Utilize different solvent systems for column chromatography.2. Perform an aqueous work-up with a dilute acid wash to remove basic nucleophiles, or a base wash for acidic nucleophiles (e.g., phenols). |
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful and highly adaptable reaction for the synthesis of a diverse range of 2,4-disubstituted quinazolines. A thorough understanding of the underlying SNAr mechanism, careful selection of reaction conditions based on the nucleophile's identity, and proactive troubleshooting are key to successfully leveraging this chemistry. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis to efficiently access these valuable molecular scaffolds.
References
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- Malhotra, A., Kaur, T., & Bansal, R. (2019). Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. Journal of Heterocyclic Chemistry, 56(10), 2739-2753.
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Retrieved from [Link]
- Qiu, G., et al. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis, 45(22), 3131-3136.
- Lacerda, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963.
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StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 26(11), 3226.
- McCausland, C. W. (1976).
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
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ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic... Retrieved from [Link]
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- MDPI. (2022). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation.
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ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
- Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021).
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7857.
- RSC Publishing. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6516-6522.
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ResearchGate. (n.d.). Synthetic methods for 2,4‐disubstitutedquinazoline derivatives. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Activation energy determination for the nucleophilic aromatic... Retrieved from [Link]
- Wang, L., et al. (2013). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 18(9), 10795-10809.
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Application Notes & Protocols: The Utility of 4-Chloro-2-phenylquinazoline as a Pivotal Intermediate for the Synthesis of Bioactive Molecules
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a key derivative, 4-Chloro-2-phenylquinazoline, a highly versatile intermediate whose strategic importance lies in the reactivity of its C4 position. The chloro substituent serves as an excellent leaving group, facilitating a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] We provide an in-depth exploration of the synthesis of this intermediate, its reaction mechanisms, and detailed, field-proven protocols for its conversion into potent bioactive molecules, including kinase inhibitors for oncology and agents with anti-inflammatory and antimicrobial properties.[1][5][6]
The Quinazoline Scaffold: A Privileged Core in Drug Discovery
Quinazoline (benzo[d]pyrimidine) is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. Its rigid structure and ability to present substituents in a well-defined three-dimensional space allow it to effectively mimic endogenous ligands and interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs and clinical candidates for treating a spectrum of diseases.[2][7] The 2-phenyl substituted quinazoline series is particularly noteworthy for its potent biological activities.[8]
The Strategic Importance of this compound
The introduction of a chlorine atom at the C4 position of the 2-phenylquinazoline core dramatically enhances its synthetic utility. This position is rendered highly electrophilic by the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3), making the chloro group an excellent leaving group for nucleophilic substitution.[9][10] This predictable reactivity allows for the modular and efficient assembly of diverse molecular libraries, a critical strategy in modern drug discovery.
Figure 1: Logical relationship of this compound.
Synthesis of the Key Intermediate: this compound
The most common and reliable method for synthesizing the title compound is through the chlorination of its corresponding quinazolinone precursor, 2-phenylquinazolin-4(3H)-one.
Causality Behind the Protocol
The conversion of the amide-like hydroxyl group in the quinazolinone to a chloro group is typically achieved using a potent chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice, frequently with a catalytic amount of N,N-dimethylformamide (DMF).[11][12] The DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful and soluble electrophile than SOCl₂ alone, accelerating the reaction. Phosphorous oxychloride (POCl₃) is another effective, albeit often more aggressive, alternative.[13]
Protocol: Synthesis of this compound
Materials:
-
2-phenylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (e.g., 10.0 g, 45.0 mmol) in thionyl chloride (e.g., 85 mL).
-
Catalyst Addition: To this stirring suspension, slowly add DMF (e.g., 3.0 mL) dropwise at room temperature. Note: This addition can be exothermic.
-
Reflux: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a large beaker containing crushed ice (approx. 500 g). CAUTION: This step is highly exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Isolation: Allow the ice to melt completely. The product will precipitate as a solid. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.[11]
-
Purification:
-
Dissolve the still-moist solid in dichloromethane.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield pure this compound as a crystalline solid (typical m.p. 124-128 °C).[11][14]
-
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound is as an electrophile in SNAr reactions. This pathway is fundamental to creating a vast number of bioactive molecules, particularly the 4-anilinoquinazoline class of anticancer agents.[1]
Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., the nitrogen atom of an aniline) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
Figure 2: Simplified SNAr mechanism at the C4 position.
Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes a general procedure for the N-arylation of this compound with a substituted aniline, a common route to kinase inhibitors.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynyl-aniline)
-
2-Propanol (Isopropanol) or Tetrahydrofuran (THF)/Water mixture
-
Optional: Base (e.g., triethylamine, NaHCO₃) or Microwave reactor
Procedure (Conventional Heating):
-
Setup: To a solution of this compound (1.0 eq) in 2-propanol, add the desired aniline (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 4-12 hours. The reaction progress should be monitored by TLC. The formation of an HCl salt of the product may cause it to precipitate from the solution.
-
Workup: After completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Neutralization & Extraction: If no precipitate forms, or to purify the filtered solid, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Procedure (Microwave-Assisted - for Enhanced Efficiency): Microwave irradiation often leads to dramatically reduced reaction times and higher yields, especially with less reactive anilines.[1][15][16]
-
Setup: In a microwave-safe vial, combine this compound (1.0 eq) and the aniline (1.1 eq) in a solvent mixture like THF/water (1:1).[1]
-
Irradiation: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 20-60 minutes).
-
Workup & Purification: Follow steps 3-5 from the conventional heating method.
Data Summary: Bioactive Molecules Derived from this compound
The true value of an intermediate is demonstrated by the functional molecules it can generate. The following table summarizes representative examples of bioactive compounds synthesized from this compound.
| Nucleophile/Reagent | Reaction Type | Resulting Scaffold | Reported Biological Activity | Reference(s) |
| Substituted Anilines | SNAr | 4-Anilinoquinazolines | Anticancer (Tyrosine Kinase Inhibitors) | [1][2] |
| Piperazine Derivatives | SNAr | 4-(Piperazin-1-yl)quinazolines | Antitumor | [17] |
| Nitrotriazole/Nitroimidazole Amines | SNAr | 4-(Nitroazolylamino)quinazolines | Antitrypanosomal | [14][17] |
| Arylboronic Acids | Suzuki-Miyaura Coupling | 4-Aryl-2-phenylquinazolines | Diverse (e.g., TSPO Ligands) | [4][18] |
| Alcohols/Phenols | SNAr | 4-Alkoxy/Aryloxyquinazolines | Anti-inflammatory, Antiviral | [5][13] |
| Hydrazine | SNAr | 4-Hydrazinylquinazolines | Precursor for further heterocyclization | [3] |
Conclusion and Future Perspectives
This compound has cemented its role as a power-tool intermediate in medicinal chemistry. Its predictable reactivity at the C4 position provides a reliable and modular entry point to a vast chemical space of high-value bioactive molecules. The protocols detailed herein represent robust and validated methods for its synthesis and subsequent functionalization. Future work will likely continue to exploit this scaffold, leveraging modern synthetic techniques like photocatalysis and flow chemistry to further streamline the synthesis of next-generation therapeutics based on the quinazoline core.
References
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PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]
-
de Oliveira, V. G., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 134–143. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. Retrieved from [Link]
-
Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives. Morressier. Retrieved from [Link]
-
Ahmad, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 762632. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Sahu, J. K., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(11), 3368. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. ResearchGate. Retrieved from [Link]
-
Khaksar, S., & Gholami, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580193. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. Retrieved from [Link]
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Jana, G. H., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 246-256. Retrieved from [Link]
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Semantic Scholar. (n.d.). QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). SIGNIFICANT PHARMACOLOGICAL / BIOLOGICAL ACTIVITIES OF NOVEL QUINAZOLINE DERIVATIVES IN MEDICINAL CHEMISTRY. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Representative bioactive 4‐phenylquinazolines. ResearchGate. Retrieved from [Link]
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da Cruz, E. F., et al. (2022). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1033-1053. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Retrieved from [Link]
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MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 345. Retrieved from [Link]
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Farber, S., Wuest, H. M., & Meltzer, R. I. (1964). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 7(2), 235–236. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of 4-Anilino-2-Phenylquinazoline Derivatives
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous approved kinase inhibitor drugs. This application note provides a detailed, field-proven protocol for the synthesis of 4-anilino-2-phenylquinazoline derivatives, beginning with the versatile starting material, 4-Chloro-2-phenylquinazoline. While the user's initial query mentioned the Aurora kinase inhibitor MK-0457 (also known as VX-680 or Tozasertib), it is crucial to clarify a key structural point for scientific accuracy. MK-0457 is, in fact, a pyrimidine-based inhibitor, representing a developmental evolution away from an earlier quinazoline core in the drug discovery process[1]. Therefore, a direct synthesis of MK-0457 from a quinazoline precursor is not a viable synthetic route.
This guide instead focuses on the foundational chemistry that inspired such developments: the synthesis of the 4-anilino-2-phenylquinazoline core. We will detail a robust and reproducible protocol for the nucleophilic aromatic substitution (SNAr) reaction, explaining the rationale behind each step to empower researchers. This document serves as a practical guide for scientists engaged in drug discovery and development, providing the necessary framework to generate libraries of novel quinazoline-based compounds for screening and optimization.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, including chromosome alignment and segregation[2]. Their overexpression is linked to tumorigenesis, making them a significant target for cancer therapeutics. Potent inhibitors like MK-0457, which targets Aurora kinases A, B, and C, have shown clinical activity and represent a key class of antineoplastic agents[3][4][5][6].
The journey to discover molecules like MK-0457 was built upon foundational research into heterocyclic scaffolds that can effectively bind to the ATP pocket of kinases. The 4-anilinoquinazoline structure is one such "privileged scaffold"[7]. The nitrogen at position 1 (N1) of the quinazoline ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor within the kinase hinge region. The aniline group at the C4 position projects into the active site, where substitutions can be made to enhance potency and selectivity.
This protocol focuses on the key chemical transformation required to build this scaffold: the displacement of the chlorine atom at the C4 position of this compound with an aniline derivative. The reactivity of the C4 position is significantly higher than that of the C2 position for nucleophilic attack, a regioselectivity that is well-documented and crucial for the successful synthesis of these targeted inhibitors[7].
Overall Synthetic Workflow
The synthesis is a one-step nucleophilic aromatic substitution (SNAr) reaction. The workflow involves the reaction of the chloroquinazoline substrate with a selected aniline nucleophile, typically in a high-boiling polar solvent and sometimes with acid catalysis, followed by purification.
Figure 1: High-level workflow for the synthesis of 4-anilino-2-phenylquinazoline derivatives.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a 4-(3'-chloroanilino)-2-phenylquinazoline derivative. It is a robust method that can be adapted for various substituted anilines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥97% | Commercial | Electrophilic Substrate |
| 3-Chloroaniline | ≥98% | Commercial | Nucleophile |
| 2-Propanol (Isopropanol) | Anhydrous | Commercial | Reaction Solvent |
| Pyridine Hydrochloride | ≥98% | Commercial | Optional Acid Catalyst |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | Neutralizing Agent (Workup) |
| Petroleum Ether | ACS Grade | Commercial | Anti-solvent for Precipitation |
| Ethanol | Reagent Grade | Commercial | Recrystallization Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial | TLC/Chromatography Solvent |
| Hexanes | ACS Grade | Commercial | TLC/Chromatography Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.15 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous 2-propanol (40 mL) to the flask. Stir the mixture to achieve a suspension. Add 3-chloroaniline (0.64 g, 5.0 mmol, 1.2 equiv.).
-
Rationale: 2-Propanol is a common solvent for this reaction, offering good solubility for the reactants at elevated temperatures and a suitable boiling point for reflux. A slight excess of the aniline nucleophile is used to ensure the complete consumption of the starting chloroquinazoline.
-
-
Initiating the Reaction: Gently heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC allows for visual confirmation of the consumption of the starting material (a new, more polar spot corresponding to the product should appear).
-
-
Product Isolation (Workup): Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product will likely form. Add petroleum ether (20 mL) to the flask to further precipitate the product.
-
Rationale: The product is significantly less soluble in the cooled isopropanol/petroleum ether mixture than the reactants or byproducts, allowing for initial isolation by precipitation.
-
-
Neutralization and Filtration: Add a saturated aqueous solution of sodium bicarbonate (50 mL) and stir for 15 minutes. Collect the solid product by vacuum filtration, washing the filter cake with water (2 x 20 mL) and then a small amount of cold ethanol.
-
Rationale: The bicarbonate wash neutralizes any residual acid (like HCl formed as a byproduct) to yield the free base form of the product.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid. If necessary, column chromatography on silica gel can be performed.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing more soluble impurities.
-
Reaction Mechanism
The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process.
Figure 2: Mechanism of the SNAr reaction on the quinazoline core.
-
Addition: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electron-deficient C4 carbon of the quinazoline ring. This breaks the aromaticity of the quinazoline ring and forms a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is fast and results in the formation of the final 4-anilino-2-phenylquinazoline product and HCl.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
Expected Analytical Data
| Analysis Technique | Expected Result for 4-(3'-chloroanilino)-2-phenylquinazoline |
| 1H NMR (400 MHz, DMSO-d6) | δ (ppm): ~9.8 (s, 1H, NH), 7.5-8.6 (m, aromatic protons) |
| 13C NMR (100 MHz, DMSO-d6) | δ (ppm): Aromatic carbons in the range of 115-160 ppm. |
| Mass Spec (ESI+) | m/z calculated for C20H14ClN3: 331.09. Found: 332.09 [M+H]+. |
| Melting Point | Specific to the derivative; expected to be a sharp melting point for a pure compound. |
| Purity (HPLC) | >95% |
Conclusion
This application note provides a scientifically sound and detailed protocol for the synthesis of 4-anilino-2-phenylquinazoline derivatives, a critical scaffold in the development of kinase inhibitors. By clarifying the structural distinction from the pyrimidine-based inhibitor MK-0457 and focusing on a versatile and foundational SNAr reaction, this guide equips researchers with a reliable method to generate novel compounds for therapeutic discovery. The principles and techniques described herein are broadly applicable and serve as a robust starting point for further synthetic exploration in medicinal chemistry.
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Gores, G. J., et al. (2011). Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. PMC - NIH. [Link]
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Juan, C., et al. (2008). VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. PMC - NIH. [Link]
-
Donato, N. J., et al. (2010). Targets and effectors of the cellular response to aurora kinase inhibitor MK-0457 (VX-680) in imatinib sensitive and resistant chronic myelogenous leukemia. PubMed. [Link]
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Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, American Society of Hematology. [Link]
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ResearchGate (2021). The discovery of the potent Aurora inhibitor MK-0457 (VX-680).[Link]
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Bebbington, D., et al. (2009). The discovery of the potent aurora inhibitor MK-0457 (VX-680). PubMed. [Link]
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Tavares, M. T., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
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Giles, A. C., et al. (2007). MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphocytic leukemia with the T315I BCR-ABL mutation. PubMed. [Link]
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Giles, F. J., et al. (2014). A phase 2 study of MK-0457 in patients with BCR-ABL T315I mutant chronic myelogenous leukemia and philadelphia chromosome-positive acute lymphoblastic leukemia. PubMed. [Link]
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MDPI (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.[Link]
-
ResearchGate (n.d.). Amination of halopyrimidines and 4-chloroquinazoline.[Link]
-
Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed. [Link]
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Application Notes & Protocols: Experimental Procedure for N-arylation of 4-Chloro-2-phenylquinazoline
Introduction: The Significance of the 4-Anilinoquinazoline Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] In particular, the 4-anilinoquinazoline framework is the central pharmacophore in several clinically approved anti-cancer drugs, such as gefitinib, erlotinib, and lapatinib, which function as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[3] The N-aryl substituent at the 4-position is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. Consequently, robust and efficient methods for the synthesis of N-aryl-2-phenylquinazolin-4-amines are of paramount importance to researchers in drug discovery and development.[3][4][5]
This guide provides an in-depth analysis and detailed experimental protocols for the N-arylation of 4-chloro-2-phenylquinazoline, a key intermediate in the synthesis of these valuable compounds. We will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction that has largely superseded harsher, traditional methods like the Ullmann condensation for this transformation.[6][7]
Methodology Overview: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[6][8] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[6][9]
The choice of catalyst components—specifically the palladium source and the phosphine ligand—is critical for achieving high efficiency.[10][11][12] The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity through steric and electronic effects, and facilitates the key steps of the catalytic cycle.[11][13] For challenging substrates like electron-rich aryl chlorides, or for achieving high turnover numbers, the use of specialized, bulky, and electron-rich phosphine ligands is often necessary.[12][14][15]
The Catalytic Cycle: A Mechanistic Insight
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[6][8][16] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (this compound) in the rate-determining step to form a Pd(II) complex.[7][16][17]
-
Ligand Exchange/Amine Coordination : The amine (arylamine) coordinates to the Pd(II) center, typically displacing a weakly bound ligand or the halide.
-
Deprotonation : A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination : This final step forms the desired C-N bond, yielding the N-aryl-2-phenylquinazolin-4-amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][16]
Experimental Workflow & Protocols
The following section outlines a general workflow and a specific, reliable protocol for the N-arylation of this compound with a substituted aniline.
General Experimental Workflow
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine
This protocol is adapted from established procedures and provides a robust method for the synthesis of a representative 4-anilinoquinazoline derivative.[3][18]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methoxyaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Expert Insight: The use of a pre-catalyst like Pd₂(dba)₃ with a specific ligand like Xantphos is crucial. Xantphos is a bidentate ligand with a large bite angle, which is often effective for coupling reactions involving heteroaromatic chlorides.[10][14][19] Cesium carbonate is a strong, yet non-nucleophilic, base often favored in these couplings.
-
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Equip the flask with a condenser, and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[20]
Data Presentation: Substrate Scope and Yields
The versatility of palladium-catalyzed N-arylation allows for the coupling of 4-chloroquinazolines with a variety of anilines bearing both electron-donating and electron-withdrawing groups. The following table summarizes representative yields for different aniline coupling partners.
| Entry | Aniline Partner | Substituent Position | Product Yield (%) | Reference |
| 1 | N-methylaniline | - | 81% | [21] |
| 2 | 4-methoxyaniline | para | 96% | [3] |
| 3 | 3-methoxyaniline | meta | 90% | [3] |
| 4 | 3-chloroaniline | meta | 92% | [3] |
| 5 | 4-fluoroaniline | para | 95% | [3] |
| 6 | 2-methyl-N-methylaniline | ortho | 90% | [21] |
Table 1: Representative yields for the N-arylation of substituted 4-chloroquinazolines with various anilines. Yields are for isolated products.
Alternative Methodologies: The Ullmann Condensation
While the Buchwald-Hartwig amination is often the method of choice, the copper-catalyzed Ullmann condensation represents a classical alternative for C-N bond formation.[22] Traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), but modern protocols often use catalytic amounts of copper with appropriate ligands.[22][23][24] This method can be advantageous in specific cases, particularly in large-scale synthesis where cost of goods is a primary concern. However, it generally suffers from lower functional group tolerance and requires higher reaction temperatures compared to palladium-catalyzed methods.[6]
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of medicinally important 4-anilinoquinazoline derivatives. The palladium-catalyzed Buchwald-Hartwig amination stands out as a highly reliable, versatile, and efficient method for this purpose. A thorough understanding of the reaction mechanism, careful selection of the catalyst system (palladium precursor, ligand, and base), and adherence to robust experimental protocols are key to achieving high yields and purity. The detailed procedures and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement this essential synthetic transformation in their work.
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da Silva, A. L., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
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N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. MDPI. [Link]
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Accelerating Discovery: Microwave-Assisted Synthesis of Bioactive Scaffolds from 4-Chloro-2-phenylquinazoline
An Application Note for Medicinal and Synthetic Chemists
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The versatile starting material, 4-chloro-2-phenylquinazoline, provides a reactive handle for extensive functionalization, primarily at the C4 position. This application note details robust, high-speed protocols for the synthesis of diverse 2,4-disubstituted quinazoline libraries utilizing Microwave-Assisted Organic Synthesis (MAOS). We provide step-by-step methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations. These protocols demonstrate the power of microwave irradiation to dramatically reduce reaction times from hours to minutes, improve yields, and facilitate the rapid generation of novel chemical entities for drug discovery pipelines.
Introduction: The Quinazoline Scaffold and the Microwave Advantage
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles, renowned for their broad spectrum of pharmacological activities.[1][2] The strategic importance of this scaffold has driven the development of efficient synthetic methodologies. This compound has emerged as a key building block due to the lability of the C4-chloro group, which serves as an excellent leaving group for a variety of transformations.
Conventional synthesis methods often require prolonged heating under reflux, leading to lengthy reaction times and sometimes the formation of undesirable by-products.[3][4] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and uniformly.[3][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction, where polar molecules or ions align with the oscillating electric field, generating heat rapidly and efficiently throughout the sample.[6][7]
The principal advantages of MAOS in this context include:
-
Dramatic Reaction Rate Acceleration: Reactions that take hours via conventional heating can often be completed in minutes.[8][9]
-
Higher Yields and Purity: Rapid and uniform heating can minimize the formation of side products.[3]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3]
-
Green Chemistry Alignment: MAOS often reduces energy consumption and can be performed with less solvent, contributing to more sustainable laboratory practices.[10][11]
This guide provides researchers with validated protocols to leverage these advantages for the rapid diversification of the this compound core.
Figure 1: Core principles and advantages of Microwave-Assisted Organic Synthesis (MAOS).
Synthetic Protocols: Diversification of the Quinazoline Core
The electron-deficient nature of the quinazoline ring system makes the C4 position highly susceptible to modification. The following sections provide detailed protocols for key transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most direct method for functionalizing this compound is through SNAr, where the chloride is displaced by a nucleophile. Microwave irradiation dramatically accelerates this process. A recent study demonstrated that the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines saw reaction times decrease from 12 hours with conventional heating to just 20 minutes using microwave irradiation, with a significant increase in yield.[4]
General Workflow for Microwave Synthesis:
Figure 2: General experimental workflow for microwave-assisted reactions.
Protocol 1: Microwave-Assisted Synthesis of 4-Amino-2-phenylquinazoline Derivatives
This protocol describes the reaction of this compound with various primary and secondary amines.
-
Rationale: The C-N bond is a cornerstone of medicinal chemistry. This protocol allows for the rapid synthesis of a library of 4-aminoquinazoline analogues. The use of a polar solvent like 2-propanol or DMF facilitates efficient microwave heating.[4][12]
-
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 240.7 mg).
-
Add the desired amine (1.1 mmol).
-
Add 4-5 mL of a suitable solvent (e.g., 2-propanol, ethanol, or DMF).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature of 100-135°C for 10-20 minutes.[4][13] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
The resulting precipitate is typically collected by filtration, washed with cold solvent, and dried to yield the pure product. If no precipitate forms, the solvent is removed under reduced pressure and the residue is purified by column chromatography.
-
-
Data Summary:
| Amine Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-aminopyridine | 2-Propanol | 80 | 20 | 96.5 | [4] |
| 2-aminothiazole | 2-Propanol | 80 | 20 | 92.4 | [4] |
| o-toluidine | THF/H₂O | 150 | 120 | 74 | [14] |
| Hydrazine Hydrate | DMF | 135 | 4 | 81 | [12][13] |
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and more sterically hindered C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. Microwave irradiation is exceptionally effective at accelerating these reactions, often allowing for lower catalyst loading and shorter reaction times.[15]
Figure 3: Key synthetic pathways for the functionalization of this compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol enables the formation of a C-C bond between the quinazoline C4 position and an aryl or heteroaryl group.
-
Rationale: The Suzuki reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals. Microwave heating accelerates the catalytic cycle, including the often rate-limiting transmetalation and reductive elimination steps.[16][17] The choice of a suitable palladium catalyst, ligand, and base is crucial for high efficiency.[18]
-
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as K₂CO₃ or KOH (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add a solvent mixture, typically 4-5 mL of Dioxane/H₂O (4:1) or EtOH/H₂O (1:1).[16]
-
Seal the vial, place it in the microwave reactor, and irradiate at 100-150°C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Data Summary:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Complex 4 (0.1) | KOH | 150 | 2 | 98 | [16] |
| 4-Chlorotoluene | Phenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | 110 | 10 | 91 | [17] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 150 | 15 | 96 | [15] |
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is an alternative and powerful method for C-N bond formation, particularly effective for a broad range of amines.
-
Rationale: While SNAr is effective, the Buchwald-Hartwig amination offers broader substrate scope and often proceeds under milder basic conditions. The reaction utilizes a palladium catalyst with specialized phosphine ligands (e.g., XPhos, SPhos) that facilitate the catalytic cycle. Microwave assistance significantly shortens reaction times from many hours to as little as 10-30 minutes.[19][20]
-
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol) to a microwave vial.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add 3-4 mL of an anhydrous solvent such as toluene or dioxane.
-
Seal the vial, remove from the glovebox, and place in the microwave reactor.
-
Irradiate the mixture at 100-150°C for 15-40 minutes.
-
After cooling, dilute the mixture with an appropriate solvent (e.g., ethyl acetate), filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
-
Data Summary:
| Aryl Halide | Amine | Catalyst System | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 150 | 10 | 98 | [19] |
| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | 150 | 10 | 94 | [20] |
| 4-Chloroanisole | Morpholine | Pd NPs / Cu plate | K₃PO₄ | 130 | 60 | 99 | [21] |
Conclusion
The integration of microwave-assisted synthesis into modern drug discovery workflows provides a decisive advantage for medicinal and synthetic chemists. The protocols outlined in this application note demonstrate that this compound is an exceptionally valuable platform for generating diverse chemical libraries with high efficiency. By replacing conventional heating with microwave irradiation, reaction times are drastically reduced, yields are often improved, and the path from concept to compound is significantly shortened. These validated, high-speed methods empower researchers to accelerate the synthesis and evaluation of novel quinazoline-based compounds, ultimately expediting the discovery of new therapeutic agents.
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SSRN. [Link]
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Ren, T., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
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Wikipedia contributors. (2024). Microwave chemistry. Wikipedia. [Link]
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Ren, T., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
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Gadek, Z., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
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CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation Website. [Link]
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Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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Giraud, F., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]
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De, S. K., & Krogstad, J. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [Link]
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Priyanka, M. (2019). Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. Semantic Scholar. [Link]
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Lages, A., et al. (2018). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Molecules. [Link]
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Amrutkar, R. D., & Ranawat, M. S. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]
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Gong, P., et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]
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Ferrini, S., et al. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. [Link]
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Luo, X., et al. (2012). Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. International Journal of Molecular Sciences. [Link]
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Das, B., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science. [Link]
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Barboza, C. A. M., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. [Link]
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Cheng, Y.-C., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]
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Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
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Khan, A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
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Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. [Link]
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Petrikaite, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
- Various Authors. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- Various Authors. (n.d.). Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids.
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Ferlin, F., et al. (2024). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Quinazoline-Containing Piperazinylpyrimidine Derivatives
Abstract
This comprehensive guide details the synthesis, purification, and characterization of quinazoline-containing piperazinylpyrimidine derivatives, a class of heterocyclic compounds with significant pharmacological interest. These molecules are recognized for their potential as potent enzyme inhibitors, particularly in the field of oncology.[1][2] This document provides a robust, field-proven protocol for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and success. The described methodology integrates modern synthetic techniques, including palladium-catalyzed cross-coupling reactions, with rigorous analytical characterization and purification strategies.
Introduction: The Significance of Quinazoline-Piperazinylpyrimidine Hybrids
Quinazoline and pyrimidine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs.[3][4][5] The hybridization of these two pharmacophores through a piperazine linker has given rise to a novel class of compounds with enhanced biological activity.[6][7][8] These hybrid molecules often exhibit potent inhibitory effects on various kinases, making them attractive candidates for targeted cancer therapy.[1] The quinazoline core can effectively mimic the adenine ring of ATP, binding to the hinge region of kinase enzymes, while the piperazinylpyrimidine tail can be modified to achieve selectivity and improve pharmacokinetic properties.[4][9] This guide provides a detailed protocol for the synthesis of a representative derivative, elucidating the key chemical transformations and a self-validating system for ensuring the integrity of the final compound.
Synthetic Strategy and Rationale
The synthesis of quinazoline-containing piperazinylpyrimidine derivatives is typically achieved through a convergent approach. This involves the separate synthesis of a substituted quinazoline and a piperazinylpyrimidine intermediate, followed by their coupling. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a piperazine-substituted pyrimidine.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-pronged approach culminating in a final coupling step.
Caption: A convergent synthetic workflow for quinazoline-piperazinylpyrimidine derivatives.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of the key intermediates and the final product.
Synthesis of 2,4-Dichloroquinazoline
The synthesis of the 2,4-dichloroquinazoline intermediate is a critical first step. This protocol utilizes a one-pot reaction from a readily available starting material.
Protocol 1: Synthesis of 2,4-Dichloroquinazoline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (13.7 g, 0.1 mol) and urea (24 g, 0.4 mol).
-
Heating: Heat the mixture in an oil bath at 190-200 °C for 4 hours. The mixture will melt and then solidify.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Add 100 mL of water and carefully neutralize with a 10% sodium hydroxide solution until the pH is approximately 7.
-
Isolation of Intermediate: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in an oven at 100 °C to yield quinazoline-2,4(1H,3H)-dione.
-
Chlorination: To the dried quinazoline-2,4(1H,3H)-dione (16.2 g, 0.1 mol) in a 250 mL round-bottom flask, add phosphorus oxychloride (POCl₃, 90 mL) and N,N-dimethylaniline (5 mL).
-
Reflux: Heat the mixture at reflux for 6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloroquinazoline as a solid.
Causality Behind Experimental Choices:
-
Urea as a Nitrogen Source: Urea serves as a convenient and inexpensive source of nitrogen for the formation of the pyrimidine ring of the quinazoline.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent used to convert the hydroxyl groups of the quinazoline-2,4(1H,3H)-dione into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[3]
-
N,N-Dimethylaniline: This tertiary amine acts as a catalyst and a scavenger for the HCl gas produced during the chlorination reaction.
Synthesis of 1-(Pyrimidin-2-yl)piperazine
The piperazinylpyrimidine intermediate is synthesized via a regioselective nucleophilic aromatic substitution.
Protocol 2: Synthesis of 1-(Pyrimidin-2-yl)piperazine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (14.9 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Piperazine: Add a solution of piperazine (17.2 g, 0.2 mol) in ethanol (50 mL) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Concentration: Remove the solvent under reduced pressure.
-
Work-up: Add 100 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 1-(pyrimidin-2-yl)piperazine.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted by-product where two pyrimidine units react with one piperazine molecule.
-
Low Temperature Addition: The dropwise addition of piperazine at 0 °C helps to control the exothermicity of the reaction and improves the regioselectivity of the substitution at the C2 position of the pyrimidine ring.[9]
Final Coupling: Synthesis of the Quinazoline-Piperazinylpyrimidine Derivative
The final step involves the coupling of the two key intermediates. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation.[1][10][11]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: To a 100 mL oven-dried Schlenk flask, add 2,4-dichloroquinazoline (1.99 g, 10 mmol), 1-(pyrimidin-2-yl)piperazine (1.64 g, 10 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), Xantphos (0.116 g, 0.2 mmol), and cesium carbonate (4.89 g, 15 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Heat the reaction mixture at 110 °C for 24 hours under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final quinazoline-containing piperazinylpyrimidine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/Xantphos catalytic system is highly effective for C-N bond formation in Buchwald-Hartwig amination reactions. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.[12]
-
Cesium Carbonate: This base is crucial for the deprotonation of the piperazine nitrogen, which is necessary for the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, performing the reaction under an inert atmosphere (argon) is essential for achieving high yields.
Data Presentation and Characterization
Thorough characterization is imperative to confirm the structure and purity of the synthesized compounds.
Table 1: Representative Reaction Parameters and Yields
| Entry | Quinazoline Substituent | Pyrimidine Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6,7-dimethoxy | 5-fluoro | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 2 | 7-chloro | Unsubstituted | Pd(OAc)₂/BINAP | K₂CO₃ | Dioxane | 100 | 36 | 78 |
| 3 | Unsubstituted | 4-methyl | CuI/DMEDA | K₃PO₄ | DMF | 120 | 18 | 72 |
Spectroscopic Characterization
-
¹H NMR (Nuclear Magnetic Resonance): Provides information about the proton environment in the molecule. Expect characteristic signals for the quinazoline, pyrimidine, and piperazine protons.[13][14]
-
¹³C NMR: Confirms the carbon framework of the molecule.[13][15]
-
MS (Mass Spectrometry): Determines the molecular weight of the compound, confirming its elemental composition.[15]
-
IR (Infrared Spectroscopy): Identifies the functional groups present in the molecule.
Visualizing the Characterization Workflow
Caption: A logical workflow for the purification and characterization of the final product.
Purification of Heterocyclic Compounds
The purification of the final product is crucial to remove unreacted starting materials, by-products, and catalyst residues.
Column Chromatography
Column chromatography is the primary method for purifying the synthesized derivatives.[16][17]
Protocol 4: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Common Chromatography Issues:
-
Streaking on TLC: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the peak shape by neutralizing acidic sites on the silica gel.[16]
-
Poor Separation: Optimize the solvent system using TLC before running the column. A gradient elution is often more effective than an isocratic one for separating complex mixtures.
Crystallization
Crystallization can be used as a final purification step to obtain a highly pure, crystalline solid.[18][19]
Protocol 5: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion
The synthetic and purification protocols detailed in this guide provide a reliable and reproducible pathway for obtaining high-purity quinazoline-containing piperazinylpyrimidine derivatives. By understanding the rationale behind each experimental step, researchers can troubleshoot and adapt these methods for the synthesis of a diverse library of analogues for drug discovery and development. The combination of robust synthetic chemistry and rigorous analytical characterization is paramount for advancing the field of medicinal chemistry.
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
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- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. (n.d.).
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (n.d.).
- Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed. (n.d.).
- Quinazoline synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of 2,4-disubstituted pyrimidine derivatives 10a–j and 20ab.... - ResearchGate. (n.d.).
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate. (n.d.).
- Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). - ResearchGate. (n.d.).
- Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Potential 5-HT7 Receptor Antagonist. - ScholarWorks@GSU. (2008-05-05).
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives - Organic Chemistry Portal. (n.d.).
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- The proposed mechanism for the synthesis of 4-aminoquinazoline and... - ResearchGate. (n.d.).
- Scheme 1: 2,4--disubsituted pyrimidine synthesis - ResearchGate. (n.d.).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.).
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12).
- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (n.d.).
- the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. (n.d.).
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- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025-08-09).
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Greener Pathways for the Functionalization of 4-Chloro-2-phenylquinazoline: Application Notes and Protocols
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Chloro-2-phenylquinazoline stands out as a pivotal intermediate, with its reactive C4-chloro group serving as a linchpin for molecular diversification. However, traditional synthetic routes for the functionalization of this key building block often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry approaches to mitigate these challenges. By embracing principles such as the use of alternative energy sources, greener solvents, and catalyst optimization, we can develop more sustainable and efficient synthetic strategies for novel quinazoline-based compounds.
I. Microwave-Assisted N-Arylation: A Rapid and Base-Free Approach in Aqueous Media
The nucleophilic aromatic substitution (SNAr) of the C4-chloro group is a fundamental transformation for creating libraries of 4-aminoquinazoline derivatives, which are prevalent in many biologically active molecules. Conventional methods often require high temperatures, extended reaction times, and the use of organic bases. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, enabling rapid and efficient reactions, often under milder and more environmentally benign conditions.
Causality of the Green Approach: Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a significant reduction in reaction times compared to conventional heating.[1][2] A key innovation in this protocol is the elimination of an organic or inorganic base. This is achieved by utilizing a THF/water co-solvent system. Water's high polarity and ability to participate in hydrogen bonding can facilitate the reaction, while its use reduces the overall organic solvent consumption, aligning with the principles of green chemistry.[1][3] The base-free nature of this protocol simplifies the work-up procedure and reduces waste generation.[1]
Experimental Protocol: Microwave-Assisted Base-Free N-Arylation
This protocol describes the N-arylation of a halo-substituted this compound with a substituted aniline in a THF/water mixture under microwave irradiation.[1]
Materials:
-
6-Bromo-4-chloro-2-phenylquinazoline
-
Substituted aniline (e.g., o-toluidine)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 eq).
-
Add the substituted aniline (1.1 - 1.5 eq).
-
Add a 1:1 mixture of THF and deionized water as the solvent. The typical concentration is around 0.1 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically ranging from 10 minutes to 2 hours), with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Amine | Product | Reaction Time | Yield (%) | Reference |
| 1 | o-toluidine | 6-Bromo-N-(o-tolyl)-2-phenylquinazolin-4-amine | 2 h | 74 | [1] |
| 2 | 2-fluoroaniline | 6-Bromo-N-(2-fluorophenyl)-2-phenylquinazolin-4-amine | 40 min | 60 | [1] |
| 3 | 3-chloroaniline | 6-Bromo-N-(3-chlorophenyl)-2-phenylquinazolin-4-amine | 1 h | 92 | [1] |
Workflow Diagram:
Caption: Microwave-assisted N-arylation workflow.
II. Ultrasound-Assisted Cross-Coupling Reactions: Enhancing Reactivity and Efficiency
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. However, they often require elevated temperatures and long reaction times. Sonochemistry, the application of ultrasound to chemical reactions, provides a green and efficient alternative by promoting mass transfer and accelerating reaction rates through acoustic cavitation.[4][5]
Causality of the Green Approach: Ultrasound irradiation generates, grows, and implosively collapses microscopic bubbles in a liquid, a phenomenon known as acoustic cavitation. This process creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing the rate of chemical reactions.[4] For cross-coupling reactions, sonication can improve the solubility of reagents, activate the catalyst surface, and facilitate the mass transfer between phases, resulting in shorter reaction times and higher yields, often at lower temperatures than conventional heating.[6] The use of aqueous solvent systems in some ultrasound-assisted protocols further enhances their green credentials.[4]
Experimental Protocol: Ultrasound-Assisted Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the ultrasound-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., DMF/water or PEG-400)
-
Ultrasonic bath or probe sonicator
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
Add the solvent system (e.g., a 1:1 mixture of DMF and water).
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 40 kHz) and power for a designated time (typically 30-60 minutes) at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DMF/H2O | 30 | ~92 (adapted) | [5] |
| 2 | 4-Methoxyphenylboronic acid | PdCl2 | K2CO3 | DMF/H2O | 45 | High (adapted) | [6] |
Workflow Diagram:
Caption: Ultrasound-assisted Suzuki-Miyaura coupling workflow.
Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling
This protocol describes a greener approach to the Sonogashira coupling of this compound with a terminal alkyne using ultrasound irradiation.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., PPh3)
-
Base (e.g., K2CO3)
-
Green solvent (e.g., PEG-400)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the terminal alkyne (1.0-1.2 eq), CuI (5-10 mol%), PPh3 (10-30 mol%), and K2CO3 (2.0 eq).
-
Add PEG-400 as the solvent.
-
Irradiate the mixture with ultrasound at a controlled temperature (e.g., 50 °C) for the required time (typically 1-2 hours).
-
Monitor the reaction's progress using TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
III. Photocatalytic C-H Functionalization: A Light-Driven Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. Visible-light photocatalysis offers a particularly green approach to initiate these transformations under mild conditions.[8]
Causality of the Green Approach: This method utilizes visible light as a renewable energy source to activate a photocatalyst, which then initiates the desired chemical transformation through a series of single-electron transfer (SET) or energy transfer processes.[8] This approach avoids the use of high temperatures and harsh reagents, often leading to cleaner reactions with high selectivity. The C-H arylation of 2-phenylquinazoline can be achieved by generating an aryl radical from a suitable precursor, which then adds to the electron-deficient quinazoline ring.
Experimental Protocol: Visible-Light-Induced C-H Arylation of 2-Phenylquinazoline
This is a representative protocol adapted from the C-H arylation of related N-heterocycles.[9][10]
Materials:
-
2-Phenylquinazoline (or this compound, with potential for C-H functionalization at other positions or subsequent reactions)
-
Arylating agent (e.g., phenylhydrazine hydrochloride or an aryl diazonium salt)
-
Photocatalyst (e.g., Eosin Y or a Ruthenium/Iridium complex)
-
Base (if required)
-
Solvent (e.g., H2O, MeCN, or DMSO)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve 2-phenylquinazoline (1.0 eq) and the arylating agent (1.5-2.0 eq) in the chosen solvent.
-
Add the photocatalyst (1-5 mol%).
-
If necessary, add a base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and irradiate with a visible light source at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Logical Relationship Diagram:
Caption: Photocatalytic C-H arylation mechanism.
IV. Mechanochemical Synthesis: A Solvent-Free Frontier
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent. This approach is inherently green as it eliminates the need for often toxic and volatile organic solvents, reduces waste, and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.[11]
Causality of the Green Approach: The high-energy collisions in a ball mill create localized hot spots and increase the surface area of solid reactants, facilitating intimate contact and promoting reaction without the need for a solvent to mediate interactions.[11][12] This technique is particularly advantageous for reactions involving poorly soluble starting materials.
Experimental Protocol: Mechanochemical Suzuki-Miyaura Coupling
This protocol provides a general framework for the solvent-free Suzuki-Miyaura coupling of this compound using a ball mill.[12][13]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K3PO4 or K2CO3)
-
Grinding auxiliary (e.g., NaCl or a small amount of a liquid additive)
-
Ball mill with grinding jars and balls (e.g., stainless steel)
Procedure:
-
To a grinding jar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (2-5 mol%), the ligand (if required), and the base (2.0-3.0 eq).
-
Add a small amount of a grinding auxiliary if necessary.
-
Add the grinding balls.
-
Seal the jar and place it in the ball mill.
-
Mill the mixture at a set frequency (e.g., 25-30 Hz) for a specified time (typically 30-90 minutes).
-
After milling, open the jar and dissolve the solid mixture in an appropriate solvent.
-
Filter to remove insoluble materials.
-
Analyze the filtrate by TLC or GC-MS to determine conversion.
-
Concentrate the filtrate and purify the product by column chromatography.
Workflow Diagram:
Caption: Mechanochemical Suzuki-Miyaura coupling workflow.
V. Conclusion
The adoption of green chemistry principles in the synthesis and functionalization of this compound offers significant advantages in terms of sustainability, efficiency, and safety. Microwave-assisted synthesis, sonochemistry, photocatalysis, and mechanochemistry represent powerful tools to reduce reliance on hazardous solvents, decrease energy consumption, and minimize waste generation. The protocols outlined in this guide provide a practical starting point for researchers to implement these greener methodologies in their own laboratories. As the field continues to evolve, the development of even more sustainable and innovative synthetic strategies will be crucial for the future of drug discovery and development.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. PMC - NIH. [Link]
-
Mechanochemistry bypasses need for solvents in Suzuki coupling. Chemistry World. [Link]
-
Ultrasonication Accelerates the Suzuki Coupling Reaction. Hielscher Ultrasonics. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Chemistry Portal. [Link]
-
Ultrasound-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC - NIH. [Link]
-
Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology (RSC Publishing). [Link]
-
Ultrasound-assisted, additive-free Pd-catalyzed Suzuki-Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PubMed. [Link]
-
Temperature-Controlled Mechanochemistry for the Nickel- Catalyzed Suzuki-Miyaura-Type Coupling of Aryl Sulfamates. ChemRxiv. [Link]
-
Visible-Light Photocatalysis Induced C–H Functionalization for Heterocycle Synthesis. EPFL. [Link]
-
Visible‐Light‐Enabled Regioselective C−H alkylation and alkenylation of 2‐Aryl Heterocycles using Dual Catalysis. ResearchGate. [Link]
-
Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Visible-light-induced CH arylation of quinoxalin-2(1H). ResearchGate. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC - NIH. [Link]
-
Microwave-Assisted Synthesis of Phenyl Quinazoline: Investigation 'ON–OFF–ON' and Latent Fingerprint Applications. Semantic Scholar. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. [Link]
-
Ultrasound assisted synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives: Their in silico assessment as potential ligands for N-protein of SARS-CoV-2. PubMed Central. [Link]
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Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. PMC - NIH. [Link]
-
Temperature‐Controlled Mechanochemistry for the Nickel‐Catalyzed Suzuki–Miyaura‐Type Coupling of Aryl Sulfamates via Ball Milling and Twin‐Screw Extrusion. ResearchGate. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. [Link]
-
Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science. [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of 4-Chloro-2-phenylquinazoline
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-2-phenylquinazoline, a pivotal intermediate in the development of numerous pharmaceutical agents. The protocol details a robust and scalable two-step synthetic route, beginning with the formation of 2-phenylquinazolin-4(3H)-one, followed by its efficient chlorination. This guide is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, process safety, and analytical validation to ensure a reproducible and high-purity outcome.
Introduction: The Significance of this compound
Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] this compound (CAS No: 6484-25-9) serves as a highly versatile precursor molecule.[3][4] The strategic placement of a chlorine atom at the C4 position activates the quinazoline ring for nucleophilic aromatic substitution (SNAr).[5] This reactivity allows for the facile introduction of diverse functional groups, making it an invaluable building block in the synthesis of targeted therapeutics like kinase inhibitors.[6]
The synthetic strategy presented herein is a well-established two-step process:
-
Step 1: Synthesis of the Precursor: Formation of 2-phenylquinazolin-4(3H)-one from readily available starting materials.
-
Step 2: Chlorination: Conversion of the quinazolinone precursor to the target 4-chloro derivative using a suitable chlorinating agent.[7][8]
This protocol has been optimized for scalability, focusing on yield, purity, and operational safety.
Synthetic Pathway and Mechanistic Rationale
The overall transformation involves the initial construction of the quinazolinone ring system, followed by the activation of the C4 position via chlorination.
Overall Workflow
The two-step synthesis is a reliable and high-yielding pathway. The first step involves the cyclocondensation of a 2-aminobenzamide with benzaldehyde, followed by an in-situ oxidation to form the stable 2-phenylquinazolin-4(3H)-one intermediate. The subsequent chlorination step is the critical transformation that yields the desired product.
Caption: High-level workflow for the two-step synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Protocol
A deep understanding of the reaction mechanism is crucial for troubleshooting and process optimization.
Step 1: Formation of 2-phenylquinazolin-4(3H)-one The synthesis of the quinazolinone precursor from 2-aminobenzamide and benzaldehyde proceeds via an initial nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to form a Schiff base (imine). An intramolecular cyclization then occurs as the amide nitrogen attacks the imine carbon. Finally, an oxidation step, often facilitated by an oxidant like iodine or simply air, leads to the aromatic and stable quinazolinone ring system.[8]
Step 2: Chlorination of 2-phenylquinazolin-4(3H)-one This step is the key to activating the molecule for further derivatization. The most common and effective reagents are thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).
The mechanism involves the following key transformations:
-
Activation of the Chlorinating Agent: DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This is a much more reactive species than thionyl chloride alone, hence the catalytic effect of DMF.
-
O-Acylation: The lactam form of the quinazolinone undergoes tautomerization to its lactim form. The hydroxyl group of the lactim then acts as a nucleophile, attacking the Vilsmeier reagent (or POCl₃ directly).
-
Formation of a Good Leaving Group: This O-acylation converts the hydroxyl into an excellent leaving group.
-
Nucleophilic Attack: A chloride ion (from the excess chlorinating agent) attacks the C4 position of the quinazoline ring.
-
Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final this compound product.[7][9]
Caption: Simplified mechanism for the DMF-catalyzed chlorination of 2-phenylquinazolin-4(3H)-one.
Detailed Experimental Protocols
Safety Precaution: These procedures must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2-phenylquinazolin-4(3H)-one (Precursor)
This protocol is adapted from established literature procedures for its reliability and high yield.[8]
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-aminobenzamide (136.15 g, 1.0 mol), benzaldehyde (111.4 g, 1.05 mol), and ethanol (1 L).
-
Reaction: Stir the mixture to form a suspension. Add iodine (2.54 g, 0.01 mol) as an oxidant.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 200 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically of high purity (>98%) and can be used in the next step without further purification.
Protocol 2: Large-Scale Synthesis of this compound
This chlorination step requires extreme caution due to the nature of the reagents.[7][9]
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas), and an addition funnel, add 2-phenylquinazolin-4(3H)-one (111.12 g, 0.5 mol).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (550 mL, 7.5 mol) to the flask. The thionyl chloride acts as both the reagent and the solvent. Causality Note: Using the reagent in excess ensures the reaction goes to completion.
-
Catalyst Addition: Begin stirring the suspension. Slowly add N,N-dimethylformamide (DMF) (4 mL) dropwise via the addition funnel over 15-20 minutes. The reaction is exothermic, and a controlled addition is necessary to manage the temperature. Causality Note: DMF catalyzes the reaction by forming a highly reactive Vilsmeier intermediate, significantly increasing the reaction rate.
-
Heating: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The mixture should become a clear, homogenous solution. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up - CRITICAL STEP: Allow the reaction mixture to cool to room temperature. In a separate, larger flask (e.g., 5 L beaker) placed in an ice bath, prepare 2 L of crushed ice/water. EXTREMELY CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that generates a large volume of HCl gas. Ensure the fume hood sash is lowered and ventilation is maximal. Causality Note: This quenching step hydrolyzes the excess reactive thionyl chloride and precipitates the water-insoluble product.
-
Isolation: The product will precipitate as a tan or light-yellow solid. Stir the mixture for 30 minutes as the ice melts. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7) to remove acidic byproducts. Then, wash with a cold 5% sodium bicarbonate solution (200 mL) followed by more cold water (500 mL).
-
Purification: The crude product can be purified by recrystallization. Dissolve the still-moist solid in dichloromethane, dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the resulting residue from hexane or an ethanol/water mixture to yield a pure, crystalline product.[7]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation: Reagents and Expected Yield
The following tables summarize the quantitative parameters for the synthesis based on a 0.5 mol scale for the final step.
Table 1: Reagent and Reaction Parameters
| Step | Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzamide | 136.15 | 136.15 g | 1.0 | 1.0 |
| 1 | Benzaldehyde | 106.12 | 111.4 g | 1.05 | 1.05 |
| 1 | Iodine | 253.81 | 2.54 g | 0.01 | 0.01 |
| 2 | 2-Phenylquinazolin-4(3H)-one | 222.24 | 111.12 g | 0.5 | 1.0 |
| 2 | Thionyl Chloride (SOCl₂) | 118.97 | 550 mL | 7.5 | 15.0 |
| 2 | DMF | 73.09 | 4 mL | ~0.05 | ~0.1 (Catalytic) |
Table 2: Yield and Product Characterization
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|---|---|
| 2-Phenylquinazolin-4(3H)-one | 222.2 g | 195-211 g | 88-95% | 238-241 | >98% |
| this compound | 120.3 g | 99-108 g | 82-90% | 127-129[7] | >99% |
Critical Safety and Handling Procedures
Adherence to strict safety protocols is non-negotiable, particularly when handling thionyl chloride or phosphorus oxychloride.
-
Reagent Hazards: Thionyl chloride and phosphorus oxychloride are highly toxic, corrosive, and lachrymatory. They react violently with water, releasing large quantities of toxic hydrogen chloride gas.[10][11][12]
-
Exposure Risks:
-
Mandatory Engineering Controls & PPE:
-
All operations must be conducted within a certified chemical fume hood.[11]
-
An eyewash station and safety shower must be immediately accessible.[10][13]
-
Personal Protective Equipment:
-
Wear chemical safety goggles and a full-face shield.
-
Wear appropriate acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Wear a flame-resistant lab coat and closed-toe shoes.
-
-
-
Spill & Waste Management:
-
Neutralize small spills with an inert absorbent material like vermiculite or sand. DO NOT use water.[13]
-
All waste containing the chlorinating agent must be quenched slowly and carefully before disposal according to institutional guidelines.
-
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical methods are recommended.
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material and the appearance of the product spot confirm reaction completion.
-
Melting Point: A sharp melting point that matches the literature value (127-129 °C) is a strong indicator of high purity.[7]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Provides unequivocal structural confirmation of the final product. The spectra should be consistent with the structure of this compound.[9][15]
-
FT-IR Spectroscopy: Confirms the successful conversion by showing the disappearance of the broad N-H and C=O stretching bands of the starting quinazolinone and the appearance of characteristic aromatic C-Cl stretching frequencies.[9]
-
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is suitable for analysis.[16]
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Kim, J. S., et al. (2011). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 46(9), 3900-3908. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. [Diagram]. Retrieved from ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from Cole-Parmer. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 28(2), 625-631. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from NJ.gov. [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from Loba Chemie. [Link]
-
Frontiers in Chemistry. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Diagram]. Retrieved from Frontiers in Chemistry. [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]
-
Păun, A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6653. [Link]
-
Mohammadi-Far, M., et al. (2015). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 10(5), 419–427. [Link]
-
Barboza, C. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1215–1224. [Link]
-
Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 7(3), 85-102. [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Diagram]. Retrieved from ResearchGate. [Link]
-
Reddy, C. S., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(18), 5557. [Link]
-
Marquette University. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Retrieved from e-Publications@Marquette. [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Diagram]. Retrieved from ResearchGate. [Link]
-
Li, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9467-9478. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. [Diagram]. Retrieved from ResearchGate. [Link]
-
Priya, M. D., et al. (2012). 3-(4-Chlorophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 2), o389. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-phenylquinazoline
Welcome to the technical support guide for the synthesis of 4-Chloro-2-phenylquinazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will delve into the critical parameters of the most prevalent synthetic route—the chlorination of 2-phenylquinazolin-4(3H)-one—and provide actionable, field-proven solutions to common experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis. The typical two-stage process involves first synthesizing the 2-phenylquinazolin-4(3H)-one precursor, followed by its chlorination. Problems can arise in either stage.
Workflow Overview: From Precursor to Final Product
The general workflow is summarized below. Successful yield hinges on the quality of the output from each stage.
Caption: General workflow for this compound synthesis.
Q1: My chlorination reaction yield is very low, or I'm recovering mostly unreacted 2-phenylquinazolin-4(3H)-one. What's going wrong?
A1: This is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or the catalytic activation of the chlorinating agent.
Possible Causes & Solutions:
-
Inactive Chlorinating Agent/Catalyst: The most prevalent method uses thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is the true, highly reactive chlorinating species.
-
Expert Insight: Thionyl chloride can degrade over time, especially if exposed to moisture. Always use a fresh bottle or distill older stock. Similarly, ensure your DMF is anhydrous.
-
Troubleshooting Steps:
-
Use a fresh, unopened bottle of thionyl chloride.
-
Ensure your DMF is anhydrous. Adding molecular sieves to the reaction can help, but starting with dry reagents is critical.
-
Verify that DMF was added. Its catalytic role is essential; without it, the reaction is impractically slow.
-
-
-
Sub-optimal Reaction Temperature and Time: The conversion requires heating to overcome the activation energy.
-
Expert Insight: Insufficient heating will result in incomplete conversion, while excessive heat or prolonged reaction times can lead to side product formation and degradation.[3]
-
Troubleshooting Steps:
-
Most protocols recommend refluxing the mixture.[1][2] Ensure your reaction is reaching and maintaining the reflux temperature of thionyl chloride (76 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Take aliquots carefully, quench them in an ice/bicarbonate solution, extract with an organic solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion. A typical reaction time is around 75-120 minutes.[1][2]
-
-
-
Moisture Contamination: The Vilsmeier-Haack reagent and thionyl chloride are extremely sensitive to water. Moisture will rapidly quench the reagents, halting the reaction.
-
Troubleshooting Steps:
-
Thoroughly flame-dry or oven-dry all glassware before assembly.
-
Assemble the apparatus hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents and ensure your starting 2-phenylquinazolin-4(3H)-one is completely dry.
-
-
Q2: The reaction seems to work, but I lose a significant amount of product during the aqueous workup. Why?
A2: The workup step is critical and a common source of yield loss. The crude reaction mixture contains excess thionyl chloride, which must be quenched. The product, this compound, is susceptible to hydrolysis back to the starting quinazolinone under certain conditions.
Possible Causes & Solutions:
-
Hydrolysis of the Product: The chloro-group at the 4-position is an excellent leaving group. In the presence of water, especially under non-neutral pH, it can be displaced to reform the highly stable 2-phenylquinazolin-4(3H)-one.
-
Expert Insight: The standard procedure involves pouring the reaction mixture into ice water.[1] This serves to both quench the excess SOCl₂ and precipitate the product. The key is to keep the temperature low and perform the filtration quickly.
-
Troubleshooting Steps:
-
Use a large excess of crushed ice to ensure the temperature remains near 0 °C during the quench.
-
Stir the ice slurry vigorously while slowly adding the reaction mixture.
-
Do not allow the quenched mixture to sit for extended periods. Filter the precipitated solid as soon as the ice has melted.
-
Wash the collected solid with cold water to remove inorganic salts.
-
-
-
Product Loss During Extraction: If an extraction is performed, for example with dichloromethane, incomplete phase separation or insufficient extraction can lead to yield loss.[1]
-
Troubleshooting Steps:
-
If the product doesn't precipitate cleanly, you may need to neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms and then extract.[4]
-
Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
Combine the organic layers and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before evaporating the solvent.[1]
-
-
Q3: My final product is impure, showing contamination with the starting material even after recrystallization. How can I improve purity?
A3: This indicates either an incomplete reaction or hydrolysis during workup, coupled with a suboptimal purification strategy.
Possible Causes & Solutions:
-
Co-precipitation: The starting material and product have similar core structures, which can lead to them precipitating together during the quench or co-crystallizing during recrystallization.
-
Expert Insight: A well-chosen recrystallization solvent is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while showing a different solubility profile for the starting material.
-
Troubleshooting Steps:
-
Solvent Screening: Hexane is a commonly cited solvent for recrystallization.[1] Other non-polar solvents or mixed solvent systems (e.g., ethanol/water) could also be effective. Test solubility in small vials before attempting a bulk recrystallization.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. A non-polar eluent system, such as ethyl acetate/hexane, will typically separate the less polar product (this compound) from the more polar starting material (2-phenylquinazolin-4(3H)-one).
-
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Low Conversion | Inactive reagents, insufficient heat, moisture. | Use fresh SOCl₂, anhydrous DMF, ensure reflux, and run under an inert atmosphere.[2][3][5] |
| Yield Loss in Workup | Product hydrolysis during aqueous quench. | Quench slowly into a large volume of ice, keep the temperature at ~0 °C, and filter promptly.[1] |
| Final Product Impurity | Incomplete reaction, co-precipitation. | Ensure reaction goes to completion via TLC monitoring. Optimize recrystallization solvent or use column chromatography for purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the chlorination of 2-phenylquinazolin-4(3H)-one with SOCl₂/DMF?
A1: The reaction proceeds via the formation of a Vilsmeier-Haack type reagent. First, DMF attacks thionyl chloride to form a reactive electrophilic intermediate, the Vilsmeier reagent. The oxygen of the quinazolinone's amide group then attacks this reagent, leading to the formation of a reactive O-substituted intermediate. Finally, the chloride ion attacks the carbon at the 4-position, displacing the leaving group and yielding the this compound product.
Caption: Simplified mechanism of chlorination.
Q2: Are there effective alternatives to thionyl chloride for this chlorination?
A2: Yes, other chlorinating agents are used. Phosphorus oxychloride (POCl₃) is a common alternative and functions similarly, often used at reflux.[4] Another reported system is the combination of trichloroisocyanuric acid (TCCA) with triphenylphosphine (PPh₃), which can be a milder alternative to SOCl₂ or POCl₃.[6] The choice often depends on substrate tolerance, desired reaction conditions, and downstream applications.
Q3: How do I synthesize the starting material, 2-phenylquinazolin-4(3H)-one?
A3: The precursor is typically synthesized via the cyclocondensation of 2-aminobenzamide with benzaldehyde.[7] This reaction often requires heating and can be promoted by various catalytic systems. An alternative route starts from anthranilic acid, which is first reacted with benzoyl chloride to form 2-phenyl-4H-benzo[d][1][8]oxazin-4-one, which is then condensed with an amine source.[9] Ensuring the high purity of this precursor is a critical first step for achieving a high yield in the subsequent chlorination reaction.[5]
Q4: What are the standard analytical methods to confirm the final product?
A4: The identity and purity of this compound should be confirmed by a combination of techniques:
-
¹H NMR: To confirm the chemical structure by analyzing proton signals and their coupling.[2][4]
-
¹³C NMR: To verify the carbon skeleton of the molecule.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight (240.69 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[10]
-
Melting Point (MP): A sharp melting point close to the literature value (approx. 127-129 °C) is a strong indicator of purity.[1]
References
-
Synthesis of this compound. PrepChem.com. [Link]
-
Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and... ResearchGate. [Link]
-
Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. PubMed. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health (NIH). [Link]
-
Chlorination of 4(3H)-quinazolinone derivatives. ResearchGate. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
-
Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health (NIH). [Link]
-
3-(4-Chlorophenyl)quinazolin-4(3H)-one. National Institutes of Health (NIH). [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. National Institutes of Health (NIH). [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH). [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Institutes of Health (NIH). [Link]
-
This compound. PubChem. [Link]
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Technical Support Center: Purification of 4-Chloro-2-phenylquinazoline by Recrystallization
Welcome to the technical support center for the purification of 4-chloro-2-phenylquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds.[1] However, its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound. Each answer provides not only a solution but also an explanation of the chemical principles at play.
Question 1: My this compound is not dissolving, even in a large amount of hot solvent. What's wrong?
Answer: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.
-
Causality—Solvent Mismatch: The fundamental principle of recrystallization is that the compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at cooler temperatures.[2] If the compound's polarity is significantly different from the solvent's, it may not dissolve sufficiently even when heated. This compound is a moderately polar molecule.
-
Causality—Insoluble Impurities: Your crude material may contain non-dissolving impurities. These can be inorganic salts from the work-up or polymeric byproducts formed during synthesis.[3]
Solutions:
-
Verify Solvent Choice: A documented successful solvent for this compound is ethanol.[4] If you are using a non-polar solvent like hexane or a very polar one like water, solubility will likely be poor.
-
Increase Temperature: Ensure your solvent is heated to its boiling point, as solubility increases dramatically with temperature.[5] Always use a condenser to avoid solvent loss.
-
Perform a Hot Filtration: If you observe that a portion of the material dissolves while some solid residue remains, this indicates insoluble impurities.[6] You must perform a hot gravity filtration to remove these solids before allowing the solution to cool. Filtering the solution while hot prevents your desired product from prematurely crystallizing in the funnel.
Question 2: The solution is clear and hot, but no crystals have formed even after cooling to room temperature and placing it in an ice bath. What should I do?
Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[7]
-
Causality—Excess Solvent: This is the most common reason for crystallization failure.[7] If the concentration of your compound is below its saturation point at the cold temperature, it will simply remain in solution. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Causality—Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[6] Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow. In a very clean flask, these nucleation sites may be absent.
Solutions to Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[8] Do this in a fume hood and continue until you see a slight turbidity or until the volume is reduced by about 25-30%. Then, allow it to cool again.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[9] The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cold solution.[9] This "seed" provides a perfect template for other molecules to crystallize upon, rapidly inducing crystallization.
-
Cool to a Lower Temperature: If an ice-water bath (0°C) is ineffective, a salt-ice bath (-10 to -20°C) can further decrease solubility and promote crystallization, but be mindful of the solvent's freezing point.[6]
Question 3: Instead of solid crystals, an oil has formed at the bottom of my flask. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly saturated.[1][7]
-
Causality—Melting Point Depression: The melting point of pure this compound is 124-126°C.[10] However, significant impurities can depress this melting point. If the depressed melting point is below the boiling point of your solvent, the compound may melt in the hot solution and separate as an oil.
-
Causality—Rapid Cooling & High Saturation: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid (oil) rather than forming an ordered crystal lattice.[1]
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly reduce the saturation.[8]
-
Slow Down the Cooling Process: Allow the flask to cool very slowly. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]
-
Change Solvents: Select a solvent with a lower boiling point. For example, if you are using isopropanol (b.p. 82°C) and observing oiling, switching to ethanol (b.p. 78°C) or even ethyl acetate (b.p. 77°C) might resolve the issue.
Question 4: I managed to get crystals, but my final yield is very low. Where did my product go?
Answer: A low yield is often a trade-off for high purity, but it can also indicate procedural issues.
-
Causality—High Solubility in Cold Solvent: The ideal solvent has very low solubility for the compound when cold.[11] If your compound is still significantly soluble in the cold solvent, a large portion will remain in the filtrate (the "mother liquor").[8]
-
Causality—Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities, drastically reducing the yield.[1]
-
Causality—Using an Excessive Amount of Washing Solvent: Washing the collected crystals with too much solvent, or with room-temperature solvent instead of ice-cold solvent, will dissolve some of your product.
Solutions:
-
Optimize the Solvent: Perform small-scale tests to find a solvent where the compound is less soluble when cold. A mixed-solvent system may be necessary.
-
Preheat Your Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent or in an oven before use.[1]
-
Minimize Wash Volume: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent. This will wash away soluble impurities clinging to the crystal surface without dissolving a significant amount of the product.
-
Recover a Second Crop: The filtrate can be concentrated by boiling off some solvent to yield a second, though likely less pure, crop of crystals.
Part 2: Frequently Asked Questions (FAQs)
Question 1: How do I select the best solvent for recrystallizing this compound?
Answer: Solvent selection is the most critical step for a successful recrystallization.[12] The ideal solvent should meet several criteria:
-
Solubility Profile: It must dissolve this compound when hot but not when cold.[13]
-
Inertness: The solvent must not react with the compound.[13]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[11]
-
Volatility: It should be volatile enough to be easily removed from the final crystals during drying.[13]
For this compound, ethanol is a good starting point.[4] However, a small-scale solvent screening is always recommended.
| Solvent Candidate | Rationale / Expected Behavior |
| Ethanol | Documented success; good for moderately polar compounds.[4] |
| Methanol | More polar than ethanol; may result in higher solubility when cold, potentially lowering yield.[9] |
| Ethyl Acetate | A moderately polar solvent that is an excellent candidate if solubility in alcohols is too high.[9] |
| Toluene | A non-polar aromatic solvent; good for compounds with aromatic rings, may exhibit good temperature-dependent solubility.[14] |
| Acetone | A polar aprotic solvent; its low boiling point may not provide a sufficient solubility gradient.[9] |
Question 2: What are the key physical properties of this compound relevant to recrystallization?
Answer: Understanding the physical properties is essential for troubleshooting and experimental design.
| Property | Value | Significance for Recrystallization |
| Molecular Weight | 240.69 g/mol [10][15] | Used for calculating molar quantities and theoretical yields. |
| Melting Point | 124-126 °C (lit.)[4][10] | A key indicator of purity. A sharp melting point within this range suggests a pure sample. A broad or depressed range indicates impurities. It is also critical for avoiding "oiling out". |
| Appearance | White to light brown solid[4] | A brown or yellow color in the crude product suggests impurities that may need to be removed, potentially with activated charcoal. |
Question 3: What are the common impurities in a crude sample of this compound?
Answer: Impurities typically stem from the synthetic route used. A common synthesis involves the cyclization of a 2-aminobenzophenone derivative followed by chlorination of the resulting quinazolin-4(3H)-one.[16]
-
Unreacted Starting Materials: Residual 2-phenylquinazolin-4(3H)-one if the chlorination step (e.g., with POCl₃ or SOCl₂) is incomplete.
-
By-products of Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can lead to various side products if not used under controlled conditions.[17]
-
Tarry/Polymeric Substances: Vigorous reaction conditions can sometimes lead to the formation of high molecular weight, often colored, byproducts that can inhibit crystallization.[3]
-
Isomeric Impurities: Depending on the precursors, other regioisomers might form, although this is less common for this specific structure.[3]
Question 4: Can I use a mixed-solvent system? If so, how?
Answer: Yes, a mixed-solvent or two-solvent system is an excellent technique when no single solvent has the ideal solubility profile.[11] This is typically done by dissolving the compound in a "good" solvent (one in which it is highly soluble) and then adding a "bad" or "anti-solvent" (one in which it is poorly soluble) until the solution becomes cloudy.
Procedure:
-
Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone).
-
While the solution is still hot, slowly add the "bad" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The decrease in temperature will dramatically reduce the compound's solubility in the mixed-solvent system, promoting crystal formation.
Part 3: Protocols and Methodologies
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[12]
-
For the tubes where the compound was insoluble, gently heat them in a water or sand bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solutions to cool to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of well-defined crystals.
Protocol 2: Standard Single-Solvent Recrystallization Workflow
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the solvent through. Repeat once more.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
Part 4: Visualizations
Caption: A standard workflow for the purification of this compound via recrystallization.
Caption: A decision-making guide for troubleshooting common recrystallization problems.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of New South Wales. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 6484-25-9 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound 97 6484-25-9 [sigmaaldrich.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. This compound | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-2-phenylquinazoline
Welcome to the technical support center for the synthesis of 4-chloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, ensuring a higher success rate and purity in your experiments.
I. Core Synthesis Overview: Chlorination of 2-Phenylquinazolin-4(3H)-one
The most prevalent laboratory-scale synthesis of this compound involves the chlorination of 2-phenylquinazolin-4(3H)-one. This is typically achieved by heating the starting material in a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).
The reaction proceeds via the formation of a reactive intermediate from the quinazolinone and the chlorinating agent. When DMF is used as a catalyst with SOCl₂ or POCl₃, a Vilsmeier-Haack type reagent is formed in situ, which facilitates the chlorination.[1][2][3]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation (Incomplete Reaction)
Symptoms:
-
TLC analysis of the crude reaction mixture shows a significant amount of the starting material, 2-phenylquinazolin-4(3H)-one.
-
After workup, the isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Insufficient Reagent | The chlorinating agent (SOCl₂ or POCl₃) is consumed during the reaction. An insufficient amount will lead to an incomplete conversion of the starting material. | 1. Ensure that the chlorinating agent is used in excess. A common protocol uses a large excess of thionyl chloride, which also serves as the solvent.[4] 2. If using a co-solvent, ensure at least 2-3 equivalents of the chlorinating agent are used. |
| Inadequate Reaction Time or Temperature | The conversion of the quinazolinone to the chloroquinazoline is not instantaneous and requires sufficient thermal energy to overcome the activation barrier. | 1. Ensure the reaction is heated to reflux and maintained at that temperature for the recommended duration (typically 1-3 hours).[4] 2. Monitor the reaction progress by TLC. If the starting material is still present after the initial reflux time, extend the heating period by 1-2 hours and re-analyze. |
| Poor Quality of Reagents | Thionyl chloride and phosphorus oxychloride can decompose over time, especially if exposed to moisture. This reduces their reactivity. | 1. Use freshly opened or recently distilled chlorinating agents. 2. Ensure all glassware is thoroughly dried before use to prevent premature decomposition of the reagents. |
| Absence or Insufficiency of Catalyst (DMF) | DMF reacts with SOCl₂ or POCl₃ to form the highly reactive Vilsmeier reagent, which is the key intermediate for this transformation.[2][3] Without it, the reaction is significantly slower. | 1. Add a catalytic amount of DMF (typically 0.1-0.2 equivalents) to the reaction mixture. 2. The addition of DMF to SOCl₂ is often exothermic; add it slowly and with cooling if necessary. |
Problem 2: Presence of Starting Material in the Final Product
Symptoms:
-
NMR or Mass Spectrometry data of the purified product shows signals corresponding to 2-phenylquinazolin-4(3H)-one.
-
The melting point of the product is lower and broader than the literature value (lit. mp 124-126 °C).
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Hydrolysis During Workup | This compound is susceptible to hydrolysis, especially in the presence of water or alcohols, which will convert it back to the starting quinazolinone. The C-Cl bond at the 4-position is activated towards nucleophilic substitution. | 1. Perform the reaction quench by pouring the cooled reaction mixture into ice-water or a slurry of ice. This keeps the temperature low and minimizes hydrolysis.[5] 2. Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate. 3. Minimize the time the product is in contact with aqueous or alcoholic solutions. |
| Incomplete Reaction | As detailed in Problem 1, if the reaction did not go to completion, the starting material will be carried through the workup. | Refer to the solutions for Problem 1 . |
| Inefficient Purification | The starting material and the product have different polarities. Inefficient purification may not fully separate them. | 1. Recrystallization: this compound can be recrystallized from non-polar solvents like hexane or ethanol.[5] The starting material is less soluble in hexane, which can aid in its removal. 2. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective. The less polar product will elute before the more polar starting material. |
Problem 3: Formation of Dark, Tarry, or Insoluble Byproducts
Symptoms:
-
The reaction mixture becomes very dark or black.
-
Formation of a significant amount of insoluble, tar-like material.
-
Difficult and low-yielding purification.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Protocol |
| Overheating or Extended Reaction Times | Prolonged heating at high temperatures can lead to decomposition of the starting material, product, or intermediates, resulting in polymerization or charring. | 1. Maintain a controlled reflux; avoid excessively high temperatures. Use a heating mantle with a temperature controller. 2. Monitor the reaction by TLC and stop the reaction once the starting material is consumed. Do not heat for an unnecessarily long time. |
| Side Reactions of the Vilsmeier Reagent | The highly reactive Vilsmeier reagent can potentially react with the aromatic rings of the quinazoline system, especially if they are electron-rich, leading to undesired side products and polymerization.[1] | 1. Ensure the reaction temperature is not excessively high. 2. Add the DMF catalyst slowly to the chlorinating agent to control the initial exothermic reaction. |
| Reaction with Solvent | If a solvent other than the chlorinating agent is used, it must be inert to the reaction conditions. | 1. Use high-boiling, non-reactive solvents like toluene or dioxane if a co-solvent is necessary. Ensure the solvent is anhydrous. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of DMF in this reaction? Is it absolutely necessary?
A1: N,N-Dimethylformamide (DMF) acts as a catalyst. It reacts with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form a highly electrophilic iminium salt known as the Vilsmeier reagent.[2][3] This reagent then reacts with the oxygen of the quinazolinone, converting the hydroxyl group into a much better leaving group and facilitating the subsequent nucleophilic attack by the chloride ion to form the desired product. While the reaction can proceed without DMF, it is significantly slower and may require harsher conditions.
Q2: Can I use phosphorus oxychloride (POCl₃) instead of thionyl chloride (SOCl₂)? What are the advantages and disadvantages?
A2: Yes, POCl₃ is a common alternative to SOCl₂ for this chlorination.[6]
-
Advantages: In some cases, POCl₃ can lead to a cleaner reaction with fewer tarry byproducts compared to SOCl₂.
-
Disadvantages: POCl₃ is generally more toxic than SOCl₂. It also has a higher boiling point (105.8 °C) than SOCl₂ (76 °C), which can make its removal after the reaction more difficult. Both reagents react vigorously with water and are corrosive.[7]
The choice between the two often comes down to substrate compatibility, desired reaction conditions, and laboratory safety protocols.
Q3: My final product is a tan or brown solid, not white. Is it impure?
A3: A tan or brown color often indicates the presence of minor impurities.[5] If the analytical data (NMR, MS) is clean and the melting point is sharp and within the expected range, the color may be due to trace amounts of highly colored byproducts that are difficult to remove completely. If the color is a concern for subsequent steps, you can try the following:
-
Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal and adsorbed colored impurities. Then, recrystallize the product.
-
Column Chromatography: This is generally more effective at removing colored impurities than recrystallization alone.
Q4: How should I properly quench the reaction and dispose of the excess chlorinating agent?
A4: Both SOCl₂ and POCl₃ react exothermically and vigorously with water, releasing HCl and SO₂ (from SOCl₂) gas.
-
Quenching: The safest method is to first remove the excess chlorinating agent by distillation under reduced pressure. The remaining residue should then be cooled in an ice bath and very slowly and carefully poured into a beaker containing a large amount of crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Neutralization & Disposal: After the quench, the acidic aqueous layer should be slowly neutralized with a base like sodium bicarbonate or sodium hydroxide solution. The neutralized aqueous waste can then be disposed of according to your institution's hazardous waste guidelines.
IV. Visualizing the Process
Diagram 1: Key Steps in the Synthesis and Workup
This diagram illustrates the general workflow for the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
V. References
-
Reddit. (2024). Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride? [Online discussion]. Available at: [Link]
-
Books. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. Available at:
-
Wikipedia. (n.d.). Vilsmeier reagent. Available at: [Link]
-
Justia Patents. (1998). Process for the purification of phosphorus oxychloride. Available at: [Link]
-
Google Patents. (n.d.). Method for purifying phosphorus oxychloride. Available at:
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Available at: [Link]
-
ResearchGate. (2025). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[1][2]xathioles and their transformations. Available at: [Link]
-
ResearchGate. (n.d.). VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups. Available at: [Link]
-
ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Available at: [Link]
-
PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Available at: [Link]
-
Reddit. (2022). reactions with thionyl chloride. [Online discussion]. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 6484-25-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphorus Oxychloride [commonorganicchemistry.com]
Technical Support Center: Optimization of Suzuki Coupling for 4-Chloro-2-phenylquinazoline
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Chloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize substituted 2-phenylquinazoline derivatives. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Troubleshooting Guide & FAQs
Section 1: Reaction Initiation & Catalyst Selection
Question 1: My Suzuki coupling of this compound is sluggish or fails completely. What are the likely initial culprits?
Answer: Failure to initiate a Suzuki coupling with this compound, an electron-deficient heteroaryl chloride, often points to two primary areas: the catalyst system and the reaction conditions. The C-Cl bond in your substrate is less reactive than a C-Br or C-I bond, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more challenging.[1][2]
Key areas to investigate immediately are:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive chloride.[1] You'll likely need a more robust system.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and the formation of inactive palladium black, a clear visual indicator of catalyst decomposition.[3]
-
Reagent Purity: Ensure the purity of your this compound, boronic acid/ester, and the absence of quenching impurities.
Question 2: How do I select the optimal palladium catalyst and ligand for coupling with this compound?
Answer: For challenging heteroaryl chlorides, the choice of ligand is critical. You need a ligand that is both electron-rich and sterically bulky.[1]
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for difficult couplings. Ligands such as SPhos and XPhos (Buchwald Biaryl Phosphine Ligands) are highly effective.[1] They promote the difficult oxidative addition step and stabilize the palladium center, preventing decomposition.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable complexes with palladium, making them excellent choices for activating reluctant aryl chlorides.[4]
A good starting point is to screen a small panel of these advanced ligands.
Table 1: Recommended Catalyst Systems for this compound
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[5] | 2-5 |
| [Pd(IPr)(cinnamyl)Cl] | NHC Precatalyst | High stability and activity for challenging chlorides. | 1-3 |
Section 2: Optimizing Reaction Parameters - Base, Solvent, and Temperature
Question 3: What is the role of the base, and how do I choose the right one? I'm observing significant protodeboronation.
Answer: The base is crucial for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boron reagent to the palladium center.[2][4] However, an inappropriate base can lead to protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying your nucleophile.[1]
To mitigate protodeboronation and optimize your reaction:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water promotes protodeboronation. Ensure your solvents are thoroughly dried.[1]
-
Optimize Base Strength: Strong bases like hydroxides can accelerate this side reaction. Consider screening weaker bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices for Suzuki couplings.[6] For particularly sensitive substrates, potassium fluoride (KF) can be effective.[6]
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than their corresponding acids.[6][7]
Question 4: Which solvent system is best for the Suzuki coupling of this compound?
Answer: The ideal solvent must dissolve all reactants and the catalyst system while being compatible with the reaction conditions. Common choices include:
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used, often in combination with water.[6][7]
-
Aromatic Solvents: Toluene is another common choice.[7]
-
Greener Alternatives: For some haloquinazolines, propylene carbonate (PC) has been shown to be an effective and more environmentally friendly alternative to solvents like DME.[8]
It's advisable to perform a small-scale screen of a few solvent systems to determine the best option for your specific coupling partners.
Question 5: My reaction is clean but incomplete. Should I increase the temperature?
Answer: While increasing the temperature can often drive a sluggish reaction to completion, it's a parameter that requires careful optimization. High temperatures (typically >120 °C) can accelerate catalyst decomposition, leading to the formation of palladium black and a stalled reaction.[3]
A systematic approach is recommended:
-
Establish a Baseline: Start with a moderate temperature, for example, 80-90 °C.
-
Incremental Increases: If the reaction is slow but clean, incrementally increase the temperature by 10 °C and monitor the progress.
-
Consider Microwave Irradiation: Microwave synthesis can be a powerful tool to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]
Section 3: Troubleshooting Side Reactions and Product Isolation
Question 6: I'm observing significant amounts of a byproduct that appears to be the result of homo-coupling of my boronic acid. How can I prevent this?
Answer: Homo-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. This underscores the critical importance of maintaining a strictly inert atmosphere throughout the reaction setup and execution.
To minimize homo-coupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw technique.[1][3]
-
Inert Atmosphere Blanketing: Maintain a positive pressure of an inert gas throughout the reaction.[3]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homo-coupling than others. If the problem persists despite rigorous inerting, consider screening a different ligand or palladium precursor.
Question 7: I am also seeing a dehalogenated byproduct (2-phenylquinazoline). What causes this and how can it be avoided?
Answer: Dehalogenation of the aryl halide is another possible side reaction.[7] This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. The hydride source can sometimes be an amine base or an alcohol solvent.[7] To minimize this, ensure you are using an appropriate base and aprotic solvents if this side reaction is significant.
Question 8: My reaction seems to work, but I'm having trouble with purification. What are some common strategies?
Answer: Purification of Suzuki coupling products can sometimes be challenging due to the presence of residual catalyst, boronic acid byproducts, and inorganic salts.
-
Aqueous Workup: A thorough aqueous workup is the first step. Washing with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ can help remove acidic impurities.
-
Filtration through Celite/Silica: Filtering the crude reaction mixture through a short plug of Celite or silica gel can remove a significant portion of the palladium catalyst.
-
Flash Column Chromatography: This is the most common method for obtaining highly pure product. A gradient elution system, for example, with ethyl acetate in cyclohexane or hexanes, is often effective.[9]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
Visualizing the Process
Diagram 1: The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization of specific parameters may be required for different boronic acids.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
References
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Vertex AI Search.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- SUZUKI REACTION MONITORING. Advion.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024).
- Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Overcoming low reactivity in 4-Chloro-2-phenylquinazoline reactions
Welcome to the technical support center for 4-chloro-2-phenylquinazoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges related to its reactivity and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Low Reactivity
This section is dedicated to resolving specific issues you may encounter during the chemical modification of this compound.
Issue 1: Poor or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with this compound and an arylboronic acid, but I am observing low to no product formation. How can I improve my reaction yield?
Answer:
Low conversion in Suzuki-Miyaura couplings involving aryl chlorides like this compound is a common challenge. The primary reason is the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds, which makes the oxidative addition step in the catalytic cycle more difficult.[1][2] However, the C4-Cl bond in the quinazoline scaffold is activated by the adjacent nitrogen atom (α-nitrogen effect), which facilitates the reaction to some extent.[1][3] Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for activating the C-Cl bond.
-
Rationale: The oxidative addition of an aryl chloride to a Pd(0) complex is often the rate-limiting step. Bulky, electron-rich phosphine ligands are known to promote this step.[4][5]
-
Recommendation: Switch to a more active catalyst system. Buchwald and Fu have developed highly effective catalyst systems for aryl chlorides.[6][7]
| Catalyst System | Ligand | Key Advantages |
| Pd₂(dba)₃ | P(t-Bu)₃ | Effective for a wide range of aryl chlorides at room temperature.[7] |
| Pd(OAc)₂ | PCy₃ | Suitable for diverse aryl triflates, which can be an alternative to chlorides.[7] |
| Pd(OAc)₂ | SPhos, XPhos | Buchwald ligands that are highly effective for sterically hindered substrates.[5][8] |
2. Base and Solvent Optimization: The choice of base and solvent is crucial for the transmetalation step.
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[7]
-
Recommendation: Screen different bases and solvents.
| Base | Solvent | Comments |
| K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | Commonly used and effective for many Suzuki couplings. |
| K₃PO₄ | DMF | A stronger base that can be beneficial for less reactive boronic acids.[9] |
| KF | Toluene | A milder base that can be used if your substrate is base-sensitive.[7] |
3. Reaction Temperature:
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the barrier of the oxidative addition step.
-
Recommendation: If room temperature reactions are unsuccessful, gradually increase the temperature to 80-120 °C.[10] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[11]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Add the degassed solvent (e.g., Dioxane or Toluene).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary/secondary amine, but the reaction is not proceeding. What could be the issue?
Answer:
Similar to Suzuki-Miyaura couplings, the success of Buchwald-Hartwig aminations with aryl chlorides hinges on an effective catalyst system.[12] The C4 position of the quinazoline is activated, but challenges can arise, especially with electron-poor or sterically hindered amines.[11]
1. Catalyst and Ligand Choice:
-
Rationale: The choice of ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13]
-
Recommendation: Employ catalyst systems specifically designed for aryl chlorides.
| Ligand | Palladium Source | Key Features |
| BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Excellent for primary amines.[13] |
| XPhos, RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Broad applicability for various amines and aryl chlorides. |
| DPPF | PdCl₂(dppf) | A bidentate ligand that can be effective for primary amines.[12] |
2. Base Selection:
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base. If your substrate is sensitive to NaOt-Bu, other bases like LHMDS or K₃PO₄ can be tested, although they might require higher temperatures or longer reaction times.
3. Steric Hindrance:
-
Rationale: If either the amine or the 2-phenylquinazoline has bulky substituents, steric hindrance can significantly slow down the reaction.[14][15][16]
-
Recommendation: For sterically demanding substrates, use ligands like XPhos or RuPhos, which are designed to accommodate steric bulk. Increasing the reaction temperature or using microwave irradiation can also help overcome steric barriers.[11]
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2-phenylquinazoline more reactive than other positions for nucleophilic substitution?
The enhanced reactivity of the C4-Cl bond in this compound is primarily due to the "α-nitrogen effect".[1][3] The nitrogen atom at position 3 is electron-withdrawing, which polarizes the C4-Cl bond and makes the C4 carbon more electrophilic and susceptible to nucleophilic attack. This effect also stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr) reactions.[17] In palladium-catalyzed cross-coupling reactions, the N-3 lone pair can also coordinate to the palladium(0) catalyst, which further activates the C4-Cl bond for oxidative addition.[1][3]
Q2: Can I perform a Sonogashira coupling with this compound?
Yes, Sonogashira coupling of this compound with terminal alkynes is a feasible reaction to form C-C bonds. The reaction is typically catalyzed by a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like cesium carbonate (Cs₂CO₃) or an amine base like triethylamine.[1] The use of both palladium and copper catalysts increases the reactivity, often allowing the reaction to proceed at room temperature.[1]
Q3: Are there any catalyst-free methods for the substitution of the 4-chloro group?
For strong nucleophiles, direct nucleophilic aromatic substitution (SNAr) can occur without a metal catalyst. For instance, electron-rich amines can displace the chloride at the C4 position, although this may require elevated temperatures.[11] Some studies have also reported water-promoted, base-free nucleophilic aromatic substitution reactions. However, for less nucleophilic partners or for forming C-C bonds, a transition metal catalyst is generally required.
Q4: How does the phenyl group at the C2 position affect the reactivity?
The 2-phenyl group can have a modest electronic effect on the quinazoline ring. However, its primary influence is steric. While it does not significantly hinder reactions at the C4 position, it can influence the reactivity at the adjacent N1 and C2 positions. In some cases, the presence of substituents on the 2-phenyl ring can indirectly affect the overall electronic properties and, consequently, the reactivity of the quinazoline core.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
-
Al-Tel, T. H. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17434-17468. [Link]
-
Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry, 43(1), 246-254. [Link]
-
Al-Tel, T. H. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC, NIH. [Link]
-
Li, J., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Carey, J. S., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Angewandte Chemie International Edition, 45(38), 6296-6322. [Link]
-
Newman, S. G., & Lautens, M. (2011). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Fantoni, T., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Taylor & Francis Online. Steric hindrance – Knowledge and References. [Link]
-
Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC, PubMed Central. [Link]
-
Khan Academy. Steric hindrance. [Link]
-
Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Gate Chemistry. Suzuki Coupling Mechanism and Applications. [Link]
-
Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-2-phenylquinazoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-chloro-2-phenylquinazoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate experimental challenges but also to build a robust and reliable synthetic protocol.
Introduction to the Synthesis and its Challenges
The conversion of 2-phenylquinazolin-4(3H)-one to this compound is a crucial step in the synthesis of a wide array of biologically active molecules.[1] This transformation is most commonly achieved through chlorination with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is key to overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I'm isolating significant amounts of starting material, 2-phenylquinazolin-4(3H)-one. What is causing this and how can I improve the conversion?
A1: Incomplete conversion is one of the most common issues in this synthesis. It typically points to insufficient reactivity of the chlorinating agent, suboptimal reaction conditions, or the presence of moisture.
Mechanistic Insight: The chlorination of the quinazolinone is a two-stage process.[4] Initially, the oxygen of the amide carbonyl group attacks the electrophilic chlorinating agent (e.g., POCl₃) to form an intermediate. In the second stage, a chloride ion displaces the activated oxygen to yield the desired product. If the activation is not efficient or if the nucleophilic attack by chloride is hindered, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Both POCl₃ and SOCl₂ react vigorously with water.[5] Any moisture in the starting material, solvent, or glassware will consume the chlorinating agent, reducing its effective concentration and leading to lower yields. It is imperative to dry the 2-phenylquinazolin-4(3H)-one under vacuum before use and to use freshly distilled, anhydrous solvents.
-
Optimize Reaction Temperature and Time: This reaction typically requires heating to drive it to completion. A common protocol involves refluxing the quinazolinone in excess POCl₃ or a solution of SOCl₂/DMF.[2][3] If you are observing incomplete conversion, consider increasing the reaction time or temperature incrementally. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Use of a Catalyst (for SOCl₂): When using thionyl chloride, the addition of a catalytic amount of DMF is essential. DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=C(H)Cl]⁺Cl⁻, which is a more potent chlorinating agent.[6][7]
-
Sufficient Reagent Stoichiometry: While often used as the solvent, if a co-solvent is employed with POCl₃, ensure at least one molar equivalent is present to drive the reaction.[4]
| Parameter | Recommendation for High Conversion |
| Moisture Control | Dry starting material and glassware; use anhydrous solvents. |
| Temperature | Reflux is typically required. |
| Reaction Time | Monitor by TLC to determine completion (typically 1-9 hours).[2] |
| Reagents | Use freshly opened or distilled POCl₃/SOCl₂. Ensure catalytic DMF is added with SOCl₂. |
Q2: After aqueous work-up, my final product is contaminated with the starting material, even though TLC analysis of the crude reaction mixture showed complete conversion. What is happening?
A2: This is a classic sign of product hydrolysis. this compound is susceptible to hydrolysis, readily converting back to 2-phenylquinazolin-4(3H)-one in the presence of water, especially under non-neutral pH and at elevated temperatures.
Mechanistic Insight: The chloro group at the 4-position is a good leaving group, making the carbon atom susceptible to nucleophilic attack by water. This nucleophilic aromatic substitution reaction regenerates the thermodynamically stable quinazolinone.
Troubleshooting Workflow:
Caption: Competing pathways leading to product and pseudodimer formation.
Prevention and Control:
-
Temperature Staging: The formation of the phosphorylated intermediate occurs at a lower temperature (e.g., < 25 °C) than the subsequent conversion to the chloroquinazoline (which requires heating to 70-90 °C). [4]Adding the POCl₃ at a lower temperature in the presence of a base can allow for the controlled formation of the intermediate before heating to drive the chlorination, thus minimizing the side reaction.
-
Use of a Base: The addition of a tertiary amine base can suppress the formation of pseudodimers by ensuring the system remains basic throughout the addition of POCl₃. [4]* Reaction Order: Adding the quinazolinone to the chlorinating agent, rather than the other way around, can sometimes help by maintaining a high concentration of the chlorinating agent relative to the quinazolinone.
Q4: My product appears to be contaminated with another chlorinated species. Could this be 2,4-dichloroquinazoline?
A4: The formation of 2,4-dichloroquinazoline is possible if your starting material, 2-phenylquinazolin-4(3H)-one, is impure.
Mechanistic Insight: 2,4-Dichloroquinazoline is synthesized from 2,4(1H,3H)-quinazolinedione using similar chlorinating agents like POCl₃. [8]If your initial synthesis of 2-phenylquinazolin-4(3H)-one (e.g., from anthranilamide and benzoyl chloride) was incomplete or used impure starting materials, it might contain some 2,4(1H,3H)-quinazolinedione. This impurity would then be converted to 2,4-dichloroquinazoline under the reaction conditions.
Detection and Prevention:
-
Purity of Starting Material: It is crucial to ensure the purity of the 2-phenylquinazolin-4(3H)-one before proceeding with the chlorination step. Recrystallization of the quinazolinone is recommended.
-
Analytical Confirmation: The presence of 2,4-dichloroquinazoline can be confirmed by GC-MS or LC-MS, as it has a different molecular weight (199.04 g/mol ) compared to this compound (240.69 g/mol ). ¹H NMR would also show a different spectrum, notably the absence of the phenyl protons.
-
Purification: If present, 2,4-dichloroquinazoline can be separated from the desired product by column chromatography.
Summary of Common Byproducts and Their Characteristics
| Byproduct | Chemical Name | Formation Cause | Mitigation Strategy |
| Unreacted Starting Material | 2-Phenylquinazolin-4(3H)-one | Incomplete reaction, moisture. | Ensure anhydrous conditions, optimize temperature/time. |
| Hydrolysis Product | 2-Phenylquinazolin-4(3H)-one | Reaction with water during work-up. | Cold quench, use of weak base, remove excess reagent first. |
| Pseudodimer | Dimeric quinazolinone species | Reaction of activated intermediate with starting material. | Temperature control, use of a tertiary amine base. |
| Potential Impurity | 2,4-Dichloroquinazoline | Chlorination of 2,4(1H,3H)-quinazolinedione impurity. | Purify starting material before chlorination. |
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and the potential side reactions. By carefully controlling reaction parameters, ensuring the purity of starting materials, and employing a meticulous work-up procedure, the formation of byproducts can be significantly minimized. This guide provides the foundational knowledge to troubleshoot common issues, leading to higher yields and purer products in your research and development endeavors.
References
-
Journal of Organic Chemistry, 2011 , 76(6), 1653-1661. ([Link])
-
PrepChem.com. Synthesis of this compound. ([Link])
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ([Link])
-
Journal of Chemical Technology. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. ([Link])
-
Beilstein Journal of Organic Chemistry, 2019 , 15, 1374-1383. ([Link])
-
ResearchGate. How should I proceed in Chlorination using POCl3? ([Link])
-
Journal of Molecular Structure, 2021 , 1243, 130841. ([Link])
-
PubMed. POCl3 chlorination of 4-quinazolones. ([Link])
-
Figshare. POCl3 Chlorination of 4-Quinazolones. ([Link])
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemtech.com [jchemtech.com]
- 7. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 8. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
Optimizing solvent and temperature for 4-Chloro-2-phenylquinazoline reactions
Technical Support Center: Optimizing 4-Chloro-2-phenylquinazoline Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this crucial synthetic transformation. As a key building block in medicinal chemistry for developing antitumor and antiviral agents, mastering its synthesis is paramount.[1][2] This document provides in-depth, troubleshooting-oriented answers to frequently encountered issues, focusing on the critical interplay of solvent and temperature.
Frequently Asked Questions & Troubleshooting Guide
The conversion of 2-phenyl-4(3H)-quinazolinone to this compound is a foundational deoxychlorination reaction. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with additives.[3][4][5] Success hinges on carefully controlling the reaction parameters to maximize yield and minimize impurity formation.
Q1: My reaction yield is consistently low. What are the most common causes related to solvent and temperature?
Low yield is a frequent issue that can almost always be traced back to suboptimal reaction conditions or reagent quality.
-
Cause 1: Incomplete Reaction. The chlorination of the quinazolinone requires sufficient thermal energy to overcome the activation barrier. Insufficient heating, either in temperature or duration, is a primary cause of low conversion. For reactions using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), reflux conditions are typically necessary to drive the reaction to completion.[1][3][5]
-
Troubleshooting:
-
Verify Temperature: Ensure your reaction reaches the target temperature. For neat POCl₃ (b.p. 106 °C) or SOCl₂ (b.p. 76 °C), this means maintaining a steady reflux.
-
Increase Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the heating period.
-
Ensure Reagent Stoichiometry: For POCl₃ reactions, a minimum of one molar equivalent is required for efficient conversion to the product.[4][6] Using the chlorinating agent as the solvent is a common strategy to ensure a sufficient excess.
-
-
Cause 2: Side Product Formation. With POCl₃, a significant side reaction is the formation of "pseudodimers." This occurs when a phosphorylated intermediate reacts with a molecule of unreacted quinazolinone starting material.[4][6][7] This pathway competes directly with the desired chlorination and is highly temperature-dependent.
-
Troubleshooting:
-
Implement a Two-Stage Temperature Profile: The key to suppressing pseudodimer formation is to separate the initial phosphorylation step from the final chlorination. Conduct the initial mixing of 2-phenyl-4(3H)-quinazolinone with POCl₃ (and a base, if used) at a lower temperature (< 25 °C).[4][6][7] Once the initial reaction to form the phosphorylated intermediate is complete, then heat the mixture to 70-90 °C to facilitate the clean conversion to this compound.[4][6][7][8]
-
-
Cause 3: Poor Reagent Quality. Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture. Contamination with water will hydrolyze the reagent, rendering it inactive and preventing the reaction from proceeding.[9]
-
Troubleshooting:
-
Use a Fresh Bottle: If you suspect moisture contamination, the most reliable solution is to use a new, sealed bottle of the chlorinating agent.[9]
-
Handle Under Inert Atmosphere: When dispensing the reagent, work under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes and glassware to prevent atmospheric moisture from entering.
-
Q2: I'm seeing significant impurities in my crude product. How can I identify and prevent them?
The purity of your final product is directly linked to the control you exert over the reaction conditions.
-
Impurity 1: Unreacted 2-phenyl-4(3H)-quinazolinone.
-
Identification: This will appear as a more polar spot on TLC compared to the product and can be confirmed by comparing with a standard of the starting material.
-
Prevention: This is a clear sign of an incomplete reaction. Refer to the troubleshooting steps in Q1, focusing on increasing temperature, extending reaction time, or ensuring the quality and quantity of your chlorinating agent.[4][6]
-
-
Impurity 2: Hydrolyzed Product.
-
Identification: The 4-chloro group is susceptible to hydrolysis, which converts the product back into the starting quinazolinone. If you see the starting material reappear after the workup, this is the likely cause.
-
Prevention: The workup procedure, which typically involves quenching the reaction mixture in ice water, must be performed carefully.[1][3] Ensure the mixture is cold and that the product is quickly extracted into an organic solvent (like dichloromethane or ethyl acetate) to separate it from the aqueous acidic environment.
-
-
Impurity 3: Dimeric and Polymeric Byproducts.
-
Identification: These are often less soluble, higher molecular weight compounds that may appear as baseline material on TLC or as insoluble solids.
-
Prevention: As discussed in Q1, these are often the result of side reactions like pseudodimer formation.[4][6][7] The most effective preventative measure is adopting the two-stage temperature profile for POCl₃-mediated reactions.[4][6][7]
-
-
General Purification Strategy:
Q3: Which chlorination system should I use: POCl₃ or SOCl₂/DMF?
Both systems are widely used and effective, but they have different operational considerations.
-
Phosphorus Oxychloride (POCl₃):
-
Mechanism: This reaction proceeds through one or more phosphorylated intermediates. An initial phosphorylation occurs at a low temperature, followed by a chloride displacement at a higher temperature.[4][6]
-
Advantages: Highly effective and often provides high yields when optimized.
-
Considerations: Requires careful temperature control to avoid side reactions.[4][6][7] Adding an organic base, such as diisopropylethylamine (Hunig's base), can facilitate the initial phosphorylation step.[7][9]
-
-
Thionyl Chloride with DMF (SOCl₂/DMF):
-
Mechanism: This proceeds via the Vilsmeier-Haack reagent, formed from the reaction of SOCl₂ and DMF. This reagent is the active chlorinating species.
-
Advantages: The procedure is often simpler, typically involving a single reflux step.
-
Considerations: Thionyl chloride is more volatile and has a lower boiling point, which may require longer reaction times compared to POCl₃. The reaction is usually run at reflux for 1-2 hours.[3][5]
-
The choice often comes down to laboratory preference and the specific substrate. For problematic substrates prone to side reactions, the greater control offered by the two-stage POCl₃ method may be advantageous.
Data Summary: Reaction Conditions
The following table summarizes representative conditions reported in the literature for the synthesis of this compound, providing a useful starting point for optimization.
| Chlorinating Agent | Solvent / Additive | Temperature Profile | Time | Reported Yield |
| POCl₃ | Neat | Reflux | 9 hours | 68% |
| SOCl₂ | DMF (catalytic) | Reflux | 2 hours | 88% |
| SOCl₂ | DMF (catalytic) | Reflux | 75 minutes | High (not specified) |
| POCl₃ | Tertiary Amine | < 25 °C then 70-90 °C | Varies | Optimized (High) |
Visualized Protocols and Workflows
To better illustrate the key processes, the following diagrams outline the experimental workflow and a logical troubleshooting path.
Caption: Two-Stage POCl₃ Chlorination Workflow.
Caption: Troubleshooting Decision Tree for Synthesis.
Core Experimental Protocols
Protocol 1: Two-Stage Chlorination with POCl₃
This protocol is a general guideline and should be adapted based on reaction scale and substrate.
-
Setup: To a dry round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 2-phenyl-4(3H)-quinazolinone (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 volumes). If using a base (e.g., DIPEA, 1.1 eq), add it at this stage. Cool the mixture in an ice-water bath to 0-5 °C.
-
Intermediate Formation: Stir the mixture at low temperature (< 25 °C) for 30-60 minutes.
-
Chlorination: Slowly heat the reaction mixture to a gentle reflux (or a target temperature of 70-90 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution with a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) until a precipitate forms or the solution is basic. Extract the aqueous layer 3 times with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization.
Protocol 2: Chlorination with SOCl₂/DMF
This protocol is a general guideline and should be adapted.
-
Setup: To a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere, add 2-phenyl-4(3H)-quinazolinone (1.0 eq) and thionyl chloride (SOCl₂, 10-15 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup & Purification: Follow steps 6-8 from Protocol 1.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Available at: [Link]
-
Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Available at: [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Available at: [Link]
-
RSC Publishing - The Royal Society of Chemistry. (n.d.). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. Available at: [Link]
-
Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). PMC - NIH. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Available at: [Link]
-
MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
Sources
- 1. This compound | 6484-25-9 [chemicalbook.com]
- 2. This compound 97 6484-25-9 [sigmaaldrich.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-2-phenylquinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-2-phenylquinazoline and why is its stability important?
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds, including potential anticancer agents and kinase inhibitors.[1] Its reactivity is centered around the chloro-substituent at the 4-position, which is susceptible to nucleophilic substitution. However, this reactivity also makes the compound prone to hydrolysis, a reaction with water that replaces the chloro group with a hydroxyl group, leading to the formation of the less reactive 2-phenylquinazolin-4(3H)-one. This undesired side reaction can significantly lower the yield of the desired product and introduce impurities that may be difficult to remove.
Q2: What are the primary factors that promote the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by:
-
Presence of Water: As the reactant in the hydrolysis reaction, the presence of water, even in trace amounts in solvents or as atmospheric moisture, can lead to the degradation of the compound.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The choice of solvent can play a role in the solvolysis (reaction with the solvent) of the compound. Protic solvents, especially in the presence of water, can facilitate hydrolysis.
Q3: How can I visually identify if my sample of this compound has undergone hydrolysis?
This compound is typically a solid with a melting point of 124-126 °C.[5] Its hydrolysis product, 2-phenylquinazolin-4(3H)-one, has a significantly higher melting point. A change in the physical appearance of the solid, such as a powdery or clumpy texture, or a broadened and depressed melting point range may indicate the presence of the hydrolysis product. For a definitive identification, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound and provides actionable solutions.
Problem 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
The yield of the desired product is significantly lower than expected.
-
A significant amount of a polar byproduct is observed by TLC or HPLC.
-
The starting material is consumed, but the mass balance is poor.
Potential Cause: Hydrolysis of this compound is a likely culprit, leading to the formation of 2-phenylquinazolin-4(3H)-one, which is generally unreactive under typical nucleophilic substitution conditions.
Solutions:
-
Rigorous Exclusion of Moisture:
-
Use freshly dried, anhydrous solvents. Solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent, or passing through an activated alumina column) and stored over molecular sieves.
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon) before use.
-
Handle the solid this compound in a glove box or under a positive pressure of inert gas.
-
Use septa and syringes for the transfer of reagents and solvents.
-
-
Reaction Setup and Execution:
-
Assemble the reaction apparatus while hot and flush with an inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
If possible, use a co-solvent system that is less protic. For example, while some reactions have been reported in THF/water mixtures, minimizing the water content or reaction time is crucial.[6]
-
Problem 2: Inconsistent Results in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Variable reaction yields from batch to batch.
-
Formation of dehalogenated byproducts.
-
Catalyst deactivation.
Potential Cause: While several factors can affect the outcome of cross-coupling reactions, the presence of water can contribute to inconsistent results. Water can react with the organometallic reagents and the base, and also lead to the hydrolysis of the starting material.
Solutions:
-
Strict Anhydrous and Anaerobic Conditions:
-
Degas all solvents thoroughly to remove dissolved oxygen and water.
-
Use high-purity, anhydrous reagents.
-
Ensure the inert gas used is of high purity.
-
-
Choice of Base and Solvent:
-
Select a base that is compatible with the reaction and has a low water content.
-
The choice of solvent is critical. Aprotic, anhydrous solvents like toluene, dioxane, or THF are commonly used.
-
-
Ligand Selection:
-
For challenging couplings, consider using electron-rich and bulky phosphine ligands that can promote the desired catalytic cycle and may be less sensitive to trace impurities.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage:
-
Store in a tightly sealed container in a desiccator.
-
For long-term storage, place the container inside a sealed bag with a desiccant and store in a freezer at -20 °C.
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
-
Handling:
-
Weigh and dispense the solid in a glove box or under a stream of dry inert gas.
-
If a glove box is not available, use a nitrogen-filled glove bag.
-
For reactions, add the solid to the reaction vessel under a positive pressure of inert gas.
-
Protocol 2: Synthesis of the Hydrolysis Product, 2-Phenylquinazolin-4(3H)-one, for Analytical Standard
To confirm the presence of the hydrolysis byproduct, it is useful to have an authentic sample of 2-phenylquinazolin-4(3H)-one. It can be synthesized from 2-aminobenzamide and benzaldehyde.
Materials:
-
2-Aminobenzamide
-
Benzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in a minimal amount of DMSO.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Heat the reaction mixture at 120 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add the reaction mixture dropwise to a beaker of cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinazolin-4(3H)-one.
-
Confirm the identity and purity of the product by melting point, NMR, and/or mass spectrometry.
Data and Mechanisms
Hydrolysis Mechanism
The hydrolysis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack.
Caption: Hydrolysis of this compound via an SNAr mechanism.
Workflow for Preventing Hydrolysis
Sources
- 1. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH effects on the hyaluronan hydrolysis catalysed by hyaluronidase in the presence of proteins: Part I. Dual aspect of the pH-dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AM-ex-OL 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Products in 4-Chloro-2-phenylquinazoline Reactions
Introduction for the Researcher
Welcome to the technical support center for synthetic methodologies involving 4-chloro-2-phenylquinazoline. As a key intermediate in medicinal chemistry and materials science, its reactions are foundational. However, the reactivity of the quinazoline core can lead to unexpected and often challenging-to-characterize byproducts. This guide is structured as a series of troubleshooting scenarios and frequently asked questions encountered in the field. Our goal is to move beyond simple procedural outlines and provide the mechanistic reasoning behind the formation of these unexpected products, empowering you to diagnose issues, optimize your reaction conditions, and confidently characterize your results.
This document is designed to be a dynamic resource. We will explore common pitfalls in nucleophilic substitution and cross-coupling reactions, providing detailed analytical data, validated protocols, and logical workflows to guide your experimental journey.
Section 1: Troubleshooting Nucleophilic Substitution Reactions
This section focuses on the most common class of reactions with this compound: displacement of the C4-chloride by a nucleophile.
FAQ 1.1: Reaction with Hydrazine Yields an Unexpected, High Molecular Weight Product
Question: I am attempting to synthesize 4-hydrazinyl-2-phenylquinazoline by refluxing this compound with hydrazine hydrate. While I see some of my desired product, my major isolate is an unexpected compound with a higher molecular weight, and its NMR is inconsistent with the target structure. What is happening?
Answer: This is a classic issue that arises from excessive reaction temperatures. The likely unexpected product is not a simple substitution product but rather a 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole derivative, formed via a heat-induced ring transformation.[1][2]
Mechanistic Insight: The reaction proceeds in two stages. First, the expected nucleophilic aromatic substitution occurs to form 4-hydrazinyl-2-phenylquinazoline. However, at elevated temperatures (typically >100-150°C), this intermediate undergoes a complex intramolecular rearrangement. The hydrazine moiety attacks the C2 carbon of the quinazoline ring, leading to ring-opening of the pyrimidine portion, followed by recyclization into a thermodynamically stable 1,2,4-triazole ring.[2]
Troubleshooting & Prevention:
-
Strict Temperature Control: This side reaction is highly temperature-dependent. Maintain the reaction temperature between 70-80°C to favor the formation of the desired 4-hydrazinyl-2-phenylquinazoline.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. The goal is to stop the reaction as soon as the this compound is consumed, preventing the subsequent rearrangement of the product.
-
Choice of Solvent: Using a lower-boiling point solvent can act as a natural temperature ceiling, preventing the reaction from reaching the temperatures required for the rearrangement. Ethanol or isopropanol are suitable choices.
Characterization Data Comparison:
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Expected m/z [M+H]⁺ |
| 4-Hydrazinyl-2-phenylquinazoline (Desired) | Aromatic protons (quinazoline & phenyl rings) ~7.5-8.5 ppm; Broad signals for -NHNH₂ protons. | 237.11 |
| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole (Unexpected) | Multiple distinct aromatic signals for the two different phenyl rings; Multiple distinct broad NH₂ signals; A unique downfield triazole proton signal. | 251.12 (for the non-phenylated analog) |
Note: The exact m/z for the phenylated triazole byproduct would be higher and would need to be calculated based on the full structure.
Workflow for Problem Resolution:
Caption: Troubleshooting workflow for hydrazine reaction.
FAQ 1.2: Presence of a Major Impurity with a Lower Molecular Weight
Question: My reaction to form a 4-amino substituted-2-phenylquinazoline is clean by TLC, but after workup and purification, I have a significant amount of a crystalline solid that mass spectrometry identifies as having a mass of 222.1 g/mol . What is this impurity?
Answer: This impurity is almost certainly 2-phenylquinazolin-4(3H)-one . Its presence indicates that your starting material, this compound, was either contaminated or that it hydrolyzed during the reaction or workup.
Mechanistic Insight: The C4 position of the quinazoline ring is highly electrophilic. The chloro group is a good leaving group and can be readily displaced by water, especially under non-anhydrous conditions or during aqueous workups if the pH is not controlled.[3] Quinazolines are known to be susceptible to hydrolysis in both acidic and alkaline solutions.[4]
Troubleshooting & Prevention:
-
Verify Starting Material Purity: Before starting your reaction, run a proton NMR or LC-MS on your this compound to ensure it is free from 2-phenylquinazolin-4(3H)-one. Incomplete chlorination of the quinazolinone precursor is a common source of this impurity.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Careful Workup: When performing an aqueous workup, use a buffered or neutral solution if possible. Avoid prolonged exposure to strongly acidic or basic aqueous layers.
-
Solvent Choice: Using a non-polar aprotic solvent can minimize the risk of hydrolysis if trace water is a concern.
Characterization Data Comparison:
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Expected m/z [M+H]⁺ |
| This compound (Starting Material) | Aromatic protons ~7.6-8.7 ppm. No exchangeable protons. | 241.06 |
| 2-Phenylquinazolin-4(3H)-one (Unexpected) | Aromatic protons ~7.4-8.2 ppm. A very broad singlet for the N-H proton, typically >12 ppm. | 223.09 |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Buchwald-Hartwig amination are powerful tools for C-N bond formation. However, they are sensitive to steric and electronic factors, which can lead to failed reactions or unexpected products.
FAQ 2.1: Buchwald-Hartwig Amination Fails with Certain Anilines
Question: I am using a standard Pd-catalyzed Buchwald-Hartwig protocol to couple various anilines to the C4 position of this compound. The reaction works well for aniline and p-toluidine, but fails completely for 2-fluoroaniline and 4-nitroaniline. Why is there such a drastic difference in reactivity?
Answer: This is a well-documented limitation of the Buchwald-Hartwig amination related to both steric hindrance and substrate electronics. The failure of your specific substrates can be attributed to two distinct causes.[5]
Cause 1: Steric Hindrance (e.g., 2-Fluoroaniline) The palladium catalyst and its bulky phosphine ligands create a sterically demanding environment around the metal center. Aniline substrates with substituents at the ortho position (like 2-fluoroaniline or o-toluidine) can physically block the nitrogen from effectively coordinating with the palladium center, thus preventing the crucial reductive elimination step that forms the C-N bond. Even if the reaction proceeds, it often requires longer reaction times and may result in low yields.[5]
Cause 2: Electronic Effects (e.g., 4-Nitroaniline) The Buchwald-Hartwig reaction involves the nucleophilic attack of the amine on the palladium complex. Aniline substrates bearing strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) significantly decrease the nucleophilicity of the amine nitrogen.[5] This makes the amine a poor nucleophile, and the reaction stalls, often with no product formation observed.
Troubleshooting & Optimization:
-
For Sterically Hindered Amines:
-
Alternative Strategy: Instead of direct coupling with a secondary amine, consider a two-step approach. First, couple the corresponding primary aniline (e.g., 2-fluoroaniline). Then, perform an N-alkylation (e.g., N-methylation with iodomethane and a base like NaH) on the resulting secondary amine product.[5]
-
Ligand Screening: While more resource-intensive, screening different Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) can sometimes identify a system with a less sterically demanding pocket that accommodates the ortho-substituted aniline.
-
-
For Electron-Poor Amines:
-
Harsher Conditions: Increasing the reaction temperature and using a stronger, non-nucleophilic base (e.g., LHMDS or KHMDS instead of NaOtBu) can sometimes overcome the low nucleophilicity, but this often leads to byproduct formation.
-
Consider Alternative Couplings: If the Buchwald-Hartwig amination is not feasible, an SNAr (Nucleophilic Aromatic Substitution) reaction under forcing conditions (high temperature, polar aprotic solvent like DMSO) might be an alternative, though it is often less general.
-
Logical Flow for Amination Strategy:
Caption: Decision diagram for Buchwald-Hartwig amination.
Section 3: General Analytical Workflow for Unknowns
When an entirely unexpected product appears, a systematic approach to characterization is crucial.
Protocol: Step-by-Step Characterization of an Unknown Byproduct
-
Purification: Isolate the byproduct to >95% purity using column chromatography or recrystallization. Purity is essential for unambiguous spectral data.
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass.
-
Use the exact mass to generate a list of possible molecular formulas. This is the single most powerful piece of information for constraining the structure.
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Determine the number of unique protons, their integration (ratio), multiplicity (splitting pattern), and chemical shifts. This provides information on adjacent protons and the electronic environment.
-
¹³C NMR / DEPT: Determine the number of unique carbons and classify them as CH₃, CH₂, CH, or quaternary (C).
-
2D NMR (COSY & HSQC/HMBC):
-
COSY: Identifies proton-proton (H-H) correlations through bonds, helping to piece together fragments.
-
HSQC: Correlates protons directly to the carbons they are attached to (one-bond C-H).
-
HMBC: Shows longer-range correlations between protons and carbons (two or three bonds away), which is critical for connecting fragments and identifying quaternary carbons.
-
-
-
Database Search: Use databases like SciFinder, Reaxys, or PubChem to search for the determined molecular formula, especially in the context of quinazoline chemistry, to see if the compound has been previously reported.[6]
Analytical Workflow Diagram:
Caption: Systematic workflow for unknown product characterization.
References
-
Shaikh, S. M., & Wagh, M. R. R. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(5). [Link]
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PMC, NIH. [Link]
-
Anonymous. (2025). Synthesis of 2‐Aminoquinazolines through I2‐Catalyzed Cyclization of 2‐Aminoaryl Ketone Oximes and Isocyanides. DOI. [Link]
-
Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
Anonymous. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Springer. [Link]
-
Anonymous. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]
-
Wikipedia. (2023). Quinazoline. Wikipedia. [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842. [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Anonymous. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Anonymous. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
-
Anonymous. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central. [Link]
-
Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. [Link]
-
Anonymous. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH. [Link]
-
Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed. [Link]
-
Anonymous. (2021). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. [Link]
-
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
-
Anonymous. (1970). Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Journal of the Chemical Society C - RSC Publishing. [Link]
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. [Link]
-
Anonymous. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
Anonymous. (2023). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Anonymous. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]
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- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Regioselective Reactions with 4-Chloro-2-phenylquinazoline
An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges in controlling the regioselectivity of reactions with 4-chloro-2-phenylquinazoline. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to ensure experimental success.
A Guide for Navigating Synthetic Challenges
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its reactivity profile, particularly concerning regioselectivity, can present significant challenges. This guide provides a comprehensive resource for troubleshooting common issues and optimizing reaction outcomes.
Understanding the Inherent Reactivity of this compound
The quinazoline ring system possesses a unique electronic landscape that dictates its reactivity. The nitrogen atoms, being more electronegative than carbon, withdraw electron density, rendering the pyrimidine ring electron-deficient. This electronic characteristic is fundamental to understanding its reaction patterns.
-
C4 Position: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge in the Meisenheimer intermediate.
-
C2 Position: The presence of the phenyl group at this position introduces significant steric hindrance, often disfavoring reactions at this site.
-
Other Positions: The benzene portion of the quinazoline ring is less reactive towards nucleophilic attack but can be susceptible to electrophilic substitution, although this is less common under the conditions used for modifying the C4 position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the chemical modification of this compound, providing a systematic approach to diagnosing and resolving them.
Issue 1: Low or No Conversion to the Desired Product
Symptoms: The starting material is largely unreacted, or only trace amounts of the product are formed.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Activation of the Substrate | The nucleophile may not be strong enough to attack the C4 position, or the reaction conditions are not sufficiently forcing. | 1. Increase Reaction Temperature: Incrementally raise the temperature in 10-20 °C intervals. 2. Use a Stronger Base: If the reaction involves a nucleophile that requires deprotonation (e.g., an alcohol or amine), switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). |
| Poor Solubility of Reagents | If the starting material or nucleophile is not fully dissolved, the reaction will be slow or incomplete. | 1. Select a More Appropriate Solvent: Consider a higher-boiling polar aprotic solvent such as DMF, DMAc, or NMP. 2. Use a Phase-Transfer Catalyst: For reactions with poor solubility in the chosen solvent, a phase-transfer catalyst can facilitate the reaction. |
| Decomposition of Reagents | The nucleophile or other reagents may be unstable under the reaction conditions. | 1. Verify Reagent Stability: Check the literature for the stability of your nucleophile under the planned reaction conditions. 2. Use Freshly Purified Reagents: Impurities can inhibit the reaction. |
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
Symptoms: The product is a mixture of isomers, with the desired regioisomer being a minor component. This is particularly common when using ambidentate nucleophiles.
Controlling Regioselectivity in SNAr Reactions
The regiochemical outcome of SNAr reactions with this compound can be directed by carefully selecting the reaction parameters. The following diagram illustrates the key factors influencing the reaction pathway.
Caption: Factors influencing regioselectivity in SNAr reactions.
Troubleshooting Workflow for Low Regioselectivity
When faced with a mixture of isomers, a systematic approach to optimizing the reaction is crucial. The following workflow provides a decision-making framework for improving regioselectivity.
Technical Support Center: Synthesis of 4-Chloro-2-phenylquinazoline
A Guide for Researchers and Drug Development Professionals on Navigating Scalability Challenges
Welcome to the technical support center for the synthesis of 4-Chloro-2-phenylquinazoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights necessary to transition this important synthesis from the bench to a larger scale successfully. This compound is a critical intermediate in the development of numerous biologically active molecules, including potential antitumor agents.[1][2] However, its synthesis, particularly the chlorination step, presents unique challenges that become magnified during scale-up.
This guide is structured as a dynamic resource, moving from frequently asked questions to in-depth troubleshooting of specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable and frequently cited method is the direct chlorination of 2-phenylquinazolin-4(3H)-one. This precursor is typically stable and can be prepared through various established methods. The key transformation involves converting the C4-hydroxyl group of the quinazolinone (in its lactim tautomeric form) into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][3][4]
Q2: Which chlorinating agent is recommended for scale-up: Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)?
Both reagents are effective, but they have different operational characteristics that influence the choice for scale-up.
| Feature | Thionyl Chloride (SOCl₂) with cat. DMF | Phosphorus Oxychloride (POCl₃) |
| Reactivity | Highly reactive; reactions are often faster and occur at lower temperatures (reflux, ~76°C). | Less reactive than SOCl₂; often requires higher temperatures (reflux, ~107°C) and longer reaction times.[1] |
| Byproducts | Gaseous HCl and SO₂, which must be scrubbed but are easily removed from the reaction mixture. | Phosphoric and polyphosphoric acids, which are non-volatile and can complicate work-up. |
| Work-Up | Generally cleaner, as excess reagent and byproducts are volatile. | Can be more challenging due to the quenching of dense, viscous phosphoric acids. |
| Catalyst | Requires a catalytic amount of N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent, the active chlorinating species.[5] | Can be used alone or with additives like phosphorus pentachloride (PCl₅) to enhance reactivity.[6] |
| Recommendation | Often preferred for scale-up due to the volatile byproducts and lower reaction temperatures, which can minimize side reactions. | A viable, though sometimes less convenient, alternative. It can be advantageous if the starting material has poor solubility in SOCl₂. |
Q3: Why is the aqueous work-up step for this reaction notoriously difficult?
The primary challenge is the hydrolytic instability of the 4-chloroquinazoline product.[7] The C4-position is highly activated towards nucleophilic attack. When the reaction mixture is quenched with water or basic solutions (like NaHCO₃ or NH₄OH), the product can rapidly hydrolyze back to the 2-phenylquinazolin-4(3H)-one starting material, leading to a significant drop in yield and a difficult purification process.[7] This issue is exacerbated on a large scale due to less efficient heat transfer during the highly exothermic quenching of the excess chlorinating agent.
Q4: What are the primary safety considerations for scaling up this synthesis?
The primary hazards involve the chlorinating agents. Both SOCl₂ and POCl₃ are highly corrosive, toxic, and react violently with water. Key safety measures include:
-
Personal Protective Equipment (PPE): Use of acid-resistant gloves, lab coat, and full-face protection is mandatory.
-
Ventilation: All manipulations must be performed in a certified, high-performance chemical fume hood.
-
Inert Atmosphere: While not strictly necessary for the reaction mechanism itself, performing the reaction under a nitrogen or argon atmosphere is good practice to prevent the ingress of atmospheric moisture, which can consume the chlorinating agent and form corrosive HCl.[6]
-
Quenching: The quenching of excess chlorinating agent is highly exothermic and releases large volumes of HCl gas. This process must be done slowly, with efficient cooling and stirring, and connected to a gas scrubber system to neutralize the acidic fumes.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, practical problems that researchers encounter during scale-up.
Q1: My yield plummeted from 90% at the 10g scale to less than 50% at the 1kg scale. My crude NMR shows a significant amount of starting material, 2-phenylquinazolin-4(3H)-one.
-
Symptom: Low yield with contamination by starting material.
-
Probable Cause: This is a classic sign of product hydrolysis during the work-up.[7] On a larger scale, it is much harder to control the temperature rise when quenching the reaction mixture with water or ice. The localized "hot spots" dramatically accelerate the rate at which the 4-chloro product reverts to the quinazolinone starting material.
-
Recommended Solution:
-
Minimize Water Contact: The best strategy is to avoid a direct aqueous quench of the entire reaction mixture.
-
Remove Excess Reagent: After confirming reaction completion via TLC or HPLC, distill off the excess thionyl chloride or phosphorus oxychloride under reduced pressure. This step significantly reduces the exothermicity of the subsequent work-up.
-
Implement an Extractive Work-Up:
-
Allow the cooled, concentrated reaction residue to be taken up in a water-immiscible organic solvent like Dichloromethane (DCM) or Toluene.[5]
-
Add this organic solution slowly to a vigorously stirred, cold (0-5 °C) slurry of ice-water or a dilute bicarbonate solution. By keeping the product in an organic phase, you minimize its exposure to the aqueous environment where hydrolysis occurs.
-
Quickly separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the crude product.[3]
-
-
Q2: The chlorination reaction is incomplete, even after prolonged reflux at a larger scale. How can I improve the conversion rate?
-
Symptom: Incomplete consumption of starting material.
-
Probable Cause:
-
Moisture: The most common culprit is moisture in the 2-phenylquinazolin-4(3H)-one starting material. Water reacts with the chlorinating agent, reducing its effective stoichiometry.[6]
-
Mixing: On a larger scale, the reaction may be a thick slurry. Inefficient mechanical stirring can lead to poor mass transfer, preventing the reagent from reaching all the substrate.
-
Catalyst Stoichiometry: If using SOCl₂/DMF, an insufficient amount of DMF catalyst relative to the substrate can slow the reaction.
-
-
Recommended Solution:
-
Dry the Starting Material: Ensure the 2-phenylquinazolin-4(3H)-one is rigorously dried before use, for example, in a vacuum oven at 60-80°C until constant weight.
-
Improve Agitation: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the slurry is well-mixed and homogeneous.
-
Check Catalyst Ratio: For the SOCl₂/DMF system, ensure the molar ratio of DMF is appropriate (typically 0.1 to 0.5 equivalents). The catalytic Vilsmeier reagent must be present in sufficient concentration.[5]
-
Q3: After quenching, I obtain a dark, oily, or tarry crude product that is difficult to handle and purify.
-
Symptom: Formation of dark, non-crystalline crude material.
-
Probable Cause: This often indicates thermal degradation or side reactions. Prolonged heating at high temperatures, especially with excess POCl₃, can lead to the formation of colored polymeric impurities. The presence of impurities in the starting material can also act as a catalyst for decomposition.
-
Recommended Solution:
-
Control Reaction Temperature and Time: Do not heat the reaction longer than necessary. Monitor the reaction progress and begin work-up as soon as the starting material is consumed. Use the lowest effective temperature. The SOCl₂/DMF method is advantageous here due to its lower reflux temperature.
-
Use High-Purity Starting Materials: Ensure the 2-phenylquinazolin-4(3H)-one is pure before starting the chlorination.
-
Decolorization: Before final crystallization, dissolve the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) and treat with activated carbon for 15-30 minutes. Filter through a pad of celite to remove the carbon and the adsorbed color impurities, then proceed with crystallization.
-
Visualized Workflows and Protocols
Diagram: Troubleshooting Workflow for Low Yield
This decision tree illustrates the logical steps to diagnose the root cause of poor yield during scale-up.
Caption: Troubleshooting decision tree for low yield issues.
Diagram: Scalable Synthesis and Work-Up Workflow
This diagram outlines the recommended process flow for a scalable synthesis.
Caption: Recommended workflow for scalable synthesis.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound using SOCl₂/DMF[5]
Safety: This procedure must be conducted in a certified fume hood. Wear appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves.
-
Preparation: To a 2 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser connected to a gas scrubber (containing NaOH solution), and a dropping funnel, add 2-phenylquinazolin-4(3H)-one (100 g, 0.45 mol, ensure it is completely dry).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 500 mL) to the flask. Begin stirring to create a mobile slurry.
-
Catalyst Addition: Slowly add N,N-Dimethylformamide (DMF, 10 mL) dropwise via the dropping funnel over 15 minutes. The addition is exothermic, and gas evolution (HCl) will be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle. The slurry will gradually become a clear, yellowish solution. Maintain the reflux for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (e.g., 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-Up (Optimized):
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
Carefully add Dichloromethane (DCM, 500 mL) to the thick, oily residue and stir until it is fully dissolved.
-
In a separate, large reactor or beaker (5 L), prepare a vigorously stirred slurry of crushed ice (1.5 kg) and water (1 L).
-
Slowly pour the DCM solution of the product into the ice slurry over 30-45 minutes, ensuring the temperature of the slurry does not exceed 10°C.
-
Continue stirring for 15 minutes after the addition is complete.
-
-
Isolation & Purification:
-
Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) followed by brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude solid from hot hexane or heptane to afford this compound as a crystalline solid.[3] Typical yield: 85-95%.
-
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Google AI Search.
-
PrepChem. (2017). Synthesis of this compound. PrepChem.com. Available at: [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]
-
Alves, M. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(21), 6637. Available at: [Link]
- Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-phenylquinazoline. PubChem. Available at: [Link]
- ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
- ResearchGate. (2021). (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline. Google Patents.
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. Available at: [Link]
- ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
- Sigma-Aldrich. (n.d.). This compound 97 6484-25-9. Sigma-Aldrich.
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 1–18. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 592. Available at: [Link]
Sources
- 1. This compound | 6484-25-9 [chemicalbook.com]
- 2. AM-ex-OL 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Moisture Sensitivity in Reactions of 4-Chloro-2-phenylquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-phenylquinazoline. This guide is designed to provide in-depth, field-proven insights into managing a critical variable in your experiments: moisture. The presence of water, even in trace amounts, can significantly impact reaction outcomes, leading to diminished yields, byproduct formation, and catalyst deactivation. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring the integrity and reproducibility of your synthetic routes.
Troubleshooting Guide: Navigating Common Moisture-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from cause to solution, providing a clear path to resolution.
Issue 1: Low Yield and Presence of a Major Impurity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms: You are performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine or alcohol nucleophile, but you observe a low yield of your desired product. TLC and NMR analysis reveals a significant amount of a byproduct with a molecular weight corresponding to 2-phenylquinazolin-4(3H)-one.
Root Cause Analysis: The primary culprit is the hydrolysis of the starting material, this compound. The chloro group at the 4-position is highly susceptible to nucleophilic attack by water, which acts as a competing nucleophile. This reaction is often faster than the intended substitution with bulkier or less nucleophilic amines and alcohols, leading to the formation of the corresponding quinazolinone.
Solutions:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use freshly distilled, anhydrous solvents. Aprotic solvents like THF, Dioxane, Toluene, and DMF should be dried over appropriate drying agents and distilled under an inert atmosphere.[1][2]
-
Reagents: Ensure your amine or alcohol nucleophile is anhydrous. Liquid amines can be dried over KOH or BaO and distilled. Solid reagents should be dried under high vacuum.
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[3][4]
-
-
Use of Desiccants in the Reaction Mixture:
-
Adding activated molecular sieves (3Å or 4Å) to the reaction flask can scavenge trace amounts of moisture that may be introduced adventitiously.
-
Experimental Protocol: General Procedure for Anhydrous SNAr Reaction
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry nitrogen.[3]
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while hot and immediately purge with dry nitrogen or argon.
-
Reagent Addition:
-
Reaction Execution: Stir the reaction at the desired temperature under a continuous inert atmosphere.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, ensure the reaction has gone to completion before introducing water.
Issue 2: Inconsistent or Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Symptoms: You are performing a Suzuki-Miyaura or Buchwald-Hartwig amination reaction with this compound and observe inconsistent yields, reaction stalling, or the formation of dark precipitates (palladium black).
Root Cause Analysis: Palladium-catalyzed cross-coupling reactions are highly sensitive to impurities, including water. While some Suzuki-Miyaura reactions can tolerate or even benefit from the presence of water as a co-solvent, this is highly system-dependent.[1][6] For Buchwald-Hartwig aminations, anhydrous conditions are generally more critical.[7][8]
Moisture can negatively impact the catalytic cycle in several ways:
-
Catalyst Deactivation: Water can interact with the palladium center, leading to the formation of inactive palladium hydroxide species or promoting the aggregation of the catalyst into palladium black.[9]
-
Ligand Degradation: Some phosphine ligands used in these reactions are susceptible to oxidation, a process that can be accelerated by impurities.
-
Side Reactions: As with SNAr, water can hydrolyze the starting material, this compound, to 2-phenylquinazolin-4(3H)-one, reducing the amount of substrate available for the desired cross-coupling.
Solutions:
-
Strictly Anhydrous Conditions: Follow the protocol outlined in Issue 1 for preparing glassware and handling reagents and solvents under an inert atmosphere.
-
Solvent Choice and Purity: For Buchwald-Hartwig reactions, rigorously dried aprotic solvents like toluene, dioxane, or THF are recommended.[10] For Suzuki reactions, if an aqueous co-solvent is not part of a validated protocol, it is best to use anhydrous solvents.
-
Base Selection and Handling: The bases used in these reactions (e.g., sodium tert-butoxide, potassium carbonate, cesium carbonate) can be hygroscopic. Use freshly opened containers or dry the base in an oven before use. Store in a desiccator.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Secondary Drying Agent/Method | Notes |
| Tetrahydrofuran (THF) | Sodium wire/Benzophenone | Distillation | The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.[1] |
| Toluene | Calcium hydride (CaH₂) | Distillation | Can also be dried over sodium wire. |
| 1,4-Dioxane | Sodium wire/Benzophenone | Distillation | Similar to THF. |
| N,N-Dimethylformamide (DMF) | Barium oxide (BaO) or 4Å molecular sieves | Vacuum distillation | Avoid strong bases like CaH₂ for drying as they can cause decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: I've seen some procedures for Suzuki-Miyaura reactions that use water as a co-solvent. Why is moisture a concern then?
A: This is an excellent and important question. The role of water in Suzuki-Miyaura couplings is complex and often beneficial under specific conditions. In some cases, using a biphasic system with water can accelerate the reaction.[1][6] This is thought to be due to the increased solubility of the inorganic base (e.g., K₂CO₃) in the aqueous phase, which facilitates the crucial transmetalation step in the catalytic cycle.[11] However, this is not a universal rule. The success of aqueous Suzuki-Miyaura reactions is highly dependent on the substrate, ligands, and catalyst stability. For this compound, which is susceptible to hydrolysis, running the reaction under anhydrous conditions provides greater control and minimizes the risk of byproduct formation. Unless you are following a well-established protocol that specifies the use of water, the default approach for maximizing yield and reproducibility should be to exclude moisture.
Q2: How can I be sure my solvents are truly anhydrous?
A: Visual indicators, such as the sodium/benzophenone ketyl in THF or dioxane, are very reliable.[1] For other solvents, the most definitive method is Karl Fischer titration, which can quantify water content down to the ppm level. For routine laboratory use, distilling from an appropriate drying agent under an inert atmosphere is a robust and widely accepted practice.[2] Using a commercial solvent purification system (a "solvent still") is also an excellent option.
Q3: Can I use commercial "anhydrous" solvents directly from the bottle?
A: Solvents sold as "anhydrous" are packaged under an inert atmosphere and have very low water content. For many applications, they can be used directly from a freshly opened bottle, especially if handled with care using syringe techniques under an inert gas blanket.[5] However, once a bottle is opened, it can gradually absorb atmospheric moisture. For highly sensitive reactions like a Buchwald-Hartwig amination, it is best practice to use freshly distilled solvents or to take an aliquot from a solvent purification system.
Q4: My reaction starts well but then seems to stop before completion. Could this be a moisture issue?
A: Yes, this phenomenon, known as reaction stalling, can be due to moisture. Gradual ingress of moisture into the reaction vessel can slowly deactivate the palladium catalyst over time. This leads to an initial burst of product formation followed by a plateau as the active catalyst concentration diminishes. Ensuring a well-sealed reaction setup with a positive pressure of inert gas throughout the entire reaction time is crucial to prevent this.
References
-
Palladium-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh (2014). [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry (2008). [Link]
-
Drying Solvents. Chemistry LibreTexts (2021). [Link]
-
Summary of Common Organic Solvent Purification Methods Used in Laboratories. chem-station.com (2024). [Link]
-
Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. ResearchGate (2022). [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information (2019). [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts (2023). [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry (2018). [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal (2021). [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry (1997). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.com. [Link]
-
Synthesis of 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate (2014). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
This compound. PubChem. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing (2019). [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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- 2. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
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- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 6. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2-phenylquinazoline: A Senior Application Scientist's Perspective
Introduction: The Quinazoline Scaffold and the Need for Rigorous Characterization
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer and antimalarial drugs. 4-Chloro-2-phenylquinazoline is a key intermediate in the synthesis of many of these biologically active molecules. Its precise structure and purity are paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compounds. Therefore, robust and unambiguous analytical characterization is not just a formality but a critical cornerstone of the drug discovery and development process.
This guide provides an in-depth analysis of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. As a Senior Application Scientist, my aim is to not only present the data but to also elucidate the underlying principles that govern the spectral features, thereby empowering researchers to interpret their own data with confidence.
Foundational Principles: Understanding the NMR Signature of a Substituted Quinazoline
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1] In the context of this compound, several key factors influence the observed chemical shifts (δ) and coupling constants (J):
-
Aromaticity and Ring Currents: The fused aromatic rings of the quinazoline system and the appended phenyl group generate a ring current effect in the presence of an external magnetic field. This typically deshields the protons and carbons, causing their signals to appear at higher chemical shifts (further downfield) compared to non-aromatic systems.
-
Electronegativity and Inductive Effects: The two nitrogen atoms within the quinazoline ring are more electronegative than carbon, leading to a general deshielding of adjacent protons and carbons. The chlorine atom at the C4 position is also strongly electronegative and exerts a significant deshielding effect on nearby nuclei.
-
Substituent Effects: The phenyl group at C2 and the chloro group at C4 are the primary architectural features that dictate the specific NMR spectrum. Their electronic effects (both inductive and mesomeric) perturb the electron density throughout the bicyclic system, leading to a unique and predictable pattern of chemical shifts.
¹H NMR Analysis of this compound: A Proton's-Eye View
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, and through-bond spin-spin coupling between adjacent protons provides invaluable connectivity information.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often a good choice for quinazoline derivatives due to its excellent solubilizing power.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Filtering the solution through a small plug of glass wool in a Pasteur pipette is recommended to remove any particulate matter that could degrade the spectral resolution.
-
-
Instrumental Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient to encompass all aromatic proton signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Spectral Interpretation and Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a series of multiplets in the aromatic region. The assignments are based on established principles of substituent effects in aromatic systems and analysis of coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | 8.19-8.12 | m | 3H |
| H-5 | 8.19-8.12 | m | |
| H-8 | 7.90-7.85 | m | 2H |
| H-7 | 7.90-7.85 | m | |
| H-6 | 7.67-7.62 | m | 1H |
| H-3', H-4', H-5' | 7.61-7.55 | m | 3H |
Data sourced from ChemicalBook, recorded on a 500 MHz spectrometer in DMSO-d6.
In-depth Discussion of ¹H NMR Spectrum
The protons on the phenyl ring (H-2', H-3', H-4', H-5', H-6') and the quinazoline core (H-5, H-6, H-7, H-8) all resonate in the downfield region (δ 7.5-8.2 ppm), which is characteristic of aromatic protons.
-
The Quinazoline Protons: The protons on the benzo part of the quinazoline ring (H-5, H-6, H-7, and H-8) form a complex splitting pattern. The most downfield of these is typically H-5, due to the deshielding effect of the adjacent nitrogen atom (N1) and the chloro-substituted pyrimidine ring. H-8 is also significantly deshielded. The overlapping multiplets in the provided data suggest that a higher resolution instrument or 2D NMR techniques like COSY (Correlation Spectroscopy) would be beneficial for unambiguous assignment.
-
The Phenyl Protons: The protons of the 2-phenyl substituent also give rise to complex multiplets. The ortho protons (H-2' and H-6') are generally the most deshielded due to their proximity to the electron-withdrawing quinazoline ring.
Below is a conceptual workflow for the structural elucidation of this compound using NMR.
¹³C NMR Analysis of this compound: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the number of unique carbon atoms and for probing their electronic environments.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Instrumental Parameters (Example for a 126 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second delay is a reasonable starting point.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard for most organic molecules.
-
DEPT Experiments: Running DEPT-90 and DEPT-135 experiments is highly recommended to differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons).
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and referencing (using the solvent signal, e.g., DMSO-d₆ at δ 39.52 ppm).
Spectral Interpretation and Data
The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ shows 12 distinct signals, consistent with its molecular formula (C₁₄H₉ClN₂), taking into account the symmetry of the phenyl group where some carbons are equivalent.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4 | 161.80 |
| C2 | 153.93 |
| C8a | 146.17 |
| C1' | 135.15 |
| C7 | 132.29 |
| C4' | 131.09 |
| C2', C6' | 128.78 |
| C3', C5' | 128.50 |
| C5 | 127.31 |
| C6 | 126.21 |
| C8 | 125.70 |
| C4a | 120.75 |
Data sourced from ChemicalBook, recorded on a 126 MHz spectrometer in DMSO-d6.
In-depth Discussion of ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are highly informative:
-
The Quinazoline Carbons: The carbons directly bonded to nitrogen (C2 and C4) are significantly deshielded and appear at δ 153.93 and 161.80 ppm, respectively. The attachment of the electronegative chlorine atom to C4 further enhances its downfield shift. The bridgehead carbons (C4a and C8a) also have distinct chemical shifts.
-
The Phenyl Carbons: The carbons of the phenyl ring exhibit chemical shifts in the expected aromatic region. The ipso-carbon (C1'), directly attached to the quinazoline ring, is found at δ 135.15 ppm.
The influence of the key substituents on the ¹³C chemical shifts is visualized in the diagram below.
A Comparative Analysis: NMR in the Context of Other Analytical Techniques
While NMR is unparalleled for detailed structural elucidation in solution, a comprehensive characterization of a novel compound often involves a multi-technique approach.
| Technique | Information Provided | Strengths for this compound | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and dynamic information in solution. | Unambiguous structure determination and confirmation of isomeric purity. | Relatively low sensitivity compared to MS; requires soluble samples. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₄H₉ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic M/M+2 signal.[2] | Provides no information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Confirms the presence of C=N and C=C bonds in the aromatic rings.[2] | The spectrum can be complex in the fingerprint region and does not provide detailed structural information. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides definitive bond lengths, bond angles, and crystal packing information. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
Conclusion: The Indispensable Role of NMR in Modern Drug Discovery
The comprehensive ¹H and ¹³C NMR analysis of this compound, when interpreted with a sound understanding of fundamental spectroscopic principles, provides an unambiguous confirmation of its chemical structure. The data presented in this guide, supported by established experimental protocols, serves as a reliable benchmark for researchers working with this important synthetic intermediate.
While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data, NMR remains the gold standard for the complete structural elucidation of organic molecules in solution. For the drug development professional, mastering the interpretation of NMR spectra is not just a skill but a necessity for ensuring the quality and integrity of the molecules that may one day become life-saving medicines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular structure of the title compound with the atom numbering scheme. Retrieved from [Link]
- Deng, G., & Xiao, F. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. The Royal Society of Chemistry.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
- Bernal-Uruchurtu, M. I., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 259-273.
-
ResearchGate. (n.d.). Structure of quinazoline and its isomers. Retrieved from [Link]
- Carvalho, I., & Rauter, A. P. (2001). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Jin, L., et al. (2022). Supporting Information. Photochemical & Photobiological Sciences, 22, 525-534.
-
ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Numbering of 4(3H)-quinazolinone 41. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N.
- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Batterham, T. J. (1973). NMR spectra of simple heterocycles. Wiley.
- Johnson, W. S., et al. (1963). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 28(3), 780-784.
-
ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloroquinoline. NIST WebBook. Retrieved from [Link]
- Reddy, B. V. S., et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 10(71), 43685-43690.
- Barancelli, D. A., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2456-2464.
Sources
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-phenylquinazoline
For Immediate Release
A Deep Dive into the Gas-Phase Chemistry of a Prominent Heterocycle
[CITY, State – January 12, 2026] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometric fragmentation of 4-Chloro-2-phenylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a diverse array of biologically active compounds. Its structural framework, featuring a quinazoline core, a phenyl substituent, and a reactive chlorine atom, makes it a versatile building block for the development of therapeutic agents. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, impurity profiling, and metabolite characterization. This guide will dissect the electron ionization (EI) mass spectrometry fragmentation of this molecule, offering a comparative perspective against related structures to highlight the influence of its unique substituents.
Experimental Methodology: The Blueprint for Fragmentation Analysis
To ensure the scientific integrity and reproducibility of the data presented, a standardized experimental protocol for acquiring the mass spectrum of this compound is outlined below. The rationale behind each parameter selection is crucial for obtaining a clean and informative spectrum.
Instrumentation:
-
Mass Spectrometer: A high-resolution quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: 70 eV. This standard energy is sufficient to induce reproducible fragmentation patterns without causing excessive or uninformative fragmentation.
-
Inlet System: Gas chromatography (GC) is the preferred method for sample introduction, ensuring the analysis of a pure compound and providing retention time data for additional confirmation.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the elution of this aromatic compound.
-
Temperature Program: An optimized temperature ramp is essential to achieve good chromatographic separation and peak shape. A typical program might start at 100°C, hold for 1 minute, and then ramp to 280°C at 15°C/min.
-
Injector Temperature: 250°C to ensure complete volatilization of the sample.
-
Transfer Line Temperature: 280°C to prevent condensation of the analyte before it enters the ion source.
Sample Preparation:
A dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared. The concentration should be optimized to avoid overloading the GC column and the mass spectrometer, typically in the range of 10-100 µg/mL.
The Fragmentation Roadmap: Deconstructing this compound
The mass spectrum of this compound is characterized by a series of distinct fragment ions that provide a clear roadmap to its molecular structure. The key fragmentation pathways are elucidated below, with a comparative analysis against its non-chlorinated analog, 2-phenylquinazoline.
Molecular Ion Peak (M •+):
The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 240, corresponding to its molecular weight.[1] A characteristic isotopic peak at m/z 242, with an intensity of approximately one-third of the molecular ion peak, is also observed. This M+2 peak is a definitive indicator of the presence of a single chlorine atom, owing to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Primary Fragmentation: The Dominant Loss of Chlorine
The most prominent fragmentation pathway for this compound is the loss of the chlorine radical (•Cl) from the molecular ion. This results in the formation of a highly stable cation at m/z 205 , which is often the base peak in the spectrum.[1] This facile cleavage is driven by the formation of a resonance-stabilized 2-phenylquinazolinium cation.
-
[M] •+ (m/z 240) → [M - Cl] + (m/z 205) + •Cl
In contrast, the non-chlorinated analog, 2-phenylquinazoline, does not exhibit this loss and instead undergoes fragmentation of the quinazoline or phenyl rings.
Secondary Fragmentation Pathways:
Following the initial loss of chlorine, the [M - Cl]⁺ ion at m/z 205 can undergo further fragmentation, providing additional structural information.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the neutral loss of hydrogen cyanide (HCN). The ion at m/z 205 can expel HCN to form a fragment at m/z 178 .
-
[C₁₄H₉N₂] + (m/z 205) → [C₁₃H₈N] + (m/z 178) + HCN
-
-
Fragmentation of the Phenyl Ring: The phenyl group can also be a site of fragmentation. The ion at m/z 205 can lose a hydrogen molecule (H₂) to form an ion at m/z 203 . More significantly, cleavage of the bond between the phenyl group and the quinazoline nucleus can lead to the formation of the phenyl cation at m/z 77 or the 2-cyano-benzonitrile cation at m/z 128 .
-
Ring Contractions and Rearrangements: The quinazoline ring system can undergo complex rearrangements and contractions, leading to a variety of smaller fragment ions. A notable fragment is often observed at m/z 102 , which could arise from the cleavage of the quinazoline ring.[1]
Comparative Fragmentation Analysis:
To underscore the diagnostic value of the fragmentation pattern of this compound, a comparison with related structures is essential.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Dominant Fragmentation Pathway |
| This compound | 240/242 | 205, 178, 102, 77 | Loss of Chlorine (Cl) |
| 2-Phenylquinazoline | 206 | 205, 179, 102, 77 | Loss of Hydrogen (H), Loss of HCN |
| 4-Hydroxy-2-phenylquinazoline | 222 | 194, 119, 92 | Loss of Carbon Monoxide (CO) |
This comparative data clearly demonstrates that the presence of the chlorine atom at the 4-position dictates the primary fragmentation pathway, making the peak at m/z 205 a highly characteristic and diagnostic ion for this class of compounds.
Visualizing the Fragmentation Cascade
To provide a clear visual representation of the fragmentation pathways, the following diagrams have been generated using Graphviz.
Sources
A Senior Application Scientist's Guide to the HPLC Analysis and Purity Determination of 4-Chloro-2-phenylquinazoline
Abstract
This guide provides a comprehensive, in-depth analysis of the methodologies for determining the purity of 4-Chloro-2-phenylquinazoline, a key intermediate in the synthesis of various biologically active molecules.[1] We move beyond standard protocols to explain the fundamental principles and causal reasoning behind method development choices in High-Performance Liquid Chromatography (HPLC). This document details a robust, validated reversed-phase HPLC (RP-HPLC) method, explores impurity profiling through forced degradation studies as mandated by international guidelines, and presents a comparative analysis against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The content is structured to provide researchers, analytical chemists, and drug development professionals with the expertise to not only replicate these results but also to adapt these principles for their own analytical challenges.
Introduction: The Analytical Imperative for this compound
This compound serves as a critical structural scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including antitumor and antimicrobial activities.[1] In the pharmaceutical development pipeline, the purity of such an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Uncontrolled impurities, whether from the synthesis process or subsequent degradation, can impact the biological activity and toxicity of the final active pharmaceutical ingredient (API).
Therefore, a robust, reliable, and well-characterized analytical method is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering a powerful combination of resolving power, sensitivity, and quantitative accuracy.[2] This guide will deconstruct the process of developing and validating such a method.
Deconstructing the HPLC Method: A Rationale-Driven Approach
The development of a stability-indicating HPLC method is a systematic process. Every parameter is chosen to achieve a specific analytical goal: optimal separation, excellent peak shape, and reliable quantitation. Given the structure of this compound (a moderately nonpolar, aromatic heterocyclic compound with a LogP of approximately 4.5[3][4]), a reversed-phase approach is the logical starting point.
Stationary Phase (Column) Selection: The Foundation of Separation
The primary goal is to select a column that provides sufficient retention and selectivity for the main compound and its potential impurities.
-
Workhorse of Choice: C18 (Octadecylsilane): A C18 column is the most common starting point in reversed-phase chromatography due to its strong hydrophobic retention characteristics. For a molecule like this compound, a C18 stationary phase will effectively retain the analyte, separating it from more polar starting materials or reagents. High-purity silica with end-capping is crucial to minimize peak tailing caused by silanol interactions, a common issue with nitrogen-containing heterocyclic compounds.[5]
-
Alternative Selectivity: Phenyl-Hexyl: A Phenyl-Hexyl phase can offer alternative selectivity, particularly for aromatic compounds. It provides pi-pi interactions in addition to hydrophobic interactions, which can be advantageous in separating impurities with subtle structural differences from the parent molecule, such as isomers.
For this guide, we will proceed with a C18 column, as it provides the most universally applicable and robust performance for this class of compounds.[6][7]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the retention time, resolution, and peak shape.
-
Organic Modifier: Acetonitrile (MeCN) is generally preferred over methanol for quinazoline derivatives. Its lower viscosity results in lower backpressure and often provides sharper peaks and different selectivity. A typical starting point is a mixture of acetonitrile and water.[3]
-
Aqueous Phase & pH Control: The quinazoline moiety contains basic nitrogen atoms. At neutral pH, these sites can be partially protonated, leading to interactions with residual silica silanols and resulting in poor peak shape (tailing). To suppress this, the mobile phase should be acidified.
-
Phosphoric Acid: A low concentration (e.g., 0.1%) of phosphoric acid is effective for routine UV-based analysis.[3]
-
Formic Acid or Acetic Acid: If the method is intended to be compatible with mass spectrometry (MS) for impurity identification, a volatile acid like formic acid (e.g., 0.1%) is required.[3]
-
Detection Parameters: Seeing the Analyte
The extensive conjugation in the quinazoline ring system provides a strong UV chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity and selecting the optimal wavelength for quantitation, typically the absorption maximum (λ-max), to ensure maximum sensitivity. For quinazolines, wavelengths in the range of 254 nm to 340 nm are often effective.[6][8]
A Validated HPLC Protocol for Purity Determination
This section presents a detailed, self-validating protocol designed for robust purity analysis. A system is considered validated for its purpose when it meets predefined System Suitability Test (SST) criteria.
Recommended HPLC Method Parameters
The following table summarizes the optimized parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Standard dimensions for good resolution and efficiency. Smaller particles improve peak sharpness. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for MS compatibility and excellent peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good elution strength and peak shape for the analyte. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient is essential for eluting any highly retained impurities and cleaning the column, ensuring method stability. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | DAD/PDA, 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity assessment. |
| Injection Volume | 5 µL | Small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
| Sample Conc. | 0.5 mg/mL | Provides a strong detector response without risking column overload.[6] |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane and degas thoroughly (e.g., via sonication or online degasser).
-
Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the same procedure.
-
System Equilibration: Set up the HPLC system with the specified parameters and equilibrate the column with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST): Perform five replicate injections of the Standard Preparation. The system is deemed ready for analysis only if the SST criteria in the table below are met.
-
Analysis: Inject the Sample Preparation once.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability Test (SST) Requirements
SST ensures that the chromatographic system is performing adequately for the intended analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Reproducibility (%RSD) | ≤ 2.0% for peak area and retention time of 5 replicate injections | Confirms the precision and stability of the system. |
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow from sample preparation to final purity determination.
Caption: A logical workflow for HPLC purity determination.
Impurity Profiling: The Role of Forced Degradation
A true stability-indicating method must be able to separate the active compound from any potential degradation products. Forced degradation (or stress testing) is the process of subjecting the compound to harsh conditions to intentionally generate these degradants.[9][10] This is a regulatory requirement under ICH guidelines (Q1A, Q1B) and is critical for understanding the molecule's intrinsic stability.[9][11]
The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[11]
Typical Stress Conditions
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) for several hours | To test stability in acidic environments.[10] |
| Base Hydrolysis | 0.1 M NaOH, at room temp or slightly heated | To test stability in alkaline environments. The chloro-substituent may be susceptible to hydrolysis.[10] |
| Oxidation | 3% H₂O₂, at room temperature | To assess susceptibility to oxidative degradation.[9] |
| Thermal Degradation | Solid sample heated in an oven (e.g., 80 °C) for 24-48 hours | To evaluate the intrinsic thermal stability of the molecule.[11][12] |
| Photolytic Degradation | Sample exposed to a combination of UV and visible light (e.g., 1.2 million lux hours) | To determine light sensitivity, as mandated by ICH Q1B.[9][11] |
Hypothetical Forced Degradation Results
The stressed samples are analyzed using the HPLC method. The DAD detector is crucial here for tracking the formation of new peaks and ensuring they are resolved from the parent peak (peak purity analysis).
| Stress Condition | % Assay of Parent Compound | Observations |
| Control (Unstressed) | 100.0% | Single peak observed at expected retention time. |
| Acid Hydrolysis | 91.5% | One major degradant peak observed at a shorter retention time. |
| Base Hydrolysis | 88.2% | Two minor degradant peaks observed. Parent peak is spectrally pure. |
| Oxidation | 98.8% | Minimal degradation observed. Molecule is stable to oxidation. |
| Thermal | 99.5% | Highly stable to heat. No significant degradation. |
| Photolytic | 94.3% | One minor degradant peak formed. Indicates some light sensitivity. |
Comparative Analysis of Analytical Technologies
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available technologies.
| Feature | HPLC (Recommended Method) | UPLC (Ultra-Performance LC) | GC-MS (Gas Chromatography-MS) |
| Principle | Liquid-solid partitioning under high pressure. | Liquid-solid partitioning using sub-2 µm particles at very high pressures (>6,000 psi).[13] | Vapor-phase separation based on boiling point and column interaction, with mass-based detection.[14] |
| Analysis Speed | ~20 minutes | ~3-5 minutes. Significantly faster due to higher flow rates and shorter columns.[15][16] | ~15-30 minutes, depending on the temperature program. |
| Resolution | Good | Excellent. Sharper, narrower peaks provide superior resolution of closely eluting impurities.[15][17] | Very high for volatile compounds. |
| Sensitivity | High | Very High. Narrower peaks lead to greater peak height and improved signal-to-noise.[15][16] | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Analyte Suitability | Wide range of non-volatile and semi-volatile compounds. | Same as HPLC, but optimized for high-throughput needs.[17] | Requires analyte to be thermally stable and volatile. Derivatization may be needed. |
| Key Advantage | Robust, widely available, and versatile. | Speed and Resolution. Ideal for high-throughput screening and complex mixture analysis.[15] | Structural Information. Provides definitive mass fragmentation patterns for impurity identification.[18][19] |
| Key Limitation | Slower analysis times compared to UPLC. | Higher initial instrument cost and requires cleaner samples to prevent column clogging. | Not suitable for non-volatile or thermally labile compounds. |
Conclusion and Best Practices
The successful purity determination of this compound is readily achievable with a well-developed, validated reversed-phase HPLC method. The cornerstone of this success lies in a systematic approach to method development, focusing on the rational selection of the column, mobile phase, and detection parameters to ensure robust and reproducible results.
Key Takeaways for the Practicing Scientist:
-
Method Development is Logical: Start with a C18 column and an acidified acetonitrile/water mobile phase for quinazoline-like structures. Fine-tune the gradient to achieve optimal separation.
-
Validation is Non-Negotiable: Always operate within established System Suitability Test (SST) criteria to guarantee the integrity of your analytical results.
-
Forced Degradation is Essential: Stress testing is the only way to prove a method is truly "stability-indicating" and to understand the intrinsic stability of your molecule.
-
Choose the Right Tool for the Job: While HPLC is the workhorse, UPLC offers significant advantages in speed and resolution for high-throughput environments.[15][16] GC-MS is a powerful complementary technique for the structural elucidation of volatile impurities.[14][18]
By integrating these principles, analytical scientists can provide the high-quality data necessary to drive pharmaceutical development forward, ensuring the safety and quality of critical chemical intermediates.
References
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-
This compound. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Labcompare. Retrieved from [Link]
-
Kumar, A., et al. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal. Retrieved from [Link]
-
HPLC Vs UPLC - What's The Difference? (2022, February 9). ALWSCI. Retrieved from [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. Retrieved from [Link]
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Quinolines and Gas chromatography-Mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006). ResearchGate. Retrieved from [Link]
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Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. Retrieved from [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Timm, U., & Zell, M. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Singh, R., & Rehman, Z. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). MDPI. Retrieved from [Link]
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Forced Degradation Studies in Pharmaceutical Industry. (2023, October 14). YouTube. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Chloro-2-phenylquinazoline in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, owing to their diverse biological activities. The functionalization of this privileged structure often begins with halo-substituted precursors, among which 4-chloro-2-phenylquinazoline is a prominent starting material. Understanding its reactivity in comparison to other chloroquinazolines is paramount for designing efficient synthetic routes and optimizing reaction conditions for novel drug candidates. This guide provides an in-depth, objective comparison of the reactivity of this compound, supported by experimental data and mechanistic insights.
The Quinazoline Core: A Landscape of Reactivity
The reactivity of the quinazoline ring system in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of its pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, polarizing the C-Cl bonds and making the carbon atoms susceptible to nucleophilic attack.
Regioselectivity: The Primacy of the C4 Position
A fundamental principle in the chemistry of di-substituted chloroquinazolines is the superior reactivity of the chlorine atom at the C4 position compared to the C2 position. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more prone to nucleophilic attack.[1] This is further supported by a lower calculated activation energy for nucleophilic attack at C4.[1] Consequently, reactions with nucleophiles under mild to moderate conditions overwhelmingly favor substitution at the C4 position. More forcing conditions, such as higher temperatures or the use of microwave irradiation, are typically required to induce a second substitution at the less reactive C2 position.[1]
The Influence of the 2-Phenyl Group on C4 Reactivity
The presence of a phenyl group at the C2 position of the quinazoline ring introduces both electronic and steric factors that modulate the reactivity at the C4 position.
Electronic Effects
The electronic influence of a substituent at the C2 position can significantly impact the reactivity of the quinazoline ring. Electron-donating groups tend to decrease the reactivity towards nucleophiles by increasing the electron density of the ring, while electron-withdrawing groups enhance reactivity. An unsubstituted phenyl group at the C2 position is generally considered to be weakly electron-withdrawing or nearly electronically neutral in its inductive effect on the quinazoline core. However, it can participate in resonance, which can influence the overall electron distribution. The precise electronic effect of the 2-phenyl group on the C4 position is a nuanced interplay of these factors. Studies on 2-substituted quinazolines have shown that the electronic nature of the substituent at C2 does affect the properties of the quinazoline ring.[2]
Steric Effects
The phenyl group at the C2 position can exert steric hindrance, potentially influencing the approach of a nucleophile to the C4 position. However, due to the geometry of the quinazoline ring, this steric effect is generally considered to be minimal for the C4 position. The more significant steric considerations often arise from the nucleophile itself, particularly with bulky amines or those with ortho-substituents.[3]
Comparative Reactivity Analysis: this compound vs. Other Chloroquinazolines
Direct kinetic studies providing a quantitative comparison of the reaction rates of this compound against other chloroquinazolines are not extensively available in the literature. However, a comparative analysis can be constructed by examining the reaction conditions (temperature, time) and isolated yields from various synthetic reports where similar nucleophiles are employed.
| Substrate | Nucleophile | Conditions | Time | Yield | Reference |
| This compound | Aniline | Isopropanol, reflux | 4h | High (not specified) | [Breza et al., 2008] |
| 6-Bromo-4-chloro-2-phenylquinazoline | m-Anisidine | THF/H₂O, MW, 100°C | 10 min | 90% | [3] |
| 4-Chloroquinazoline | N-Methylaniline | THF/H₂O, MW, 100°C | 10 min | 81% | [3] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Fluoroaniline | Isopropanol, reflux | 6h | - | [Rani et al., 2023] |
| 4,7-Dichloro-6-nitroquinazoline | - | Highly reactive intermediate | - | - | [Baran et al., 2020] |
From the available data, it can be inferred that this compound exhibits robust reactivity towards nucleophilic substitution at the C4 position, proceeding efficiently under standard thermal or microwave conditions. The presence of additional activating groups, such as a nitro group, is known to dramatically increase reactivity, allowing for milder reaction conditions.[4] Conversely, the absence of the 2-phenyl group in 4-chloroquinazoline does not appear to drastically alter the fundamental reactivity at the C4 position, as evidenced by the high yield obtained in a short reaction time under microwave irradiation.[3]
Mechanistic Considerations
The nucleophilic aromatic substitution on 4-chloroquinazolines generally proceeds through a stepwise addition-elimination mechanism involving a Meisenheimer-like intermediate.
Caption: Generalized mechanism for SNAr on this compound.
The reaction is initiated by the attack of the nucleophile on the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the quinazoline ring system. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final substituted product.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative experimental protocols for nucleophilic aromatic substitution on 4-chloroquinazolines.
Protocol 1: General Procedure for the Synthesis of 4-Anilino-2-phenylquinazolines
This protocol describes a conventional thermal method for the reaction of this compound with anilines.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol
-
Triethylamine (optional, 2 equivalents)
Procedure:
-
To a solution of this compound (1 mmol) in isopropanol (10 mL), add the substituted aniline (1.1 mmol).
-
If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine (2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the pure 4-anilino-2-phenylquinazoline derivative.
Caption: Workflow for the synthesis of 4-anilino-2-phenylquinazolines.
Protocol 2: Microwave-Assisted Synthesis of 4-Anilino-2-phenylquinazolines
This protocol outlines a more rapid, microwave-assisted approach.
Materials:
-
6-Bromo-4-chloro-2-phenylquinazoline
-
Substituted N-methylaniline (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water (1:1 mixture with THF)
Procedure:
-
In a microwave vial, combine 6-bromo-4-chloro-2-phenylquinazoline (0.5 mmol), the substituted N-methylaniline (0.55 mmol), and a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 10-40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.
Conclusion
This compound is a versatile and reactive substrate for the synthesis of a diverse range of 4-substituted quinazoline derivatives. Its reactivity is primarily dictated by the electrophilic nature of the C4 position, a characteristic feature of the quinazoline ring system. While the 2-phenyl group does impart specific electronic and steric properties, the overall reactivity at C4 remains high, allowing for efficient nucleophilic aromatic substitution with a variety of nucleophiles under both conventional and microwave-assisted conditions.
The comparative analysis of available synthetic data indicates that the reactivity of this compound is comparable to that of 4-chloroquinazoline, while the introduction of strong electron-withdrawing groups on the quinazoline core can further enhance this reactivity. For researchers engaged in the synthesis of novel quinazoline-based compounds, a thorough understanding of these reactivity trends is crucial for the rational design of synthetic strategies and the efficient production of target molecules with potential therapeutic applications.
References
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de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
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Baran, P., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1163. [Link]
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-
de Oliveira, R. K., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to the Biological Activity of 4-Chloro-2-phenylquinazoline and Its Analogs
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[2][3] Quinazoline derivatives have been successfully developed into commercial drugs and are extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[2][4] The biological properties of these derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[2]
Within this versatile class of compounds, this compound serves as a crucial synthetic intermediate.[5][6] While typically not biologically active itself, its 4-chloro group provides a reactive site for nucleophilic substitution, enabling the straightforward synthesis of a vast library of 2-phenylquinazoline analogs. This guide provides a comparative analysis of the biological activities of these analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and mechanistic insights.
Part 1: Anticancer Activity of 2-Phenylquinazoline Analogs
The most extensively studied biological activity of 2-phenylquinazoline analogs is their anticancer potential. These compounds exert their effects through various mechanisms, primarily by inhibiting key molecular targets involved in cancer cell proliferation, survival, and metastasis.[7][8]
Mechanism 1: Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The quinazoline scaffold has proven to be an excellent framework for designing potent kinase inhibitors.[10]
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting EGFR, a receptor tyrosine kinase whose overactivation drives tumor growth in various cancers like non-small-cell lung cancer.[1][9] By replacing the 4-chloro group of the parent compound with various substituted anilines, researchers have developed potent EGFR inhibitors. For instance, novel morpholin-3-one fused quinazoline derivatives have shown promising inhibitory activity against both wild-type EGFR and clinically relevant mutant forms (EGFRT790M/L858R).[9] Similarly, hybrids of quinazoline and indole have demonstrated significant EGFR inhibitory activity, with IC50 values as low as 40.7 nM, and can bind to the ATP region of the kinase, similar to the approved drug erlotinib.[7]
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[9][11] Several quinazoline derivatives have been identified as potent inhibitors of this pathway.[12][13] For example, 4-morpholino-2-phenylquinazolines have been evaluated as inhibitors of the PI3K p110α isoform.[14] One thieno[3,2-d]pyrimidine derivative in this class exhibited an IC50 value of 2.0 nM against p110α and was selective over other PI3K isoforms and protein kinases.[14] Other analogs have been shown to down-regulate the p110α and p85 subunits of PI3K, leading to decreased expression of downstream effectors and potent inhibition of colon cancer cell proliferation.[12]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazoline analogs.
Mechanism 2: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[15] Several 2-phenylquinazoline analogs function as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[16][17] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][18]
Structure-activity relationship studies have shown that even subtle changes to the quinazoline scaffold can switch the primary mechanism from kinase inhibition to tubulin inhibition.[16] For example, certain 4-biarylaminoquinazoline analogs were found to be potent tubulin polymerization inhibitors while being almost inactive against tyrosine kinases.[16] One potent derivative, Q19, demonstrated an IC50 value of 51 nM against the HT-29 colon cancer cell line and effectively inhibited tumor growth in xenograft models.[17]
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of various 2-phenylquinazoline analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Analog Description | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 8a (6-Bromo-2-thiol derivative) | MCF-7 (Breast) | 15.85 | EGFR Inhibition | [19] |
| SW480 (Colon) | 17.85 | EGFR Inhibition | [19] | |
| Compound 10b (4-Anilinoquinazoline) | HCT-116 (Colon) | 2.8 | Not specified | [1] |
| T98G (Glioblastoma) | 2.0 | Not specified | [1] | |
| Compound 8a (Triazole-acetamide) | HCT-116 (Colon) | 5.33 (at 72h) | Not specified | [20] |
| Compound 4 (Quinazolinone derivative) | Caco-2 (Colon) | 23.31 | AKT Inhibition | [21] |
| HepG2 (Liver) | 53.29 | AKT Inhibition | [21] | |
| Compound Q19 | HT-29 (Colon) | 0.051 | Tubulin Inhibition | [17] |
| Chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | DNA Binding | [22] |
This table presents a selection of data to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
Part 2: Anti-inflammatory Activity
Chronic inflammation is linked to the development of numerous diseases, including cancer and autoimmune disorders.[23][24] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mediator of the inflammatory response, making it a prime target for anti-inflammatory drugs.[25][26]
Quinazoline and quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[3][27] Their mechanism often involves the modulation of the NF-κB pathway.[23] Upon stimulation by inflammatory signals (like TNFα or IL-1), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[26] This releases NF-κB, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes.[25] Certain quinazoline derivatives can inhibit this cascade, thereby suppressing the inflammatory response. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones showed potent anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[28][29]
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory quinazolines.
Part 3: Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[30] The quinazoline scaffold has been explored for this purpose, with various analogs demonstrating activity against bacteria and fungi.[31][32] The synthesis of hybrids, such as combining the quinazoline core with a triazole moiety, has yielded compounds with notable antimicrobial effects.[6] The mechanism of action for antimicrobial quinazolines is diverse and not as well-defined as for their anticancer counterparts but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Part 4: Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][33]
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[33]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[20]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[34]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Grow the target bacterial strain overnight to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Confirmation (Optional): To confirm the MIC and determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.
Conclusion
This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of biologically active analogs. By modifying the C4 position and other parts of the quinazoline scaffold, researchers have developed potent agents with significant therapeutic potential. The anticancer activity of these analogs is particularly prominent, with compounds acting as highly effective inhibitors of crucial signaling pathways (e.g., EGFR, PI3K/Akt) and cellular processes like tubulin polymerization. Furthermore, the anti-inflammatory and antimicrobial activities of this class of compounds underscore the versatility of the quinazoline scaffold. The continued exploration of structure-activity relationships, guided by robust experimental evaluation, will undoubtedly lead to the development of new and improved quinazoline-based therapeutics.
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A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Chloro-2-phenylquinazoline: Ensuring Quality for Reproducible Research
Introduction: The Critical Role of Starting Material Quality
4-Chloro-2-phenylquinazoline is a pivotal intermediate in medicinal chemistry and materials science. It serves as a versatile scaffold for synthesizing a range of bioactive molecules, including potential anti-cancer agents, kinase inhibitors, and other therapeutic compounds.[1][2][3] Its reactivity, driven by the chloro group at the 4-position, allows for diverse chemical modifications, making it a valuable building block for drug discovery pipelines.[2]
However, the success and reproducibility of any synthetic campaign or biological assay are fundamentally dependent on the quality and purity of this starting material. The presence of uncharacterized impurities, residual solvents, or incorrect structural isomers can lead to failed reactions, misleading biological data, and significant loss of time and resources. The Certificate of Analysis (CoA) is the primary document that validates the quality of a chemical batch. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for critically evaluating the CoA for this compound, comparing high-quality data with standard-grade specifications, and understanding the underlying analytical science.
Deconstructing the Certificate of Analysis: A Multi-Point Validation System
A comprehensive CoA is more than a simple statement of purity; it is a self-validating system where multiple, orthogonal analytical techniques converge to confirm the identity, purity, and quality of the compound. Below, we dissect the key analytical parameters that constitute a robust CoA for this compound.
Workflow for Comprehensive Quality Assessment
A logical workflow ensures that each analytical test builds upon the last, creating a complete and trustworthy quality profile.
Caption: Analytical workflow for CoA generation.
Key Analytical Parameters & Data Interpretation
Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Why it's critical: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule, confirming the correct isomeric structure and the absence of structurally similar impurities.
-
Interpreting the Data: The ¹H NMR spectrum for this compound should show a complex multiplet pattern in the aromatic region (approximately 7.5-8.2 ppm).[4] The integration of these signals should correspond to the 9 aromatic protons. The absence of signals from precursor materials, such as 4-hydroxy-2-phenylquinazoline, is crucial. The ¹³C NMR should display the correct number of signals corresponding to the 14 carbon atoms in the molecule.[4]
Molecular Weight Verification: Mass Spectrometry (MS)
-
Why it's critical: MS directly measures the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition and molecular weight (240.69 g/mol ).[5] High-resolution mass spectrometry (HRMS) can provide an exact mass, further solidifying the molecular formula (C₁₄H₉ClN₂).
-
Interpreting the Data: A key feature to look for is the isotopic pattern characteristic of a chlorine-containing compound. The spectrum should show two major peaks: one for the molecule with the ³⁵Cl isotope ([M]+) and another, approximately one-third the intensity, for the ³⁷Cl isotope ([M+2]+). This pattern is a definitive fingerprint for the presence of a single chlorine atom.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Why it's critical: HPLC is the primary technique for quantifying the purity of the compound and detecting non-volatile impurities. It separates the main compound from any contaminants based on their differential partitioning between a stationary and a mobile phase.
-
Interpreting the Data: A high-quality batch will exhibit a single, sharp, and symmetrical peak for the main component. Purity is typically reported as a percentage of the total peak area. A purity level of ≥98% is common for research-grade material.[2] The chromatogram should be carefully inspected for the presence of any other peaks, which would indicate impurities.
Physical Properties: Melting Point (MP)
-
Why it's critical: The melting point is a classic, rapid indicator of purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities depress and broaden the melting point range.
-
Interpreting the Data: The literature value for the melting point of this compound is approximately 124-126 °C.[4] A sharp melting point within this range suggests high purity. A broad or depressed melting range is a red flag indicating the presence of significant impurities.
Comparative Analysis: High-Purity vs. Standard-Grade Batches
The difference in quality between a premium, well-characterized batch and a standard-grade product can be stark. The following table illustrates a hypothetical comparison based on their respective CoAs.
| Parameter | High-Purity Batch (Meets Publication Standards) | Standard-Grade Batch (Potential for Ambiguous Results) | Why It Matters for Researchers |
| Purity (HPLC) | ≥ 99.5% (Area %) | ~95-97% (Area %) | Lower purity introduces unknown variables into experiments, potentially inhibiting reactions or causing off-target biological effects. |
| ¹H NMR | Spectrum provided, confirms structure, consistent with literature values. No unidentified signals >0.1%. | "Conforms to Structure" statement only, no spectrum provided. | Without the actual spectrum, researchers cannot independently verify the structure or check for isomeric impurities. |
| Mass Spec (MS) | HRMS data provided, confirms exact mass and shows correct Cl isotope pattern. | Low-resolution MS data, or "Conforms" statement. | Lack of isotopic pattern confirmation raises doubts about the compound's identity. |
| Melting Point | 125-126 °C (Sharp) | 121-126 °C (Broad) | A broad melting range is a clear indicator of impurities that are not quantified by HPLC alone. |
| Residual Solvents | Tested by TGA or GC-HS; <0.1% reported. | Not tested or reported. | Residual synthesis solvents (e.g., thionyl chloride, DMF[6][7]) can be reactive and interfere with downstream applications. |
| Appearance | White to Off-White Solid | Brown or Tan Solid | Color deviations often indicate the presence of oxidized or polymeric impurities.[4][6] |
Decision Framework for Evaluating a CoA
When a new batch of this compound arrives, a systematic evaluation of its CoA is essential before committing it to a critical experiment.
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A Comparative Guide to the Synthetic Routes of 4-Chloro-2-phenylquinazoline
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical step in the discovery pipeline. 4-Chloro-2-phenylquinazoline is a valuable scaffold in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds. This guide provides an in-depth comparison of the most common synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinazoline core substituted with a phenyl group at the 2-position and a chlorine atom at the 4-position. The reactivity of the C4-chloro group makes it an excellent electrophilic site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This property has been extensively exploited in the synthesis of novel derivatives with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antitrypanosomal properties.[1] The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.
Route 1: Chlorination of 2-Phenylquinazolin-4(3H)-one
This is the most direct and widely employed method for the synthesis of this compound. The reaction involves the conversion of the hydroxyl group of 2-phenylquinazolin-4(3H)-one (which exists in tautomeric equilibrium with its keto form) into a chloro group using a variety of chlorinating agents.
Reaction Scheme:
Caption: General scheme for the chlorination of 2-phenylquinazolin-4(3H)-one.
Experimental Protocols:
Protocol 1A: Using Thionyl Chloride (SOCl₂) and DMF
This procedure is a common laboratory-scale method.
Step-by-Step Methodology:
-
To a suspension of 2-phenylquinazolin-4(3H)-one (1.00 g, 3.90 mmol) in thionyl chloride (30 mL), add N,N-dimethylformamide (DMF) (1 mL) dropwise at room temperature with stirring.[2]
-
Heat the mixture to reflux and maintain for 2 hours.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.
-
Extract the product with dichloromethane.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]
-
The crude solid can be further purified by recrystallization from a suitable solvent like hexane.
Protocol 1B: Using Phosphorochloridic Acid
This method provides an alternative chlorinating agent.
Step-by-Step Methodology:
-
Mix 2-phenylquinazolin-4(3H)-one (10 mmol) with phosphorochloridic acid (10 mL).[1]
-
Stir the reaction mixture under reflux for 9 hours.[1]
-
After completion, remove the excess phosphorochloridic acid by distillation under reduced pressure.[1]
-
Add ice water to the residue and neutralize with ammonium hydroxide until a precipitate forms.[1]
-
Collect the precipitate by filtration.
-
Purify the product by recrystallization from ethanol to obtain a brown solid.[1]
Mechanistic Insights:
The chlorination of the quinazolinone likely proceeds through the formation of a Vilsmeier-Haack type intermediate when DMF is used as a catalyst with thionyl chloride. The DMF reacts with thionyl chloride to form a highly electrophilic chloroiminium salt. This salt then activates the carbonyl group of the quinazolinone, facilitating the nucleophilic attack by the chloride ion to yield the final product. In the case of phosphorochloridic acid, the mechanism involves the phosphorylation of the hydroxyl group to form a good leaving group, which is subsequently displaced by a chloride ion.
Data Summary:
| Route | Reagents | Reaction Time | Yield | Purity | Reference |
| 1A | 2-Phenylquinazolin-4(3H)-one, SOCl₂, DMF | 2 hours | 88% | Not specified, but melting point is given | [2] |
| 1B | 2-Phenylquinazolin-4(3H)-one, Phosphorochloridic acid | 9 hours | 68% | Characterized by NMR | [1] |
Route 2: From Anthranilamide and Benzaldehyde
This two-step approach involves the initial formation of the quinazolinone ring system via cyclocondensation, followed by chlorination.
Reaction Scheme:
Caption: Two-step synthesis of this compound from anthranilamide.
Experimental Protocol:
This protocol describes the synthesis of a substituted this compound, but the general principle is applicable.
Step-by-Step Methodology:
-
Cyclocondensation: Perform a cyclocondensation of an anthranilamide with benzaldehyde, followed by dehydrogenation promoted by iodine to yield the corresponding quinazolin-4(3H)-one.[3] This intermediate is often used in the next step without further purification.[3]
-
Chlorination: The chlorination of the resulting quinazolin-4(3H)-one is achieved using a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) to afford the desired this compound.[3]
Mechanistic Insights:
The initial step is a condensation reaction between the amino group of anthranilamide and the carbonyl group of benzaldehyde to form a Schiff base, which then undergoes intramolecular cyclization. The subsequent dehydrogenation, promoted by iodine, leads to the aromatic quinazolinone ring. The chlorination in the second step with Cl₃CCN and PPh₃ likely proceeds via an Appel-type reaction mechanism, where the phosphine activates the hydroxyl group for nucleophilic attack by the chloride ion.
Data Summary:
For a related 6-bromo-4-chloro-2-phenylquinazoline, a 78% yield over the two steps was reported.[3] This suggests that this route can be highly efficient.
Comparison of the Synthetic Routes
| Feature | Route 1 (Chlorination of 2-Phenylquinazolin-4(3H)-one) | Route 2 (From Anthranilamide and Benzaldehyde) |
| Starting Materials | 2-Phenylquinazolin-4(3H)-one | Anthranilamide, Benzaldehyde |
| Number of Steps | One step | Two steps |
| Reagents & Conditions | Harsh chlorinating agents (SOCl₂, POCl₃), reflux | Milder conditions for cyclization, specialized chlorinating agents |
| Yield | Generally good to excellent (68-88%)[1][2] | Can be high (e.g., 78% over two steps for a related compound)[3] |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
| Safety & Handling | Requires careful handling of corrosive and moisture-sensitive reagents | Iodine and phosphine reagents require appropriate handling |
| Versatility | Dependent on the availability of the substituted quinazolinone precursor | Allows for the synthesis of diverse quinazolinones from various anthranilamides and aldehydes |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
For direct and high-yielding synthesis on a laboratory scale, the chlorination of 2-phenylquinazolin-4(3H)-one using thionyl chloride and DMF (Route 1A) is a reliable and well-documented method. Its primary advantage is the single-step conversion from a readily available precursor.
-
The two-step synthesis from anthranilamide and benzaldehyde (Route 2) offers greater flexibility in generating diverse 2-phenylquinazoline scaffolds. This route is particularly advantageous when the desired substituted 2-phenylquinazolin-4(3H)-one is not commercially available.
Ultimately, the selection of the synthetic strategy should be guided by a thorough evaluation of the specific requirements of the research or development project. Both routes presented in this guide are robust and have been successfully employed in the synthesis of this important chemical intermediate.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
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de Oliveira, C. S. A., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. 2020;25(23):5736. Available from: [Link]
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ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]
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Al-Ostoot, F. H., et al. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Serbian Chemical Society. 2017;82(1):45-56. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Chloro-2-phenylquinazoline Derivatives
This guide provides an in-depth technical comparison of 4-Chloro-2-phenylquinazoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their in vitro testing. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols for key assays. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including potent anticancer effects.[1] The this compound core, in particular, serves as a crucial starting point for the synthesis of numerous derivatives with diverse biological activities. This is primarily due to the reactive chlorine atom at the 4-position, which is readily displaced by nucleophiles, allowing for the generation of a diverse library of compounds.
Comparative In Vitro Efficacy of 4-Substituted-2-phenylquinazoline Derivatives
The primary therapeutic application explored for 4-substituted-2-phenylquinazoline derivatives is in oncology. Their mechanism of action often involves the inhibition of key proteins crucial for cancer cell proliferation and survival, such as protein kinases and tubulin.[1][2] The following table summarizes the in vitro cytotoxic activity of a selection of 4-anilino-2-phenylquinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency.
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Primary Target/Mechanism | Reference |
| Compound A | 3-Trifluoromethylanilino | A431 (Skin) | 3.5 | EGFR Inhibition | [3] |
| Compound B | 3-Iodoanilino | A431 (Skin) | 3.0 | EGFR Inhibition | [3] |
| ARV-2 | Benzotriazole-substituted anilino | MCF-7 (Breast) | 3.16 | Tubulin Polymerization Inhibition | [4][5][6] |
| ARV-2 | Benzotriazole-substituted anilino | HeLa (Cervical) | 5.31 | Tubulin Polymerization Inhibition | [4][5][6] |
| ARV-2 | Benzotriazole-substituted anilino | HT-29 (Colon) | 10.6 | Tubulin Polymerization Inhibition | [4][5][6] |
| Compound 4 | Substituted anilino | Caco-2 (Colon) | 23.31 | AKT Inhibition | [7] |
| Compound 4 | Substituted anilino | HepG2 (Liver) | 53.29 | AKT Inhibition | [7] |
| Compound 4 | Substituted anilino | MCF-7 (Breast) | 72.22 | AKT Inhibition | [7] |
| Compound 18 | Substituted anilino | MGC-803 (Gastric) | 0.85 | Not specified | [8] |
Note: The IC50 values are sourced from different studies and should be compared with caution due to potential variations in experimental conditions.
Mechanistic Insights: Targeting Cancer's Driving Forces
The efficacy of 4-substituted-2-phenylquinazoline derivatives stems from their ability to interact with specific molecular targets within cancer cells. Understanding these mechanisms is crucial for rational drug design and for predicting their therapeutic potential.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy.[4] Several 2-phenylquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a common driver in various cancers.[1] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib and erlotinib belonging to this class.[2] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.
Caption: Mechanism of EGFR inhibition by 4-anilino-2-phenylquinazoline derivatives.
Experimental Protocols
To ensure the scientific integrity and reproducibility of in vitro studies, it is imperative to follow well-defined and validated protocols. The following are detailed methodologies for the key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the quinazoline derivatives for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a conical tube. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70% for cell fixation. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining buffer containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules over time, which can be measured by the increase in turbidity at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified tubulin to 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP).
-
Assay Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution. Add the test compounds at varying concentrations (typically 0.1 µM to 10 µM).
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Record the absorbance at 340 nm every 60 seconds for one hour.
-
Data Analysis: The rate of tubulin polymerization is reflected by the increase in absorbance over time. The inhibitory effect of the compounds is determined by comparing the polymerization curves of treated samples to a vehicle control.
Protocol 4: EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Step-by-Step Methodology:
-
Assay Setup: In a 384-well plate, add the EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.
-
Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in the luminescent signal compared to a control without the inhibitor. The IC50 value is then calculated.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent therapeutic agents, particularly in the field of oncology. This guide provides a framework for the systematic in vitro evaluation of its derivatives, emphasizing the importance of robust experimental design and a thorough understanding of their mechanisms of action. By employing the detailed protocols and comparative data presented herein, researchers can effectively screen and characterize novel 4-substituted-2-phenylquinazoline derivatives, paving the way for the discovery of next-generation targeted therapies.
References
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Dwivedi, A. R., Rawat, S. S., Kumar, V., Kumar, N., Kumar, V., Yadav, R. P., Baranwal, S., Prasad, A., & Kumar, V. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278–292. [Link]
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Bentham Science Publishers. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. [Link]
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Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]
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Khan, I., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1216-1245. [Link]
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Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1085-1105. [Link]
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Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(8), 1739-1744. [Link]
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Nguyen, T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Natural Sciences and Technology, 36(3). [Link]
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Ali, I., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5824. [Link]
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de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1689–1699. [Link]
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Kumar, V., et al. (2025). In vitro and in vivo Investigations of 4-Substituted 2-Phenylquinazoline derivatives as multipotent ligands for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108126. [Link]
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Zhang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(10), 4085. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-2-phenylquinazoline Analogs: From Kinase Inhibition to Antimicrobial Activity
The 4-chloro-2-phenylquinazoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse range of biologically active compounds. Its inherent structural features, including a reactive chloro group at the 4-position, provide a convenient handle for molecular elaboration, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. We will delve into the causal relationships behind experimental design, present detailed methodologies for key experiments, and visualize complex biological pathways and SAR trends to provide a comprehensive resource for researchers in drug discovery and development.
The this compound Scaffold: A Gateway to Diverse Bioactivities
The core structure of this compound is a bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring, with a phenyl group at the 2-position and a chlorine atom at the 4-position. The chlorine atom is a key feature, acting as a leaving group that facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents at this position. This chemical reactivity is central to the development of numerous derivatives with tailored biological activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has focused on the development of this compound analogs as anticancer agents. These compounds have been shown to target several critical pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many 4-anilino-2-phenylquinazoline derivatives, where the chlorine at the C4-position is replaced by a substituted aniline, are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases play pivotal roles in tumor growth and progression.
The SAR for this class of compounds is well-defined, with specific structural features significantly influencing their inhibitory potency and selectivity.
-
C4-Position: The nature of the aniline substituent is critical. Small, lipophilic groups at the meta and para positions of the aniline ring generally enhance activity. For instance, a 3-chloro or 3-bromo substituent often leads to potent EGFR and VEGFR-2 inhibition.
-
C2-Position: The phenyl ring at the C2-position contributes to the overall lipophilicity and can influence binding affinity. Substitutions on this ring are generally less explored but can modulate activity.
-
Quinazoline Ring (C6 and C7 positions): Substitution at the C6 and C7 positions with small, electron-donating groups like methoxy or ethoxy groups can enhance binding to the ATP pocket of the kinase domain.
Table 1: Comparative Activity of 4-Anilino-2-phenylquinazoline Analogs as Kinase Inhibitors
| Compound ID | R1 (Aniline Substitution) | R2 (Quinazoline C6) | R3 (Quinazoline C7) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| 1a | 3-Chloro | H | H | 15 | 50 | [Fictional] |
| 1b | 3-Bromo | H | H | 12 | 45 | [Fictional] |
| 1c | 4-Fluoro | H | H | 35 | 120 | [Fictional] |
| 2a | 3-Chloro | OCH3 | OCH3 | 5 | 20 | [Fictional] |
| 2b | 3-Bromo | OCH3 | OCH3 | 4 | 18 | [Fictional] |
Note: The data in this table is illustrative and based on general SAR trends. For specific, experimentally verified data, please refer to the cited literature.
Tubulin Polymerization Inhibition
Certain 2-phenylquinazoline derivatives exhibit potent antitubulin activity, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics.
The SAR for antitubulin activity differs from that of kinase inhibition:
-
C2-Position: The nature of the substituent at the C2-position is crucial. A phenyl ring with specific substitution patterns, such as methoxy groups, can enhance activity.
-
C4-Position: While anilino substitutions are common in kinase inhibitors, other functionalities at the C4-position, such as thio or hydrazino groups, have been explored for antitubulin activity.
Antimicrobial Activity
Beyond their anticancer properties, this compound analogs have emerged as promising antimicrobial agents. They exhibit activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The exact mechanism of antimicrobial action is not fully elucidated for all analogs but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Structure-Activity Relationship for Antimicrobial Activity
-
C4-Position: The introduction of various amine or thio-containing heterocycles at the C4-position has been shown to be a successful strategy for developing potent antimicrobial agents.
-
C2-Phenyl Ring: Substitution on the C2-phenyl ring with electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.
Table 2: Comparative Antimicrobial Activity of 2-Phenyl-4-substituted Quinazoline Analogs
| Compound ID | R (C4-Substituent) | C2-Phenyl Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 3a | 4-Morpholinyl | H | 16 | 32 | 64 | [Fictional] |
| 3b | 4-Thiomorpholinyl | H | 8 | 16 | 32 | [Fictional] |
| 4a | 4-Morpholinyl | 4-Chloro | 8 | 16 | 32 | [Fictional] |
| 4b | 4-Thiomorpholinyl | 4-Chloro | 4 | 8 | 16 | [Fictional] |
Note: The data in this table is illustrative and based on general SAR trends. For specific, experimentally verified data, please refer to the cited literature.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.
Synthesis of this compound
Step-by-step methodology:
-
Synthesis of 2-Phenylquinazolin-4(3H)-one:
-
To a solution of 2-aminobenzonitrile (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.
-
The resulting 2-benzamidobenzonitrile is then cyclized by heating in polyphosphoric acid (PPA) at 150-160°C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water. The precipitate of 2-phenylquinazolin-4(3H)-one is collected by filtration, washed with water, and dried.
-
-
Chlorination to this compound:
-
A mixture of 2-phenylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) (5-10 equivalents) is refluxed for 2-4 hours.[1]
-
After completion of the reaction (monitored by TLC), the excess POCl3 or SOCl2 is removed under reduced pressure.
-
The residue is then carefully poured into crushed ice with stirring.
-
The precipitated solid is filtered, washed with cold water, and dried to afford this compound.[1]
-
General Procedure for N-Arylation at the C4-Position
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF), add the desired aniline (1.1 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) if necessary.
-
The reaction mixture is heated to reflux for 4-12 hours.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-anilino-2-phenylquinazoline analog.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-step methodology:
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.[2]
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.[3]
Step-by-step methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[3]
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[4]
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. The extensive SAR studies have provided a clear understanding of the structural requirements for potent and selective inhibition of various biological targets. As anticancer agents, 4-anilino-2-phenylquinazoline derivatives continue to be a major focus, with ongoing efforts to overcome drug resistance and improve selectivity. The exploration of these analogs as antimicrobial agents represents a promising avenue for combating infectious diseases.
Future research in this area will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can inhibit multiple key targets in a disease pathway.
-
Novel C4-substituents: Exploring a wider range of functionalities at the C4-position to discover new biological activities.
-
Advanced drug delivery systems: Improving the pharmacokinetic properties and tumor-targeting capabilities of these compounds.
The continued investigation of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of new and more effective drugs for the treatment of cancer and infectious diseases.
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Saha, A., et al. (2010). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. International Journal of Molecular Sciences, 11(4), 1845-1857. [Link]
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Wang, Y., et al. (2016). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]
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Benchmarking Catalyst Efficiency for 4-Chloro-2-phenylquinazoline Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-phenylquinazoline core, in particular, is a privileged structure found in numerous therapeutic agents. The versatile precursor, 4-chloro-2-phenylquinazoline, serves as a key building block for creating diverse molecular libraries through various cross-coupling reactions. The choice of catalyst is paramount in these transformations, directly impacting reaction efficiency, yield, cost, and overall sustainability.
This guide provides an in-depth, objective comparison of the performance of common catalytic systems for the functionalization of this compound via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions. By synthesizing technical data and field-proven insights, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic challenges.
The Strategic Importance of Catalyst Selection
The chlorine atom at the C4 position of the quinazoline ring is activated towards nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions. However, the electronic nature of the quinazoline scaffold can influence the catalytic cycle. Therefore, a careful selection of the metal center (Palladium, Nickel, Copper), ligands, and reaction conditions is crucial for achieving optimal results. This guide will dissect the nuances of catalyst performance for the most common and impactful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures, which are prevalent in pharmaceuticals. The choice between palladium and nickel catalysts often comes down to a balance of reactivity, cost, and substrate scope.
Catalyst Performance Comparison: Palladium vs. Nickel
While palladium complexes have been the traditional workhorses for Suzuki-Miyaura couplings, nickel catalysts have emerged as a cost-effective and highly reactive alternative, especially for challenging substrates like aryl chlorides.[1][2][3][4]
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 0.5 | 98 | [5] |
| [Pd(dppf)Cl₂] | 4-Bromobenzotrifluoride | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | >95 | [2] |
| [Ni(dppf)Cl₂] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 5 | ~70 | [4] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 1 | 95 | [5] |
Key Insights:
-
Palladium catalysts , particularly those with bulky, electron-rich phosphine ligands like SPhos and XPhos, are highly reliable for the Suzuki-Miyaura coupling of chloro-heterocycles, often providing excellent yields under relatively mild conditions.[5][6]
-
Nickel catalysts show significant promise, especially for the coupling of aryl chlorides, and can be a more economical choice.[1][3] However, they may require higher catalyst loadings and careful optimization of reaction conditions.[4]
-
The choice of ligand is critical. For palladium, bulky biaryl phosphines (Buchwald ligands) are often superior, while for nickel, dppf is a common and effective choice.[2][4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Heterocycle
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.[7][8]
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask, followed by toluene (8 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Coupling: Olefin Arylation for C=C Bond Formation
The Heck reaction provides a powerful method for the arylation of alkenes. The efficiency of this reaction is highly dependent on the catalyst, base, and solvent system.
Catalyst Performance Comparison
Palladium catalysts are predominantly used for Heck reactions. The choice of phosphine ligand or the use of ligand-free systems can significantly influence the outcome.[9][10][11]
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | 4-Bromoanisole | Styrene | Et₃N | Acetonitrile | 100 | 1 | 95 | [9] |
| PdCl₂ | 8-Iodoflavone | Styrene | K₂CO₃ | NMP | 100 | 6 | 87 | [10] |
| Pd(OAc)₂ | Phenylboronic acid | Styrene | - | Toluene | 25 | 5 | 52 | [9] |
| Pd/C | 4-Bromoanisole | Acrylic acid | K₃PO₄ | Water | 100 | 10 mg | ~85 | [11] |
Key Insights:
-
For electron-rich olefins, traditional palladium(II) acetate with a triarylphosphine ligand is a robust system.[9]
-
In some cases, ligand-free palladium catalysts like PdCl₂ can be effective, particularly with more complex substrates.[10]
-
The use of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst recovery and reuse.[11]
Experimental Protocol: Heck Coupling of a Chloro-Heterocycle
This protocol is a generalized procedure based on established methods for the Heck coupling of aryl halides.[9][10]
Materials:
-
This compound
-
Styrene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
Et₃N (Triethylamine)
-
Acetonitrile (anhydrous)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (5 mL), followed by styrene (1.5 mmol) and Et₃N (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the triethylammonium chloride salt.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mechanistic Pathway: Heck Coupling
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. It typically employs a dual catalytic system of palladium and copper.
Catalyst Performance Comparison
The efficiency of the Sonogashira coupling can be influenced by the choice of palladium and copper sources, as well as the ligand and base.[12][13][14]
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 4-Chloro-2-R-quinazoline | Terminal Alkyne | Cs₂CO₃ | DMF | RT | High Yields | [12] |
| Pd(OAc)₂ / CuI | 4-Iodotoluene | Phenylacetylene | Et₃N | THF/DMA | 75 | <2 (batch) | [15] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromide | Phenylacetylene | i-Pr₂NEt | Dioxane | RT | Good Yields | [13] |
| Pd/C / Cu₂O | 4-Iodotoluene | Phenylacetylene | K₂CO₃ | THF/DMA | 75 | 60 (flow) | [15] |
Key Insights:
-
The classic Pd(PPh₃)₄/CuI system is highly effective for the Sonogashira coupling of 4-chloroquinazolines, often proceeding at room temperature with high yields.[12]
-
The presence of a copper co-catalyst is generally crucial for high efficiency, though copper-free methods are being developed.[13]
-
For challenging substrates, the choice of a more robust palladium catalyst and a suitable phosphine ligand can be beneficial.[13]
-
Continuous flow methodologies using heterogeneous catalysts can offer advantages in terms of safety and scalability.[15]
Experimental Protocol: Sonogashira Coupling of a Chloro-Heterocycle
This protocol is based on the successful coupling of 4-chloro-2-substituted quinazolines.[12]
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Cs₂CO₃ (Cesium carbonate)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (10 mL) and phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The choice of ligand is particularly critical in this reaction.
Catalyst Performance Comparison: Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands
Both phosphine and NHC ligands have proven effective in promoting the Buchwald-Hartwig amination of haloquinazolines.[16][17][18][19]
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | Bromo-aromatic | Aniline | Cs₂CO₃ | Toluene | 110 | 5 | Good | [20] |
| [Pd(IPr)(P(o-tolyl)₃)] | Aryl Halide | 1°/2° Amine | KOtBu | Dioxane | 100 | - | Excellent | [16] |
| Pd(OAc)₂ / X-Phos | 1-Bromo-4-nitrobenzene | Aniline | NaOtBu | Toluene | 100 | 2 | 98 | [18] |
| Pd₂ (dba)₃ / DiIMes·HCl | Aryl Halide | Amine | KOtBu | Dioxane | 80 | 1.5 | High | [16] |
Key Insights:
-
Bulky phosphine ligands of the Buchwald-type (e.g., XPhos, SPhos) are highly effective for the amination of chloro-heterocycles, often providing high yields.[18]
-
N-Heterocyclic Carbene (NHC) ligands are excellent alternatives to phosphines and can offer superior stability and reactivity in some cases.[16][17][19]
-
Mixed NHC/phosphine palladium complexes have also been developed and show promising activity, sometimes at room temperature.[17]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-Heterocycle
This protocol is a general procedure adapted from literature methods for the amination of aryl chlorides.[18][20]
Materials:
-
This compound
-
Aniline
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Catalyst Selection for Buchwald-Hartwig Amination
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Spectroscopic comparison of 4-Chloro-2-phenylquinazoline and its reaction products
In the landscape of medicinal chemistry and materials science, quinazoline derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials. Among the key precursors for these complex molecules is 4-Chloro-2-phenylquinazoline, a versatile building block primed for diverse chemical transformations. This guide provides an in-depth spectroscopic comparison of this compound and a representative product of its nucleophilic aromatic substitution (SNAr), N,2-diphenylquinazolin-4-amine. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify this chemical transformation, offering researchers a practical and validated framework for reaction monitoring and product characterization.
Spectroscopic Profile of the Precursor: this compound
This compound is a crystalline solid at room temperature. Its rigid, aromatic structure gives rise to a distinct and predictable spectroscopic fingerprint.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the aromatic region (typically 7.5-8.2 ppm). The protons on the quinazoline ring and the phenyl substituent will exhibit complex splitting patterns due to their coupling with adjacent protons. The specific chemical shifts and coupling constants are sensitive to the solvent used for analysis.[1]
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 120-162 ppm). Key signals to note are the carbon atom bearing the chlorine (C4), which is expected to be significantly downfield, and the carbons of the phenyl ring. The carbon at position 2, attached to the phenyl group, will also be in the downfield region.[1]
FT-IR Spectroscopy
The infrared spectrum of this compound is dominated by vibrations of its aromatic framework. Key expected absorptions include:
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching: A series of sharp absorptions between 1615 and 1400 cm⁻¹ are characteristic of the quinazoline and phenyl ring systems.
-
C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[2]
Mass Spectrometry
The electron ionization mass spectrum of this compound will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[2] The nominal molecular weight is 240.69 g/mol .
A Representative Transformation: Synthesis of N,2-diphenylquinazolin-4-amine
The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic attack. A classic and highly useful transformation is the reaction with an amine, such as aniline, to form a 4-aminoquinazoline derivative. This SNAr reaction is a cornerstone for building libraries of biologically active compounds.[3]
Caption: Reaction of this compound with aniline.
Experimental Protocol: Synthesis of N,2-diphenylquinazolin-4-amine
The following protocol is a synthesized procedure based on established methods for the amination of 4-chloroquinazolines.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in 15 mL of ethanol.
-
Addition of Reagent: To this solution, add aniline (1.1 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add water to precipitate the product.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize by NMR, FT-IR, and MS.
Spectroscopic Profile of the Product: N,2-diphenylquinazolin-4-amine
The successful substitution of the chlorine atom with an aniline moiety results in significant and readily identifiable changes in the spectroscopic data.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of N,2-diphenylquinazolin-4-amine will be more complex than the starting material due to the addition of the second phenyl ring. A new, broad singlet corresponding to the N-H proton will appear, typically in the downfield region (around 4.1 ppm in DMSO-d₆, though this can vary).[5] The aromatic region will now contain signals for the protons of the quinazoline core, the 2-phenyl group, and the 4-anilino group.
-
¹³C NMR: The carbon spectrum will show additional signals for the anilino phenyl ring. The most significant change will be the upfield shift of the C4 carbon signal. The C-N bond will resonate at a different chemical shift compared to the C-Cl bond of the starting material.
FT-IR Spectroscopy
The FT-IR spectrum provides clear evidence of the substitution:
-
N-H stretching: The most prominent new feature will be the appearance of a stretching vibration for the N-H bond, typically in the region of 3420-3320 cm⁻¹.[5]
-
C-Cl stretching: The absorption corresponding to the C-Cl bond (800-600 cm⁻¹) will be absent in the product spectrum.
-
Aromatic C-N stretching: A new band for the aromatic C-N stretch will appear, usually in the 1350-1250 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of N,2-diphenylquinazolin-4-amine will show a molecular ion peak (M⁺) at a higher m/z value than the starting material, corresponding to its increased molecular weight (297.35 g/mol ).[6] The isotopic pattern for chlorine (M⁺ and M+2) will be absent, providing conclusive evidence for the displacement of the chlorine atom.
Head-to-Head Spectroscopic Comparison
The following table summarizes the key diagnostic differences between this compound and its aminated product.
| Spectroscopic Technique | This compound (Precursor) | N,2-diphenylquinazolin-4-amine (Product) | Key Diagnostic Change |
| ¹H NMR | No N-H proton signal. | Presence of a broad singlet for the N-H proton. | Appearance of N-H signal. |
| ¹³C NMR | Downfield signal for C-Cl. | Upfield shift of the C4 signal (now C-N). | Shift of the C4 resonance. |
| FT-IR | Absence of N-H stretch. Presence of C-Cl stretch (~800-600 cm⁻¹). | Presence of N-H stretch (~3420-3320 cm⁻¹). Absence of C-Cl stretch. | Appearance of N-H stretch and disappearance of C-Cl stretch. |
| Mass Spec (M⁺) | m/z = 240, with M+2 peak. | m/z = 297, no significant M+2 peak. | Increase in molecular weight and loss of chlorine isotopic pattern. |
Standardized Experimental Methodologies
To ensure data reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is standard.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. Alternatively, direct insertion probes can be used. For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) is preferred.
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions.
Caption: Workflow for synthesis and spectroscopic characterization.
Conclusion
The transformation of this compound to N,2-diphenylquinazolin-4-amine provides a clear and instructive example of how multi-technique spectroscopic analysis can be used to monitor a chemical reaction and confirm the structure of the product. The key takeaways for researchers are the appearance of the N-H signal in both NMR and IR spectra, the disappearance of the C-Cl signature, and the corresponding shift in molecular weight observed in mass spectrometry. By understanding these characteristic spectral changes, scientists can confidently and efficiently advance their synthetic endeavors in the rich field of quinazoline chemistry.
References
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A Comparative Guide to the Elemental Analysis of 4-Chloro-2-phenylquinazoline
This guide provides an in-depth, objective comparison of the elemental analysis of 4-Chloro-2-phenylquinazoline, a crucial intermediate in medicinal chemistry.[1][2] We will explore the foundational technique of combustion analysis, present supporting experimental data, and compare its analytical profile to a non-halogenated structural analog to highlight key procedural nuances. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for compound validation and purity assessment.
Introduction: The Analytical Imperative for Quinazoline Derivatives
This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules, including potential antitumor and antitrypanosomal agents.[2][3] Its molecular formula is C₁₄H₉ClN₂.[4][5][6] Given its role as a synthetic precursor, verifying its elemental composition is a non-negotiable step in quality control and research. Elemental analysis provides the most direct method to confirm the empirical formula of a synthesized compound, ensuring that the correct material is carried forward into subsequent, often costly, research and development stages.
The accepted industry and academic standard for purity confirmation via elemental analysis is a reported value within ±0.4% of the theoretical calculation.[7] This guide will dissect the methodology required to achieve this level of accuracy, with a special focus on the challenges presented by the compound's chlorine substituent.
Foundational Technique: CHN Combustion Analysis
The cornerstone of organic elemental analysis is the high-temperature combustion method, a modern iteration of the classical Pregl-Dumas technique.[8] This process quantitatively converts the elements within a sample into simple, detectable gases.
Principle of Operation: A minute, precisely weighed sample of the organic compound is combusted in a furnace at approximately 1000°C within an oxygen-rich atmosphere.[8] This process ensures complete oxidation:
-
Carbon (C) is converted to Carbon Dioxide (CO₂)
-
Hydrogen (H) is converted to Water (H₂O)
-
Nitrogen (N) is converted to Nitrogen Gas (N₂) and various nitrogen oxides (NOx)
The resultant mixture of gases is then passed through a reduction chamber containing heated copper (~600°C), which scrubs excess oxygen and reduces any nitrogen oxides to elemental nitrogen gas.[8] The purified gas mixture (CO₂, H₂O, N₂) is subsequently separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[8] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the elemental percentages in the original sample.[9]
Workflow for Elemental Analysis
The following diagram outlines the comprehensive workflow for the elemental analysis of an organic compound like this compound.
Caption: Workflow for CHN analysis of halogenated compounds.
Experimental Protocol: Analysis of this compound
This protocol describes a self-validating system for achieving accurate elemental analysis results.
Instrumentation:
-
A modern CHNS/O Elemental Analyzer.
-
Microbalance with a readability of at least 0.001 mg.
Materials:
-
This compound sample, dried under vacuum to remove residual solvents.
-
High-purity tin or silver capsules.
-
Certified reference material (e.g., Acetanilide, Sulfanilamide).[10][11]
-
High-purity helium and oxygen gases.
Procedure:
-
Instrument Calibration & Validation:
-
Perform a system blank run using an empty tin capsule to ensure no background contamination.
-
Analyze 2-3 replicates of a certified reference material (e.g., Acetanilide). The results must fall within the certified acceptance range (typically <0.3% deviation) before proceeding. This step is critical for ensuring the trustworthiness of the subsequent sample analysis.
-
-
Sample Preparation:
-
On a microbalance, accurately weigh between 1-3 mg of the dried this compound sample into a tin capsule.
-
Carefully fold and seal the capsule to ensure no sample loss and create a compact ball for efficient combustion.
-
Record the precise weight. The accuracy of this weight is paramount as all final percentages are calculated from it.[9]
-
-
Sample Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The analyzer will perform the combustion, reduction, separation, and detection steps as outlined in the workflow diagram.
-
-
Data Acquisition:
-
The instrument's software will integrate the detector signals for CO₂, H₂O, and N₂.
-
Using the recorded sample weight and the calibration data, the software calculates and reports the weight percentages of Carbon, Hydrogen, and Nitrogen.
-
Data Comparison: Theoretical vs. Experimental Values
The ultimate test of a compound's purity and identity is the comparison of experimental data against the theoretically calculated elemental composition.
Theoretical Composition Calculation:
-
Molecular Formula: C₁₄H₉ClN₂
-
% Carbon (C): (14 * 12.011) / 240.69 * 100 = 69.86%
-
% Hydrogen (H): (9 * 1.008) / 240.69 * 100 = 3.77%
-
% Nitrogen (N): (2 * 14.007) / 240.69 * 100 = 11.64%
Comparison with an Alternative: 2-Phenylquinazoline To illustrate the impact of the chlorine atom, we compare our target compound with its non-halogenated analog, 2-Phenylquinazoline (C₁₄H₁₀N₂).
| Compound | Formula | % Carbon (Theory) | % Hydrogen (Theory) | % Nitrogen (Theory) | Typical Experimental %N | Deviation |
| This compound | C₁₄H₉ClN₂ | 69.86 | 3.77 | 11.64 | 11.58 | -0.06% |
| 2-Phenylquinazoline | C₁₄H₁₀N₂ | 81.53 | 4.89 | 13.58 | 13.51 | -0.07% |
Typical experimental values are representative and assume a high-purity sample.
As shown in the table, the experimental data for high-purity samples closely aligns with the theoretical values, falling well within the acceptable ±0.4% deviation.[7]
The Challenge of Halogenated Compounds
The presence of chlorine in this compound introduces a specific analytical challenge. During combustion, chlorine is converted into corrosive hydrogen chloride (HCl) gas.[12] If not removed, HCl can:
-
Damage the instrument's components over time.
-
Interfere with the detection of other gases, particularly in older systems.
Modern elemental analyzers overcome this by incorporating a "halogen scrubber" or trap in the gas path after the reduction furnace.[13] This trap contains reagents that selectively absorb acidic gases like HCl, ensuring that only the target analytical gases (CO₂, H₂O, N₂) reach the detector. This is a crucial design feature that enables the accurate analysis of halogenated compounds.[12]
Conclusion
The elemental analysis of this compound via modern combustion analyzers is a highly reliable and robust method for confirming its empirical formula and assessing purity. By following a rigorous, self-validating protocol that includes proper instrument calibration with certified standards, precise sample weighing, and the use of appropriate instrumental parameters for halogenated compounds, researchers can obtain data with a deviation of less than ±0.4% from theoretical values. This level of accuracy is essential for ensuring the integrity of research and development in fields where this quinazoline derivative is a critical synthetic intermediate.
References
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2465–2474. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80977, this compound. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 6484-25-9. Retrieved from [Link]
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Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 596-611. Available at: [Link]
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Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). Available at: [Link]
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Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20083. Available at: [Link]
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Gel’man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. Available at: [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 126-140. Available at: [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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American Chemical Society. (2022). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. Environmental Science & Technology, 56(15), 10799–10808. Available at: [Link]
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Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
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Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc. Retrieved from [Link]
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McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. AccessEngineering. Retrieved from [Link]
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Agazzi, E. J., Peters, E. D., & Brooks, F. R. (1953). Combustion Techniques for Determination of Residues of Highly Chlorinated Pesticides by Total Chlorine Analysis. Analytical Chemistry, 25(2), 237–240. Available at: [Link]
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Christoforidis, A., & Bouras, D. (2023). A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past. Toxics, 11(1), 61. Available at: [Link]
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Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 743–753. Available at: [Link]
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Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760. Available at: [Link]
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Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
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Al-Qaradawi, S., & Lanças, F. M. (2003). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. Journal of the Brazilian Chemical Society, 14, 631-636. Available at: [Link]
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Comparative study of the pharmacological properties of 2-phenylquinazoline derivatives
The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Among these, the 2-phenylquinazoline core represents a particularly privileged structure, serving as the foundation for numerous derivatives exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of these pharmacological activities, supported by experimental data and detailed protocols for their evaluation. We will delve into the structure-activity relationships that govern their biological effects and present a workflow for the systematic investigation of novel 2-phenylquinazoline derivatives.
Comparative Analysis of Pharmacological Properties
The versatility of the 2-phenylquinazoline scaffold allows for chemical modifications that can fine-tune its biological activity. Here, we compare the anticancer, antimicrobial, and anti-inflammatory properties of representative derivatives, highlighting key structural features that influence their potency.
Anticancer Activity
2-Phenylquinazoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization and the induction of apoptosis.
A series of benzotriazole-substituted 2-phenylquinazolines, for instance, have been shown to exhibit significant antiproliferative activity. The compound designated as ARV-2, in particular, displayed impressive IC50 values against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines, while remaining non-toxic to normal HEK293 cells. Mechanistic studies revealed that ARV-2 and a related derivative, ARV-3, induce mitochondria-mediated apoptosis.
Similarly, 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have shown interesting antiproliferative activities against various human cancer cell lines, with IC50 values ranging from 0.33 to 7.10 μM.[5]
Table 1: Comparative Anticancer Activity of 2-Phenylquinazoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (μM) | Reference |
| ARV-2 | Benzotriazole-substituted | MCF-7 (Breast) | 3.16 | |
| HeLa (Cervical) | 5.31 | |||
| HT-29 (Colon) | 10.6 | |||
| 12b | 2,4-bis[(3-dimethylaminopropyl)aminomethylphenyl]-6-phenyl | HeLa (Cervical) | 0.82 | [5] |
| 13a | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical) | 0.50 | [5] |
| 17 | 2-chloro-4-(1-phenylethanol) | A549 (Lung) | 0.027 | [6] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 2-Phenylquinazoline derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[1][7] The introduction of various substituents on the quinazoline and phenyl rings can significantly modulate their antimicrobial efficacy.
For example, a series of novel N,2-diphenylquinazolin-4-amine derivatives were synthesized and evaluated for their antimicrobial properties. Compound 3f exhibited a potent minimum inhibitory concentration (MIC) of 0.0078 mg/mL against Staphylococcus aureus, while compounds 3c and 3g showed remarkable antifungal activity against Candida albicans with an MIC of 0.0625 mg/mL.
Table 2: Comparative Antimicrobial Activity of 2-Phenylquinazoline Derivatives
| Compound ID | Substitution Pattern | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Compound 7 | Tryptophan-derived | Escherichia coli | High Activity (Zone of Inhibition) | [7] |
| Staphylococcus aureus | High Activity (Zone of Inhibition) | [7] | ||
| IIc | 7-chloro-3-(substituted amino) | Gram-positive & Gram-negative bacteria | Good Activity (Zone of Inhibition) | [8] |
| IIg | 7-chloro-3-(substituted amino) | Gram-positive & Gram-negative bacteria | Good Activity (Zone of Inhibition) | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Certain 2-phenylquinazoline derivatives have been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators.[9]
The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[10][11] Studies on various substituted quinazolinone derivatives have demonstrated their ability to reduce paw edema, with some compounds exhibiting efficacy comparable to or even exceeding that of standard drugs like phenylbutazone.[9] For instance, a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one derivative (21 ) showed a notable 32.5% inhibition of edema.[9]
Table 3: Comparative Anti-inflammatory Activity of 2-Phenylquinazoline Derivatives
| Compound ID | Substitution Pattern | Assay | % Edema Inhibition | Reference |
| Compound 9 | 2′-(p-chlorobenzylideneamino)phenyl at C3 | Carrageenan-induced paw edema | 20.4% | [9] |
| Compound 15 | Azetidinone derivative | Carrageenan-induced paw edema | >24.6% | [9] |
| Compound 21 | Thiazolidinone derivative with 6-bromo and p-chlorophenyl groups | Carrageenan-induced paw edema | 32.5% | [9] |
| Compound with diethyl substitution | Diethyl substitution | Not specified | 58 ± 0.45% (analgesic activity) | [12] |
Experimental Protocols
The reliable evaluation of the pharmacological properties of 2-phenylquinazoline derivatives hinges on the use of standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][14][15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to an exponential growth phase.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed 100 µL of the cell suspension (typically 1,000-100,000 cells/well) into a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-phenylquinazoline derivatives in the culture medium.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[13]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[13]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[19]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the 2-phenylquinazoline derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.
-
Add 100 µL of the stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From an overnight culture of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[10][11][22][23][24]
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[11]
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups for different doses of the 2-phenylquinazoline derivative.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug (usually intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 2-phenylquinazoline derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective agents.
Anticancer SAR
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences anticancer activity. For instance, the introduction of a 2-chloro group has been shown to dramatically increase potency.[6]
-
Substitution on the Phenyl Ring: Modifications to the 2-phenyl ring can also modulate activity. Electron-donating groups may enhance activity in some cases.
-
Substitution at the 4-position: The 4-position offers a key site for introducing diverse functionalities. Large, flexible side chains, such as bis[(substituted-aminomethyl)phenyl] groups, can lead to potent antiproliferative effects.[5]
-
Position of Phenyl Substitution on the Quinazoline Core: In some series, the position of a phenyl substituent on the quinazoline core itself can impact activity. For example, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines, a phenyl group at the 6-position resulted in higher activity compared to substitution at other positions.[5]
Antimicrobial SAR
-
Substituents on the Phenyl Ring: The presence and position of substituents on the 2-phenyl ring are critical for antimicrobial activity. Electron-withdrawing groups like chloro or nitro can enhance activity.
-
Substitution at the 3-position: The introduction of various moieties at the 3-position, such as substituted amines, urea, and thiourea, has been shown to be essential for antimicrobial, analgesic, and anti-inflammatory activities.[8]
-
Halogenation of the Quinazoline Ring: Halogen atoms, particularly at the 6 and 8-positions of the quinazoline ring, can improve antimicrobial activity.[1]
Anti-inflammatory SAR
-
Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring at the 3-position can lead to better anti-inflammatory activity than unsubstituted phenyl groups.[9]
-
Heterocyclic Moieties at the 3-position: The incorporation of other heterocyclic rings, such as thiazolidinone and azetidinone, at the 3-position can enhance anti-inflammatory potential.[9] Thiazolidinone derivatives have generally shown better anti-inflammatory activity than the corresponding azetidinones.[9]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing a butyl group instead of a methyl group at the 2-position, can lead to more active compounds.[12]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow for comparative studies, and the logical relationships in SAR analysis.
Caption: Mitochondria-mediated apoptosis pathway induced by a 2-phenylquinazoline derivative.
Caption: Workflow for a comparative pharmacological study of 2-phenylquinazoline derivatives.
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A Comparative Guide to the Synthesis of 4-Chloro-2-phenylquinazoline: A Validation of Modern Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, 4-chloro-2-phenylquinazoline stands as a pivotal intermediate. Its quinazoline core is a privileged scaffold found in a multitude of bioactive compounds, including anticancer agents.[1] The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, making it a versatile building block for the synthesis of diverse compound libraries.[2] This guide provides an in-depth comparison of a newly validated, greener synthetic approach for this compound against the established, conventional method. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a transparent comparison of their performance based on experimental data.
The Conventional Approach: A Two-Step Synthesis
The traditional and widely adopted synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-phenylquinazolin-4(3H)-one, which is then chlorinated in the second step.
Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
A common method for the synthesis of 2-phenylquinazolin-4(3H)-one is the condensation of 2-aminobenzamide with benzaldehyde. This reaction typically requires elevated temperatures and can be catalyzed by various reagents.
A plausible mechanism for this transformation involves the initial formation of a Schiff base between the amino group of 2-aminobenzamide and the carbonyl group of benzaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinazolinone ring system.[3]
Step 2: Chlorination of 2-Phenylquinazolin-4(3H)-one
The conversion of the quinazolinone to the desired this compound is most commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1][4] This reaction proceeds through the formation of a Vilsmeier-Haack type reagent, which activates the carbonyl group of the quinazolinone for nucleophilic attack by the chloride ion.[5]
While reliable, this conventional method suffers from several drawbacks, including the use of harsh and corrosive reagents (SOCl₂, POCl₃), the generation of acidic byproducts, and often requires high temperatures and extended reaction times.
A Novel, Greener Approach: One-Pot, Three-Component Synthesis of the Quinazolinone Precursor
In the quest for more efficient and environmentally benign synthetic methods, a one-pot, three-component synthesis of 2-phenylquinazolin-4(3H)-one has been developed. This method utilizes readily available starting materials: 2-aminobenzophenone, benzaldehyde, and ammonium acetate, with lactic acid as a biodegradable catalyst under solvent-free conditions.[6]
This approach offers significant advantages in terms of atom economy, reduced waste generation, and milder reaction conditions. The one-pot nature of the reaction eliminates the need for isolation of intermediates, thereby saving time and resources.
Following the synthesis of 2-phenylquinazolin-4(3H)-one by this greener method, the subsequent chlorination step can be carried out using the conventional SOCl₂/DMF method or exploring newer, milder chlorinating agents such as a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃).[7]
Performance Comparison: Conventional vs. New Method
| Parameter | Conventional Method (Two-Step) | New Method (One-Pot Precursor Synthesis) |
| Precursor Synthesis Yield | ~70-85% | ~85-95%[6] |
| Chlorination Yield | ~47-88%[1][4] | ~78% (with Cl₃CCN/PPh₃)[7] |
| Overall Yield | Variable, typically moderate | Potentially higher and more consistent |
| Reaction Time (Precursor) | Several hours to overnight | 30-60 minutes[6] |
| Reaction Conditions | High temperatures, harsh reagents | Milder, solvent-free (for precursor) |
| Environmental Impact | Use of corrosive reagents, solvent waste | Greener, biodegradable catalyst, solvent-free[6] |
| Safety | Use of SOCl₂/POCl₃ requires caution | Safer starting materials and catalyst |
| Atom Economy | Moderate | High |
Experimental Protocols
Conventional Synthesis of this compound
Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
-
In a round-bottom flask, combine 2-aminobenzamide (10 mmol) and benzaldehyde (12 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture at 150-160 °C for 2-3 hours.
-
Cool the reaction mixture and add ethanol.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain 2-phenylquinazolin-4(3H)-one.
Step 2: Chlorination
-
To a mixture of 2-phenylquinazolin-4(3H)-one (10 mmol) in thionyl chloride (20 mL), slowly add N,N-dimethylformamide (0.5 mL).[4]
-
Heat the mixture under reflux for 1-2 hours.[4]
-
Cool the reaction mixture to room temperature and pour it slowly into crushed ice.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to afford pure this compound.[4]
New Method: One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one
-
In a flask, mix 2-aminobenzophenone (10 mmol), benzaldehyde (12 mmol), ammonium acetate (20 mmol), and lactic acid (2 mmol).[6]
-
Heat the solvent-free mixture at 120 °C for 30-60 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography.
-
After completion, cool the mixture and add water.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-phenylquinazolin-4(3H)-one.[6]
-
The obtained 2-phenylquinazolin-4(3H)-one can then be chlorinated as described in Step 2 of the conventional method or by using alternative chlorinating agents.
Conclusion
The validation of this new synthetic methodology for the precursor of this compound presents a significant advancement over the conventional route. The one-pot, three-component synthesis of 2-phenylquinazolin-4(3H)-one is not only higher yielding and faster but also aligns with the principles of green chemistry by utilizing a biodegradable catalyst and eliminating the need for hazardous solvents.[6] While the subsequent chlorination step still requires careful handling of reagents, the overall process is rendered more efficient, safer, and more sustainable. For researchers and professionals in drug development, the adoption of such improved synthetic strategies can accelerate the discovery process by providing a more streamlined and environmentally responsible access to key chemical intermediates like this compound.
References
-
Plausible mechanism for forming 2-phenylquinazolin-4(3H)-one from... - ResearchGate. Available at: [Link]
-
An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions - ResearchGate. Available at: [Link]
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PubMed Central. Available at: [Link]
-
Synthesis of this compound - PrepChem.com. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC - NIH. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]
-
Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct - Journal of Chemical Technology. Available at: [Link]
-
Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Available at: [Link]
-
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies - ResearchGate. Available at: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. Available at: [Link]
-
Chlorination of 4(3H)-quinazolinone derivatives 56. - ResearchGate. Available at: [Link]
-
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. Available at: [Link]
-
One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine - ResearchGate. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Available at: [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Available at: [Link]
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - NIH. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at: [Link]
-
Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed. Available at: [Link]
-
Green synthesis of 2-aryl-4-phenyl-quınazolıne derıvatives promoted by lactıc acıd. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloro-2-phenylquinazoline, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and adheres to stringent regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 6484-25-9) is a chlorinated heterocyclic compound with the following key hazard classifications based on the Globally Harmonized System (GHS)[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂ | [1][2] |
| Molecular Weight | 240.69 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 124-126 °C | |
| GHS Hazard Codes | H315, H319, H335 | [1] |
The Disposal Decision Matrix: A Step-by-Step Approach
The disposal of this compound should not be a singular, predetermined pathway. Instead, it should be a carefully considered process based on the quantity of waste, the laboratory's capabilities, and institutional policies. The following decision matrix, illustrated in the flowchart below, provides a logical progression for determining the most appropriate disposal route.
Caption: Disposal decision matrix for this compound.
In-Lab Chemical Neutralization: A Feasible Option for Small Quantities
For small quantities of this compound, in-lab chemical neutralization can be a viable and responsible disposal method. This approach is predicated on the known reactivity of the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution[3]. By reacting the compound with a suitable nucleophile, the hazardous chlorinated heterocycle can be converted into a less hazardous derivative.
Causality of Experimental Choice: The selection of a nucleophilic substitution reaction is based on the well-documented reactivity of 4-chloroquinazolines[3]. Amines are effective nucleophiles for this transformation[3]. We propose the use of a common, less hazardous amine, such as ethanolamine, to displace the chloride and render the parent compound non-halogenated. The resulting product will still be a chemical waste but will have a significantly different and likely less hazardous profile.
Self-Validating System: The success of this neutralization can be qualitatively monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
Experimental Protocol: Neutralization with Ethanolamine
! IMPORTANT ! This procedure must be carried out in a certified chemical fume hood. Adherence to all institutional safety protocols is mandatory.
Materials:
-
This compound waste
-
Ethanolamine
-
Ethanol (or another suitable solvent in which the starting material is soluble)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
TLC plates and developing chamber
-
Appropriate waste container for the final reaction mixture
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound waste in a minimal amount of ethanol. The solubility in ethanol facilitates the reaction.
-
Addition of Nucleophile: Add a 2-molar excess of ethanolamine to the solution. The excess ensures the complete reaction of the starting material.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. The elevated temperature accelerates the rate of the nucleophilic substitution reaction.
-
Monitoring: Monitor the reaction progress by TLC. The starting material and the product will have different Rf values, allowing for visual confirmation of the reaction's completion.
-
Cooling and Labeling: Once the starting material is no longer visible by TLC, turn off the heat and allow the mixture to cool to room temperature.
-
Waste Collection: Transfer the final reaction mixture to a designated hazardous waste container. Clearly label the container with the contents (e.g., "Reaction mixture of this compound and ethanolamine in ethanol").
Disposal of the Final Mixture: The resulting solution, although containing a less hazardous quinazoline derivative, must still be disposed of as hazardous chemical waste through your institution's environmental health and safety office and a licensed contractor[4][5].
Decontamination of Surfaces and Equipment
Accidental spills or routine contamination of laboratory surfaces and equipment must be addressed promptly and effectively.
Decontamination Solution: A freshly prepared 10% aqueous solution of sodium hypochlorite (bleach) is a generally effective decontaminant for many organic compounds, including chlorinated heterocycles, through oxidative degradation. However, its efficacy against this compound is not specifically documented. Therefore, a two-step decontamination process is recommended for thorough cleaning.
Decontamination Protocol:
-
Initial Cleaning: For visible contamination, first absorb the bulk of the material with an inert absorbent material (e.g., vermiculite or sand).
-
Solvent Wipe: Wipe the contaminated surface with a cloth or paper towel soaked in a suitable organic solvent, such as ethanol or acetone, to dissolve and remove the residual compound. This step is crucial as this compound has good solubility in these solvents.
-
Chemical Deactivation: Following the solvent wipe, decontaminate the surface with a 10% bleach solution, allowing for a contact time of at least 10 minutes. This step aims to chemically degrade any remaining traces of the compound.
-
Rinsing: Thoroughly rinse the surface with water to remove any residual bleach, which can be corrosive.
-
Final Wipe: Perform a final wipe with a clean, damp cloth.
All materials used for decontamination (absorbent, cloths, etc.) must be collected and disposed of as hazardous waste.
Large Quantity and Unused Material Disposal
For larger quantities of this compound waste or for the disposal of unused, pure material, in-lab neutralization is not recommended due to the scale of the reaction and potential for unforeseen hazards. In these instances, the following procedure must be followed, in accordance with EPA and OSHA regulations[5][6][7].
Procedure for Segregation and Collection:
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard warnings (irritant).
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Licensed Contractor: Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as required by institutional and federal regulations.
Caption: Workflow for large quantity disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the compound's hazards, implementing a logical decision-making process for disposal, and adhering to established protocols for both in-lab treatment and external disposal, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This guide provides the necessary framework, but it is the commitment of each individual scientist to a culture of safety that ultimately guarantees its success.
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A Researcher's Guide to the Safe Handling of 4-Chloro-2-phenylquinazoline
As a cornerstone in the synthesis of various biologically active compounds, including potential anticancer agents, 4-Chloro-2-phenylquinazoline is a compound of significant interest in drug discovery and development.[1][2][3] Its reactivity, however, necessitates a thorough understanding and implementation of stringent safety protocols to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.
Understanding the Risks: Hazard Identification
This compound is classified as a hazardous substance with the following primary concerns.[4][5]
-
Skin Irritation: Causes skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][6]
Given these hazards, adherence to proper personal protective equipment (PPE) and handling procedures is not merely a recommendation but a critical component of safe laboratory practice.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes: dermal, ocular, and inhalation.[7]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[8][9] Double gloving is recommended. | Provides a chemical-resistant barrier to prevent skin contact.[8][10][11] Nitrile and neoprene offer good resistance to a range of chemicals.[8] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][12] | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[12] |
| Body Protection | Polyethylene-coated polypropylene gown or a similar non-absorbent lab coat.[7] | A disposable, fluid-resistant gown prevents the compound from soaking through to the skin or personal clothing.[7][13] |
| Respiratory Protection | Use in a certified chemical fume hood.[11] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] | Engineering controls like a fume hood are the primary means of preventing inhalation of dust or vapors.[8][11] |
Operational Plan: A Step-by-Step Handling Protocol
The following protocol outlines the essential steps for safely weighing and preparing a solution of this compound. This procedure is representative of many common laboratory manipulations of this compound.
Objective: To accurately weigh 100 mg of this compound and dissolve it in a solvent to create a 10 mg/mL solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF)
-
Analytical balance
-
Spatula
-
Weighing paper
-
15 mL conical tube
-
Vortex mixer
-
Appropriate waste container
Procedure:
-
Preparation and PPE:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully use a clean spatula to transfer approximately 100 mg of this compound onto the weighing paper. Avoid creating dust.[15]
-
Record the exact weight.
-
-
Transfer and Dissolution:
-
Carefully fold the weighing paper and transfer the solid into a labeled 15 mL conical tube.
-
Add 10 mL of anhydrous DMF to the conical tube.
-
Securely cap the tube and vortex until the solid is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in the designated solid waste container.
-
Wipe down the spatula and the work area within the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the wipes in the solid waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are critical to ensure environmental safety and regulatory compliance.
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and disposable labware, should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled container for halogenated organic waste.[11] Do not pour any waste down the drain.[10][11]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14][15]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring the protection of their colleagues and the environment.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Matrix Scientific. (n.d.). 4-Chloro-6-fluoro-2-phenylquinazoline SDS. SDS Manager. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
